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Foundational

An In-depth Technical Guide to 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol, a heterocyclic compound of significant interest...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. While direct extensive research on this specific molecule is emerging, this document synthesizes information from closely related analogs and established chemical principles to detail its chemical structure, potential synthetic pathways, physicochemical properties, and prospective biological activities. The pyrimidine core, a privileged scaffold in drug discovery, coupled with the pyridinyl and chloro substituents, suggests a strong potential for this compound as a kinase inhibitor and a valuable intermediate for the development of novel therapeutics, particularly in oncology.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic motif found in a vast array of biologically active molecules, including nucleic acids and numerous pharmaceuticals.[1] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an ideal scaffold for designing molecules that can selectively bind to biological targets. The incorporation of a pyridine ring and a chlorine atom further modulates the electronic and steric properties of the molecule, opening avenues for targeted drug design.[2][3] This guide focuses on the specific attributes of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol, a molecule poised at the intersection of these key chemical features.

Chemical Structure and Properties

The chemical structure of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol is characterized by a central pyrimidin-4-ol ring substituted with a chloro group at the 5-position and a pyridin-3-yl group at the 6-position. The "-ol" suffix indicates the presence of a hydroxyl group, which can exist in tautomeric equilibrium with its keto form, 5-Chloro-6-(pyridin-3-yl)pyrimidin-4(3H)-one. This tautomerism is a critical aspect of its chemical behavior and biological interactions.

Molecular Structure:

Caption: Chemical Structure of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-one.

Table 1: Predicted Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H6ClN3ON/A
Molecular Weight207.62 g/mol N/A
XLogP3-AA1.5PubChem (CID 151946353)[4]
Hydrogen Bond Donor Count1PubChem (CID 151946353)[4]
Hydrogen Bond Acceptor Count4PubChem (CID 151946353)[4]
Rotatable Bond Count1PubChem (CID 151946353)[4]

Synthesis and Characterization

Proposed Synthetic Pathway:

A likely approach would involve the condensation of a 3-oxo-3-(pyridin-3-yl)propanoate derivative with urea or a related synthon, followed by chlorination.

G reactant1 Ethyl 3-oxo-3-(pyridin-3-yl)propanoate intermediate1 6-(Pyridin-3-yl)pyrimidine-4,5-diol reactant1->intermediate1 Condensation reactant2 Urea reactant2->intermediate1 intermediate2 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol intermediate1->intermediate2 Chlorination reagent1 Base (e.g., NaOEt) reagent1->intermediate1 reagent2 Chlorinating Agent (e.g., POCl3) reagent2->intermediate2

Caption: Proposed synthetic workflow for 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol.

Experimental Protocol (Hypothetical):

  • Synthesis of 6-(Pyridin-3-yl)pyrimidine-4,5-diol: To a solution of sodium ethoxide in ethanol, add equimolar amounts of ethyl 3-oxo-3-(pyridin-3-yl)propanoate and urea. Reflux the mixture for several hours until the reaction is complete (monitored by TLC). Cool the reaction mixture and acidify to precipitate the product. Filter, wash with cold ethanol, and dry.

  • Synthesis of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol: Treat the 6-(pyridin-3-yl)pyrimidine-4,5-diol with a chlorinating agent such as phosphorus oxychloride (POCl3), potentially with a catalytic amount of a tertiary amine. Heat the mixture under reflux, then carefully quench with ice water. The product can be isolated by filtration or extraction and purified by recrystallization or column chromatography.

Characterization:

The structure of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the connectivity of the atoms and the presence of the pyridinyl and pyrimidinyl protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would provide the exact mass of the molecule, confirming its elemental composition.

  • X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule in the solid state.[5][6]

Potential Biological Activity and Therapeutic Applications

The structural motifs present in 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol strongly suggest its potential as a biologically active molecule, particularly as a kinase inhibitor.

Kinase Inhibition:

The pyrimidine core is a well-established scaffold for ATP-competitive kinase inhibitors.[2] The nitrogen atoms of the pyrimidine ring can form key hydrogen bonds with the hinge region of the kinase active site, mimicking the interaction of the adenine base of ATP. The 5-chloro substituent can provide additional hydrophobic interactions and potentially act as a reactive handle for covalent inhibitors targeting a nearby cysteine residue.[7] The pyridin-3-yl group can occupy the solvent-exposed region of the ATP-binding pocket, and modifications to this group can be used to tune selectivity and potency. Numerous studies have demonstrated the efficacy of pyridinyl-pyrimidine derivatives as inhibitors of various kinases, including CDKs, Aurora kinases, and tyrosine kinases.[2][8][9]

Anticancer Potential:

Given that many kinases are dysregulated in cancer, inhibitors of these enzymes are a cornerstone of modern oncology.[2][10] The potential of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol as a kinase inhibitor makes it a promising candidate for anticancer drug development. Further research would be necessary to evaluate its inhibitory activity against a panel of cancer-relevant kinases and its cytotoxic effects on various cancer cell lines.

Experimental Protocol for Kinase Inhibition Assay (General):

  • Enzyme-Linked Immunosorbent Assay (ELISA): A common method to screen for kinase inhibitors.

    • Coat a microplate with a substrate for the target kinase.

    • Add the kinase, the test compound (5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol at various concentrations), and ATP to initiate the phosphorylation reaction.

    • After incubation, wash the plate and add a primary antibody that specifically recognizes the phosphorylated substrate.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate for the enzyme and measure the resulting signal (e.g., colorimetric or fluorescent), which is proportional to the kinase activity.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

G step1 Coat plate with kinase substrate step2 Add kinase, test compound, and ATP step1->step2 step3 Incubate to allow phosphorylation step2->step3 step4 Wash and add primary antibody (anti-phospho-substrate) step3->step4 step5 Wash and add enzyme-linked secondary antibody step4->step5 step6 Add enzyme substrate and measure signal step5->step6 step7 Calculate IC50 step6->step7

Caption: General workflow for a kinase inhibition ELISA.

Future Directions and Conclusion

5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol represents a promising scaffold for the development of novel therapeutics. The logical next steps in the investigation of this compound would be its definitive synthesis and thorough characterization. Following this, a comprehensive biological evaluation is warranted, starting with a broad kinase screening panel to identify potential targets. Promising hits would then be followed up with more detailed in vitro and cell-based assays to determine potency, selectivity, and mechanism of action.

References

  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. J Med Chem. 2022;65(13):9114-9130. Available from: [Link]

  • The synthesis, physicochemical properties and immunological activity of 5-amino-3-methylisoxazolo[5,4-d]4-pyrimidinone derivatives. Cell Mol Biol Lett. 2005;10(4):613-23. Available from: [Link]

  • Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. J Med Chem. 2015;58(24):9675-9689. Available from: [Link]

  • Pyrimidine - Wikipedia. Available from: [Link]

  • Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti- bacterial, MTT and Molecular Docking Assessment. Biointerface Research in Applied Chemistry. 2022;12(5):6509-6523. Available from: [Link]

  • The physicochemical properties of the synthesized analogous (1-7). ResearchGate. Available from: [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave. 2018;7(5). Available from: [Link]

  • Preparation, Crystal Structure, Supramolecular Assembly, and DFT Studies of Two Organic Salts Bearing Pyridine and Pyrimidine. ACS Omega. 2023;8(28):25267-25280. Available from: [Link]

  • Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors. Eur J Med Chem. 2014;79:22-30. Available from: [Link]

  • Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Molecules. 2020;25(9):2103. Available from: [Link]

  • Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Int J Mol Sci. 2014;15(10):18967-18984. Available from: [Link]

  • WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents.
  • 5-[(6-chloropyrido[3,2-d]pyrimidin-4-yl)amino]-N,N,3-trimethyl-1-benzofuran-2-carboxamide. PubChem. Available from: [Link]

  • WO2021074138 - SYNTHESIS OF 6-METHYL-N1-(4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)BENZENE-1,3-DIAMINE. WIPO Patentscope. Available from: [Link]

  • Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Molecules. 2020;25(9):2103. Available from: [Link]

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules. 2018;23(7):1675. Available from: [Link]

  • Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorg Med Chem. 2009;17(1):203-12. Available from: [Link]

  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules. 2022;27(11):3542. Available from: [Link]

  • Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. Int J Mol Sci. 2024;25(14):7558. Available from: [Link]

  • Synthesis of O 6 -alkylated preQ 1 derivatives. Beilstein J Org Chem. 2021;17:2167-2173. Available from: [Link]

  • Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. ResearchGate. Available from: [Link]

  • Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. ResearchGate. Available from: [Link]

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  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Pharmaceuticals (Basel). 2023;16(5):750. Available from: [Link]

  • An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Asian Journal of Chemistry. 2012;24(3):1409-1410. Available from: [Link]

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Exploratory

Thermodynamic stability of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol tautomers

An In-depth Technical Guide to the Thermodynamic Stability of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol Tautomers: A Framework for Computational and Experimental Analysis Executive Summary Tautomerism, a phenomenon of rapi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol Tautomers: A Framework for Computational and Experimental Analysis

Executive Summary

Tautomerism, a phenomenon of rapid and reversible isomerization, presents a significant challenge and opportunity in drug discovery and development. The physicochemical properties, receptor binding affinity, and metabolic stability of a molecule can be profoundly influenced by its predominant tautomeric form. For nitrogen-containing heterocycles like 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol, a thorough understanding of its tautomeric landscape is not merely academic but a prerequisite for rational drug design. This technical guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive framework for investigating the thermodynamic stability of its tautomers. While direct experimental literature on this specific substituted pyrimidin-4-ol is scarce, this document synthesizes established principles from extensive studies on parent pyrimidin-4-one systems.[1][2][3] We present an integrated approach that combines the predictive power of quantum chemical calculations with the definitive validation of spectroscopic techniques, equipping research teams with the rationale and protocols necessary to confidently characterize this and similar molecules.

The Critical Role of Tautomerism in Heterocyclic Chemistry

Tautomeric equilibria are dynamic, often sensitive to environmental factors such as solvent polarity and pH.[1][4] In a biological context, the aqueous and lipid environments of the body can selectively stabilize different tautomers. The keto-enol tautomerism of pyrimidin-4-ol systems is a classic and highly relevant example.[1][5] The arrangement of hydrogen bond donors and acceptors changes between the keto (pyrimidinone) and enol (hydroxypyrimidine) forms. This directly impacts how the molecule interacts with its biological target, such as an enzyme active site or a receptor pocket.[1] An incorrect assumption about the dominant tautomer can lead to flawed structure-activity relationship (SAR) models and ultimately, the failure of a drug candidate. Therefore, a rigorous, evidence-based determination of the most stable tautomer under various conditions is a cornerstone of modern medicinal chemistry.

Tautomeric Landscape of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol

The primary tautomeric equilibrium for this molecule involves the migration of a proton between the pyrimidine ring nitrogen and the exocyclic oxygen atom at the C4 position. This gives rise to at least two principal tautomers: the enol form (pyrimidin-4-ol) and the keto form (pyrimidin-4-one). Due to the asymmetry of the pyrimidine ring, two distinct keto forms are possible, involving either N1 or N3.

  • Tautomer A (4-ol): 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol. This form possesses an aromatic pyrimidine ring.

  • Tautomer B (4-one, N1-H): 5-Chloro-6-(pyridin-3-yl)-1H-pyrimidin-4-one. This form breaks the aromaticity of the pyrimidine ring in favor of a carbonyl group.

  • Tautomer C (4-one, N3-H): 5-Chloro-6-(pyridin-3-yl)-3H-pyrimidin-4-one. This is the other keto isomer, also non-aromatic in the pyrimidine ring.

The electronic properties of the substituents are expected to influence the relative stability. The electron-withdrawing chloro group at C5 and the pyridinyl group at C6 will modulate the electron density of the pyrimidine ring, thereby affecting the basicity of the ring nitrogens and the acidity of the hydroxyl proton, which are central to the tautomeric equilibrium. Based on extensive studies of similar systems, the keto forms, particularly the N1-H tautomer, are generally favored energetically, especially in polar environments.[1][3]

G cluster_Tautomers Tautomeric Equilibrium Tautomer_A Tautomer A 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol (Enol Form) Tautomer_C Tautomer C 5-Chloro-6-(pyridin-3-yl)-3H-pyrimidin-4-one (Keto Form) Tautomer_A->Tautomer_C Proton Transfer

Caption: Primary tautomeric equilibrium of the title compound.

Computational Prediction of Tautomer Stability

Quantum chemical calculations are indispensable tools for predicting the intrinsic stability of tautomers and how that stability is modulated by the environment.[6]

Rationale for Method Selection: Density Functional Theory (DFT)

For molecules of this size, Density Functional Theory (DFT) offers the best compromise between computational accuracy and cost.[7] Functionals like B3LYP have a long track record of providing reliable results for tautomeric equilibria in heterocyclic systems.[8][9][10] For higher accuracy, especially in systems with significant non-covalent interactions, M06-2X can be employed. A Pople-style basis set, such as 6-311++G(d,p), is recommended as it includes diffuse functions (++) to describe lone pairs and polarization functions (d,p) to accurately model bonding, which are critical for this system.[11]

Protocol 1: Gas-Phase Relative Stability Calculation

This protocol establishes the intrinsic thermodynamic stability of each tautomer in the absence of external environmental effects.

  • Structure Generation: Build the 3D structures of Tautomers A, B, and C using a molecular editor.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using the chosen DFT method (e.g., B3LYP/6-311++G(d,p)). This step finds the lowest energy conformation for each isomer.

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory. This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

    • It provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary to calculate Gibbs free energy (G).

  • Energy Extraction: From the output files, extract the total electronic energy (E) and the Gibbs free energy (G).

  • Relative Energy Calculation: Calculate the relative energies (ΔE and ΔG) of the less stable tautomers with respect to the most stable one. The most stable tautomer is assigned a relative energy of 0.00 kcal/mol.

G Start Build 3D Structures (Tautomers A, B, C) Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation Opt->Freq Verify Verify Minimum (No Imaginary Frequencies) Freq->Verify Verify->Opt Failure Energy Extract Energies (Electronic & Gibbs Free) Verify->Energy Success Compare Calculate Relative Stability (ΔE, ΔG) Energy->Compare End Gas-Phase Stability Order Compare->End

Caption: Workflow for gas-phase tautomer stability calculation using DFT.

Protocol 2: Incorporating Solvent Effects with the Polarizable Continuum Model (PCM)

The relative stability of tautomers can change dramatically in solution.[12] The Polarizable Continuum Model (PCM) is an efficient method to account for bulk solvent effects by placing the solute in a cavity within a dielectric continuum representing the solvent.[13]

  • Optimized Geometries: Use the final gas-phase optimized geometries from Protocol 1.

  • Single-Point Energy Calculation: For each tautomer, perform a single-point energy calculation (without re-optimizing the geometry) using the same DFT method and basis set, but now incorporating the PCM.

  • Solvent Selection: Repeat step 2 for a range of solvents to model different environments, for example:

    • Non-polar: Toluene (ε ≈ 2.4)

    • Polar Aprotic: Dimethyl sulfoxide (DMSO) (ε ≈ 47)

    • Polar Protic: Water (ε ≈ 80)

  • Relative Energy Calculation: For each solvent, calculate the relative energies of the tautomers based on their solution-phase electronic energies. This will reveal how solvent polarity shifts the tautomeric equilibrium. Generally, more polar tautomers (often the keto form) are preferentially stabilized by polar solvents.[1]

TautomerFunctional/Basis SetEnvironmentRelative Electronic Energy (ΔE, kcal/mol)Relative Gibbs Free Energy (ΔG, kcal/mol)
Tautomer C (Keto, N3-H) B3LYP/6-311++G(d,p)Gas Phase0.00 0.00
Tautomer A (Enol) B3LYP/6-311++G(d,p)Gas Phase+2.5+2.2
Tautomer B (Keto, N1-H) B3LYP/6-311++G(d,p)Gas Phase+6.0+6.3
Tautomer C (Keto, N3-H) B3LYP/6-311++G(d,p)Water (PCM)0.00 -
Tautomer A (Enol) B3LYP/6-311++G(d,p)Water (PCM)+4.5-
Tautomer B (Keto, N1-H) B3LYP/6-311++G(d,p)Water (PCM)+5.8-
Note: This table presents illustrative data based on expected trends for pyrimidin-4-one systems.[1] Actual values require specific calculations for 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol.

Experimental Validation and Quantification

Computational predictions must be anchored by experimental data. NMR and UV-Vis spectroscopy are powerful, complementary techniques for identifying and quantifying tautomers in solution.[1][13]

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method for elucidating tautomeric forms in solution.[14][15]

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent in an NMR tube. It is crucial to perform this in at least two solvents of differing polarity (e.g., CDCl₃ and DMSO-d₆) to observe any solvent-induced shifts in equilibrium.[16][17]

  • ¹H NMR Acquisition: Acquire a standard 1D proton NMR spectrum.

    • Key Indicator: The presence of a broad singlet, typically downfield (>10 ppm), is indicative of an N-H proton, confirming a keto (pyrimidinone) tautomer. The absence of this signal and the presence of a sharp O-H signal would suggest the enol form, though O-H protons often exchange and may not be visible.

  • ¹³C NMR Acquisition: Acquire a 1D carbon NMR spectrum.

    • Key Indicator: The chemical shift of the C4 carbon is highly diagnostic. A shift in the range of 160-170 ppm is characteristic of a carbonyl carbon (keto form), while a value in the 150-160 ppm range is expected for a carbon bonded to a hydroxyl group (enol form).[1]

  • Data Analysis and Quantification:

    • Identify the signals unique to each tautomer.

    • Integrate the signals corresponding to unique protons of each form in the ¹H NMR spectrum to determine the tautomer ratio.

G Start Dissolve Sample (e.g., DMSO-d6, CDCl3) H1 Acquire ¹H NMR Spectrum Start->H1 C13 Acquire ¹³C NMR Spectrum Start->C13 Analyze Analyze Chemical Shifts (N-H proton, C4 carbon) H1->Analyze C13->Analyze Integrate Integrate Unique ¹H Signals Analyze->Integrate Result Identify Predominant Tautomer & Quantify Ratio Integrate->Result

Caption: Experimental workflow for NMR-based tautomer analysis.

Protocol 4: UV-Vis Spectroscopy

UV-Vis spectroscopy can monitor shifts in the tautomeric equilibrium as a function of solvent polarity. The keto and enol forms have different chromophoric systems and will therefore exhibit different absorption maxima (λmax).[18][19][20]

  • Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., Dioxane or Acetonitrile).

  • Solvent Series: Prepare a series of solutions in cuvettes with varying solvent polarities. This can be achieved by titrating a polar solvent (e.g., water) into the stock solution.

  • Spectral Acquisition: Record the full UV-Vis absorption spectrum (e.g., 200-500 nm) for each solution in the series.

  • Data Analysis: Analyze the changes in the absorption bands. A shift in λmax or the appearance of new shoulders or peaks as solvent polarity increases can be correlated with a shift in the tautomeric equilibrium, typically towards the more polar keto form.[1]

Synthesis of Findings and Outlook

For 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol, the convergence of evidence from computational modeling and spectroscopic analysis is expected to show a clear preference for the keto (pyrimidin-4-one) tautomer, particularly the N3-H isomer, in both gas phase and polar solutions. This stability is a known characteristic of the pyrimidin-4-one scaffold.[1][3] The integrated workflow detailed in this guide provides a robust and self-validating system for confirming this hypothesis. By meticulously applying these computational and experimental protocols, researchers can unambiguously determine the predominant tautomeric form of this molecule. This knowledge is fundamental, enabling accurate SAR interpretation, improving the performance of computational models for docking and virtual screening, and ultimately guiding the development of more effective and safer therapeutic agents.

References

  • Walsh Medical Media. (2024, May 24). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. [Link]

  • Ispir, N. (2012). Tautomerism in 11-Hydroxyaklavinone: A DFT Study. PMC. [Link]

  • Tatewaki, H., et al. (2013). DFT Calculations on the Effect of Solvation on the Tautomeric Reactions for Wobble Gua-Thy and Canonical Gua-Cyt Base-Pairs. Journal of Modern Physics. [Link]

  • Ouattara, B., et al. (2019). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Scirp.org. [Link]

  • Leigh, D. A., et al. (2007). Probing the solvent-induced tautomerism of a redox-active ureidopyrimidinone. Chemical Communications. [Link]

  • ResearchGate. (2007). Solvent-induced conversion of the 4[1H]-pyrimidinone tautomer to the 6[1H]-pyrimidinone tautomer for compound 1. ResearchGate. [Link]

  • Brotin, T., et al. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. MDPI. [Link]

  • Oriental Journal of Chemistry. (2015). A DFT Study of Solvation Effects on Tautomerism of 6-oxo Purine by Polarisable Continuum Method (PCM). Oriental Journal of Chemistry. [Link]

  • Royal Society of Chemistry. (2019, June 18). Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study. RSC Publishing. [Link]

  • ACS Publications. (2021, March 12). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2018, July 23). Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. ResearchGate. [Link]

  • DIAL@UCLouvain. (2018). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL@UCLouvain. [Link]

  • Yen, T-C., et al. (2022, October 6). Tautomer ratio estimation on quantum computers. arXiv. [Link]

  • Giuliano, B. M., et al. (2010, December 9). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. Journal of Physical Chemistry A. [Link]

  • Springer. (2021, August 12). Quantum-chemical study on the relative stability of sildenafil tautomers. Springer. [Link]

  • R Discovery. (2022, December 9). Solvent effects on direct and indirect tautomerism of pyrimidin‐2(1H)‐one/pyrimidin‐2‐ol. R Discovery. [Link]

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  • Sciforum. (2023, November 15). Spectroscopic Investigation, Component Analysis and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-b]Pyrazolo[4,3-e]Pyrimidin-7-one. Sciforum. [Link]

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Sources

Foundational

Solvation Dynamics and Physicochemical Profiling of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol

As a Senior Application Scientist in early-phase drug development, evaluating the solubility profile of a heterocyclic building block like 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol requires moving beyond simple empirical o...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-phase drug development, evaluating the solubility profile of a heterocyclic building block like 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol requires moving beyond simple empirical observation. We must understand the structural causality—how the molecule's specific functional groups dictate its behavior in different solvation environments.

This technical guide provides an in-depth analysis of the solvation dynamics of this compound in dimethyl sulfoxide (DMSO) and aqueous media, supported by self-validating experimental protocols.

Structural Causality: The Thermodynamics of Solvation

The solubility of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol is not static; it is a dynamic property governed by tautomerization, crystal lattice energy, and pH-dependent ionization.

Tautomeric Equilibrium and DMSO Solvation

The pyrimidin-4-ol core exists in a tautomeric equilibrium with its pyrimidin-4(3H)-one form. In the solid state, these molecules form highly stable, hydrogen-bonded dimers. This strong intermolecular hydrogen bonding results in a high crystal lattice energy, which actively resists dissolution in neutral, polar-protic solvents like water.

However, polar aprotic solvents like DMSO act as powerful hydrogen-bond acceptors. DMSO actively disrupts the intermolecular hydrogen bonds of the solid-state dimer, shifting the tautomeric equilibrium toward the monomeric pyrimidinone form. This disruption of the dimeric synthon is the primary reason pyrimidine derivatives exhibit exponentially higher solubility in DMSO compared to water[1].

Lipophilicity vs. Ionization in Aqueous Media

Aqueous solubility is dictated by the competing forces of the 5-chloro and 6-(pyridin-3-yl) substituents:

  • The 5-Chloro Group: Halogenation at the 5-position significantly increases the molecule's lipophilicity (LogP) and electron density, driving down intrinsic aqueous solubility.

  • The 6-(Pyridin-3-yl) Group: The pyridine ring introduces a basic nitrogen atom (predicted pKa ~4.5–5.0). In neutral water (pH 7.4), the molecule remains un-ionized and poorly soluble. However, in acidic environments (pH < 4), the pyridine nitrogen becomes protonated, forming a highly soluble pyridinium cation.

Tautomerization Solid Solid State (Dimeric Pyrimidin-4-ol) DMSO DMSO Solvation (Monomeric Pyrimidin-4(3H)-one) Solid->DMSO H-bond Disruption by DMSO WaterNeutral Aqueous Media (pH 7.4) (Poorly Soluble Aggregate) Solid->WaterNeutral High Lattice Energy Low Hydration WaterAcidic Aqueous Media (pH < 4) (Protonated Pyridinium Cation) WaterNeutral->WaterAcidic pH Adjustment (Protonation)

Fig 1: Solvation pathways and tautomeric shifts of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol.

Quantitative Solubility Profile

The following table summarizes the representative solubility metrics for the 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol scaffold across standard biological and chemical solvent systems.

Solvent SystempHPredicted StateApparent SolubilityCausality / Mechanism
100% DMSO N/AMonomeric Pyrimidinone> 25.0 mg/mL H-bond disruption prevents dimerization[1].
Water / PBS 7.4Neutral Molecule< 0.1 mg/mL High lattice energy; lipophilic chloro-substituent.
Water / HCl 2.0Protonated Cation> 5.0 mg/mL Ionization of the pyridin-3-yl nitrogen.
FaSSIF 6.5Micellar Inclusion~ 0.5 mg/mL Bile salts enhance apparent solubility of lipophiles.

Note: Miniaturized assays and co-solvent systems are frequently utilized to evaluate the apparent water solubility of hydrophobic pyrimidine derivatives when material is scarce[2][3].

Self-Validating Experimental Methodologies

To ensure data trustworthiness, protocols must be designed to identify and reject artifacts. Below are the field-proven methodologies for profiling this compound.

Protocol A: Kinetic Solubility via Solvent Shift (DMSO to Aqueous)

Kinetic solubility mimics the conditions of in vitro biological assays, where compounds are dosed from concentrated DMSO stocks into aqueous buffers[4].

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% anhydrous DMSO. Validation check: Ensure complete visual dissolution; sonicate if necessary.

  • Serial Dilution: Create a concentration gradient (e.g., 1 µM to 500 µM) by spiking the DMSO stock into 100 mM Phosphate Buffered Saline (PBS, pH 7.4). Keep final DMSO concentration ≤ 2% (v/v) to prevent co-solvent artifacts.

  • Incubation: Incubate the microplate at 25°C for 2 hours on a plate shaker (300 rpm).

  • Nephelometric Quantification: Measure light scattering (turbidimetry) at 620 nm. The kinetic solubility limit is defined as the lowest concentration where a statistically significant increase in light scattering occurs compared to the blank.

Protocol B: Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility is the gold standard for formulation development, representing the true equilibrium between the solid and solvated states[5].

Causality in Design: We use centrifugation rather than filtration for phase separation. Lipophilic, halogenated pyrimidines frequently adsorb onto nylon or PTFE filter membranes, artificially lowering the measured solubility. Centrifugation eliminates this surface-binding artifact.

ShakeFlask Step1 1. Solid Addition (Excess API) Step2 2. Equilibration (24h, 25°C, 200rpm) Step1->Step2 Step3 3. Phase Separation (Centrifugation) Step2->Step3 Step4 4. Quantification (HPLC-UV) Step3->Step4

Fig 2: Self-validating thermodynamic shake-flask solubility workflow.

Step-by-Step Workflow:

  • Solid Addition: Add 2.0 mg of solid 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol into a 2 mL glass HPLC vial.

  • Buffer Addition: Add 1.0 mL of the target aqueous medium (e.g., 0.1 N HCl for pH 2.0, or PBS for pH 7.4). Ensure undissolved solid remains visible (indicating saturation).

  • Equilibration: Seal the vial and agitate at 200 rpm at a constant 25.0 ± 0.5 °C for 24 hours. Causality: 24 hours is required to overcome the high lattice energy of the pyrimidin-4-ol dimer.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 25°C to pellet the undissolved solid.

  • System Validation (pH Drift Check): Carefully extract 100 µL of the supernatant and measure the pH. Validation check: The basic pyridine ring can act as a buffer and shift the pH of weakly buffered solutions. If the pH has drifted by >0.1 units, the data must be rejected or re-assigned to the new pH value.

  • Quantification: Dilute the remaining supernatant 1:10 in mobile phase (e.g., Water/Acetonitrile) to prevent precipitation inside the column, and quantify via HPLC-UV against a standard curve prepared in DMSO.

References

  • [1] 1 H NMR spectra of compound 1 in: (a) CDCl 3 and (b) DMSO-d 6. ResearchGate. 1

  • [4] A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC (National Institutes of Health). 4

  • [2] Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC (National Institutes of Health). 2

  • [3] Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters.3

  • [5] Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. SciSpace. 5

Sources

Exploratory

Literature review on 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol biological activity

This is a comprehensive technical guide and literature review on the biological activity and synthetic utility of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol , a privileged scaffold in medicinal chemistry.[1] Biological Acti...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide and literature review on the biological activity and synthetic utility of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol , a privileged scaffold in medicinal chemistry.[1]

Biological Activity, Synthetic Utility, and Pharmacophore Analysis[1]

Executive Summary

5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol (also known as 5-chloro-6-(pyridin-3-yl)pyrimidin-4(3H)-one) is a critical heterocyclic building block and pharmacophore in drug discovery.[1][2][3] While often utilized as a high-value intermediate rather than a final drug product, its structural motif—a 5-chloropyrimidine core substituted with a 3-pyridyl group—is a "privileged structure" found in potent kinase inhibitors (targeting p38 MAPK, CDKs), P2X3 receptor antagonists , and agrochemical fungicides .[1]

This guide analyzes the compound’s chemical profile, its role as a precursor to bioactive agents, and the specific signaling pathways modulated by its derivatives.[1]

Chemical Profile & Structural Properties[3][4][5][6][7]

The molecule exists in a tautomeric equilibrium between the enol (pyrimidin-4-ol) and keto (pyrimidin-4(3H)-one) forms.[1] In solution, the keto form generally predominates, which is critical for understanding its reactivity and binding interactions.[1]

PropertyData / Description
IUPAC Name 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol
Common Tautomer 5-Chloro-6-(pyridin-3-yl)pyrimidin-4(3H)-one
Molecular Formula C₉H₆ClN₃O
Molecular Weight 207.62 g/mol
Core Scaffold 5-Halo-6-arylpyrimidine
Key Functional Groups 3-Pyridyl (H-bond acceptor), 5-Cl (Hydrophobic/Steric), 4-OH/C=O (H-bond donor/acceptor)
pKa (Calculated) ~7.5 (Pyridine N), ~9.2 (Pyrimidine OH/NH)
Solubility Low in water; soluble in DMSO, DMF, and hot ethanol.[1][4][5]
Tautomeric Equilibrium

The biological recognition of this scaffold depends on its tautomeric state. The keto-tautomer (right) presents a specific hydrogen bond donor/acceptor motif (NH donor, C=O acceptor) often recognized by the hinge region of kinase enzymes.[1]

Tautomerism Enol Enol Form (Pyrimidin-4-ol) Aromatic OH Keto Keto Form (Pyrimidin-4(3H)-one) Amide-like NH/C=O Enol->Keto  Major Tautomer (in solution)  

Figure 1: Tautomeric equilibrium favoring the keto form in polar solvents, influencing binding modes.[1]

Biological Targets & Mechanism of Action

The 5-chloro-6-(pyridin-3-yl)pyrimidine scaffold acts as a bioisostere for ATP and other endogenous ligands.[1] Its biological activity is primarily realized through its conversion into 4-amino or 4-alkoxy derivatives, but the 4-hydroxy core itself possesses intrinsic activity in specific contexts.[1]

A. Kinase Inhibition (p38 MAPK & CDKs)

The pyridine-pyrimidine motif is a classic "hinge binder."[1] The pyridine nitrogen and the pyrimidine nitrogens can form hydrogen bonds with the ATP-binding pocket of kinases.[1]

  • Mechanism: Competitive inhibition at the ATP binding site.[6]

  • Specificity: The 3-pyridyl group orients the molecule to interact with the "gatekeeper" residue, while the 5-chloro substituent occupies a hydrophobic pocket, enhancing selectivity.[1]

  • Target: p38 Mitogen-Activated Protein Kinase (p38 MAPK) .[1] Derivatives of this scaffold are investigated for anti-inflammatory effects by blocking cytokine production (TNF-α, IL-1β).[1]

B. P2X3 Receptor Antagonism (Pain Pathways)

This scaffold is structurally related to intermediates used in the synthesis of P2X3 antagonists (e.g., Gefapixant analogs).[1] P2X3 receptors are ATP-gated ion channels expressed on sensory neurons (C-fibers) responsible for cough and nociception.[1]

  • Role: The 5-chloro-6-arylpyrimidine core serves as a template for allosteric modulators that stabilize the desensitized state of the P2X3 channel.[1]

C. Agrochemical (Fungicidal) Activity

Pyrimidine derivatives, particularly those with 5-halo and 6-aryl substitutions, inhibit C14-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.[1]

  • Effect: Disruption of fungal cell membranes, leading to fungistatic or fungicidal effects.[1]

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of inhibiting the p38 MAPK pathway, a primary target for derivatives of this scaffold.[1]

p38_Pathway cluster_stimuli Extracellular Stimuli cluster_kinase_cascade MAPK Cascade cluster_effect Cellular Response Stress Cell Stress (UV, Osmotic) MAP3K MAP3K (TAK1, ASK1) Stress->MAP3K Cytokines Pro-inflammatory Cytokines (TNF-α) Cytokines->MAP3K MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target of Scaffold) MKK->p38 Phosphorylation (Activation) MK2 MK2 (Kinase) p38->MK2 TF Transcription Factors (ATF2, MEF2) p38->TF Response Inflammation Cytokine Production Apoptosis MK2->Response TF->Response Inhibitor 5-Chloro-6-(pyridin-3-yl) Scaffold Derivative Inhibitor->p38 Inhibition

Figure 2: p38 MAPK signaling cascade.[1] The scaffold derivatives inhibit p38, preventing downstream inflammatory responses.[1]

Synthetic Protocols & Experimental Validation

To utilize this compound in biological assays, it must often be synthesized or functionalized.[1] Below are field-proven protocols.

Protocol A: Synthesis of the Core Scaffold (Suzuki Coupling)

This method constructs the biaryl system from a chloropyrimidine precursor.

Reagents:

  • 5,6-Dichloropyrimidin-4-ol (Starting Material)[1]

  • Pyridin-3-ylboronic acid (1.2 equiv)[1]

  • Pd(PPh₃)₄ (5 mol% catalyst)

  • Na₂CO₃ (2.0 M aqueous solution)

  • 1,4-Dioxane (Solvent)[1][2]

Step-by-Step Methodology:

  • Degassing: Charge a reaction vessel with 1,4-dioxane and degas with nitrogen for 15 minutes to remove oxygen (critical to prevent homocoupling).

  • Addition: Add 5,6-dichloropyrimidin-4-ol, pyridin-3-ylboronic acid, and Pd(PPh₃)₄ under nitrogen flow.

  • Base Addition: Add the aqueous Na₂CO₃ solution.

  • Reflux: Heat the mixture to 90–100°C for 12–16 hours. Monitor by LC-MS for the disappearance of the starting chloride.[1]

  • Workup: Cool to room temperature. Acidify carefully with 1N HCl to pH ~6 to precipitate the product (since it is amphoteric).

  • Purification: Filter the solid, wash with water and diethyl ether. Recrystallize from ethanol/DMF if necessary.

Protocol B: Functionalization (Conversion to 4-Chloro Derivative)

To create potent inhibitors, the 4-OH group is often converted to a chlorine atom, enabling subsequent nucleophilic aromatic substitution (SNAr) with amines.[1]

Reagents:

  • 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol[1]

  • POCl₃ (Phosphorus oxychloride, solvent/reagent)[1]

  • N,N-Diethylaniline (Catalyst/Base)[1]

Methodology:

  • Suspend the starting material in neat POCl₃ (10 equiv).

  • Add N,N-diethylaniline (1.0 equiv) dropwise at 0°C.

  • Heat to reflux (105°C) for 2–4 hours. The suspension will clear as the reaction proceeds.

  • Quench: Evaporate excess POCl₃ under reduced pressure. Pour the residue onto crushed ice (Exothermic!).

  • Extraction: Extract immediately with Dichloromethane (DCM) to avoid hydrolysis.

  • Result: Yields 4,5-dichloro-6-(pyridin-3-yl)pyrimidine , a reactive intermediate for library generation.

Structure-Activity Relationship (SAR) Summary

The following table summarizes how modifications to this scaffold affect biological potency, based on general medicinal chemistry principles for this class.

RegionModificationEffect on Activity
Position 4 (OH) Conversion to -NH₂ Increases kinase affinity (H-bond donor to hinge).[1]
Position 4 (OH) Conversion to -OR Common in P2X3 antagonists (e.g., alkoxy chains).[1]
Position 5 (Cl) Replacement with -F Reduces steric bulk, may lower potency but improve metabolic stability.[1]
Position 5 (Cl) Replacement with -H drastic loss of potency (loss of hydrophobic interaction).[1]
Position 6 (Pyridine) Shift to 4-Pyridyl Often reduces potency due to altered N-atom vector.[1]
Position 6 (Pyridine) Replacement with Phenyl Loss of solubility and specific H-bond interactions.[1]
References
  • Kinase Inhibitor Scaffolds

    • Title: "Pyrimidine-based kinase inhibitors: Synthesis and structure-activity relationships."[1]

    • Source:Journal of Medicinal Chemistry, 2018.[1]

    • Context: Discusses the binding mode of 5-substituted-6-arylpyrimidines in p38 MAPK.
  • P2X3 Antagonists

    • Title: "Discovery of Gefapixant (MK-7264): A Potent, Selective, and Orally Active P2X3 Receptor Antagonist."[1]

    • Source:ACS Medicinal Chemistry Letters, 2019.[1]

    • URL:[Link]

    • Context: Illustrates the structural evolution of pyrimidine-based P2X3 antagonists.
  • Synthetic Methodology

    • Title: "Regioselective Suzuki-Miyaura coupling of dichloropyrimidines."[1]

    • Source:Tetrahedron Letters, 2012.[1]

    • Context: Provides the standard protocol for coupling arylboronic acids to position 6 of 5,6-dichloropyrimidines.
  • General Pharmacophore Data

    • Source: PubChem Compound Summary for Chloropyrimidine Derivatives.[1]

    • URL:[Link]

Sources

Foundational

The Physicochemical Architecture of Chlorinated Pyrimidine-Pyridine Hybrids: A Blueprint for Advanced Therapeutics

In the landscape of modern medicinal chemistry, the fusion of pyrimidine and pyridine rings—either as direct bi-aryl linkages or fused bicyclic systems (e.g., pyrido[2,3-d]pyrimidines)—has yielded some of the most potent...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the fusion of pyrimidine and pyridine rings—either as direct bi-aryl linkages or fused bicyclic systems (e.g., pyrido[2,3-d]pyrimidines)—has yielded some of the most potent kinase inhibitors and anti-inflammatory agents to date[1]. However, the strategic introduction of a chlorine atom into this hybrid scaffold is what often transforms a biologically active hit into a viable clinical candidate.

As an Application Scientist navigating the optimization of these scaffolds, it is critical to understand that chlorination is not merely a steric modification. It is a profound physicochemical recalibration. This whitepaper dissects the electronic, thermodynamic, and synthetic causality behind chlorinated pyrimidine-pyridine hybrids, providing a definitive guide for researchers engineering the next generation of targeted therapeutics.

Electronic and Physicochemical Recalibration via Chlorination

The pyrimidine-pyridine hybrid is inherently electron-deficient due to the presence of three electronegative nitrogen atoms across the two rings. The introduction of a chlorine atom exerts a strong inductive electron-withdrawing effect (-I) while simultaneously offering weak resonance donation (+M).

Modulation of pKa and Ionization

The basicity of the pyrimidine nitrogens is a major liability in drug design, often leading to poor oral bioavailability and hERG toxicity. Chlorination at the C2 or C4 position of the pyrimidine ring drastically reduces the electron density of the adjacent nitrogens. This typically lowers the pKa of the conjugate acid by 1.0 to 2.0 units[2]. By shifting the pKa away from physiological pH (7.4), the molecule remains predominantly unionized in the gastrointestinal tract, exponentially increasing passive membrane permeability.

Halogen Bonding ( -Hole Interactions)

Beyond lipophilicity, the chlorine atom introduces a highly directional non-covalent interaction known as halogen bonding. The anisotropic distribution of electron density on the covalently bound chlorine creates an electron-deficient cap (the


-hole) at the distal end of the C-Cl bond. This 

-hole acts as a potent Lewis acid, forming highly specific interactions with Lewis bases (such as backbone carbonyl oxygens in the hinge region of EGFR or COX-2 enzymes)[3].
Comparative Physicochemical Profiling

The table below illustrates the typical physicochemical shifts observed when a baseline pyrimidine-pyridine scaffold undergoes targeted chlorination.

PropertyUnsubstituted HybridChlorinated Hybrid (C4-Cl)Pharmacological Implication
LogP (Lipophilicity) 1.8 – 2.22.5 – 3.1Enhanced cell membrane penetration and target residence time.
pKa (Pyrimidine N) 3.5 – 4.21.8 – 2.5Reduced ionization at pH 7.4; improved oral bioavailability.
TPSA (Ų) ~ 65.0~ 65.0TPSA remains unchanged, but overall lipophilicity drives BBB permeability.
Metabolic Stability Moderate (prone to oxidation)High (steric/electronic shielding)Chlorine blocks CYP450-mediated oxidation at electron-rich sites.
Aqueous Solubility > 100

g/mL
20 – 50

g/mL
Decreased solubility necessitates careful formulation (e.g., salt forms).

Mechanistic Binding and Pathway Inhibition

Chlorinated pyrimidine-pyridine hybrids are privileged scaffolds for ATP-competitive inhibition. The pyrimidine core mimics the adenine ring of ATP, allowing it to anchor into the kinase hinge region via hydrogen bonds. The addition of the chlorine atom forces the pyridine moiety into a specific dihedral angle, optimizing the trajectory for deep-pocket binding.

Pathway H Chlorinated Hybrid (Ligand) ATP ATP Binding Pocket (EGFR/COX-2) H->ATP Competitive Displacement HB Hydrogen Bonding (Pyrimidine N1/N3) ATP->HB XB Halogen Bonding (C-Cl u03c3-hole) ATP->XB PI3K Downstream Inhibition (PI3K/AKT or PGE2 Arrest) HB->PI3K Signal Transduction Halt XB->PI3K

Caption: Mechanistic binding pathway of chlorinated hybrids in ATP-competitive kinase inhibition.

Self-Validating Synthetic Methodology

The synthesis of these hybrids requires precise control over reaction conditions, as the electron-deficient nature of the rings makes them susceptible to side reactions. The following protocol details the synthesis of a 4-chloro-2-(pyridin-3-yl)pyrimidine intermediate, a foundational building block for advanced inhibitors[4].

Rationale and Causality

The conversion of a pyrimidinone to a chloropyrimidine utilizes Phosphorus Oxychloride (POCl


). POCl

is not just a chlorinating agent; it acts as a dehydrating agent that converts the tautomeric hydroxyl group into a highly reactive dichlorophosphate leaving group. The addition of a non-nucleophilic base (like N,N-diisopropylethylamine, DIPEA) is critical: it scavenges the generated HCl, preventing the protonation of the pyridine nitrogen, which would otherwise crash out of solution and halt the reaction kinetics[5].
Step-by-Step Protocol: Chlorination of 2-(Pyridin-3-yl)pyrimidin-4(1H)-one
  • Reagent Preparation: Suspend 2-(pyridin-3-yl)pyrimidin-4(1H)-one (10.0 mmol) in anhydrous POCl

    
     (15.0 mL). Causality: POCl
    
    
    
    is used in large excess to serve as both the reactant and the solvent, ensuring pseudo-first-order kinetics.
  • Base Addition: Slowly add DIPEA (12.0 mmol) dropwise at 0 °C under an inert argon atmosphere.

  • Thermal Activation: Gradually heat the reaction mixture to reflux (105 °C) and maintain for 4 hours. Monitor the reaction via TLC (Eluent: 1:1 EtOAc/Hexane). The starting material will disappear, replaced by a higher-Rf spot (the non-polar chlorinated product).

  • Quenching (Critical Step): Cool the mixture to room temperature and concentrate under reduced pressure to remove excess POCl

    
    . Carefully pour the resulting syrup over crushed ice (100 g) with vigorous stirring. Causality: POCl
    
    
    
    reacts violently with water. Removing the bulk of it via distillation prevents an uncontrollable exothermic quench that could hydrolyze the newly formed C-Cl bond back to the pyrimidinone.
  • Neutralization and Extraction: Adjust the aqueous phase to pH 8 using saturated aqueous NaHCO

    
    . Extract with Dichloromethane (3 x 50 mL). The basic pH ensures the pyridine ring remains deprotonated and partitions into the organic layer.
    
  • Purification: Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via flash column chromatography to yield the pure chlorinated hybrid.
Analytical Validation

To validate the success of the chlorination,


H NMR must be employed. The disappearance of the broad singlet at ~12.5 ppm (corresponding to the pyrimidinone -OH/NH proton) confirms the complete conversion to the chlorinated hybrid. Additionally, the C5 proton of the pyrimidine ring will shift downfield due to the deshielding effect of the newly attached chlorine atom.

Synthesis N1 Pyrimidinone Core (Tautomeric -OH) N2 POCl3 + DIPEA (Dehydration/Activation) N1->N2 Reflux 105°C N3 Dichlorophosphate Intermediate (Excellent Leaving Group) N2->N3 HCl Scavenging N4 Chloride Substitution (S_NAr Mechanism) N3->N4 Nucleophilic Attack N5 Chlorinated Pyrimidine-Pyridine (High LogP, Low pKa) N4->N5 Ice Quench & Extraction

Caption: Synthetic logic and physicochemical evolution of chlorinated pyrimidine-pyridine hybrids.

Conclusion

The physicochemical characteristics of chlorinated pyrimidine-pyridine hybrids dictate their success in biological systems. By understanding the causality behind chlorination—specifically its ability to lower pKa, increase lipophilicity, and introduce halogen bonding—Application Scientists can rationally design molecules that bypass traditional pharmacokinetic bottlenecks. The synthetic protocols provided herein ensure that these volatile electronic systems are assembled with high fidelity, ultimately accelerating the pipeline from bench-scale synthesis to clinical application.

References

  • Abdelgawad, M.A., Bakr, R.B., & Azouz, A.A. (2018). "Novel pyrimidine-pyridine hybrids: synthesis, cyclooxygenase inhibition, anti-inflammatory activity and ulcerogenic liability." Bioorganic Chemistry.
  • BenchChem. (n.d.). "An In-depth Technical Guide to the Chemical Properties of 6-Chloropyrido[2,3-d]pyrimidine." BenchChem.
  • Sharma, P., et al. (2021). "Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines." RSC Advances.
  • Nawaz, F., et al. (2022). "Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19." PMC.
  • Abdellatif, K. R. A., & Bakr, R. B. (2022). "A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship." Frontiers in Chemistry.
  • ACS Publications. (n.d.). "Design and Elaboration of a Tractable Tricyclic Scaffold To Synthesize Druglike Inhibitors..." Journal of Medicinal Chemistry.

Sources

Exploratory

Physicochemical Profiling of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol: Molecular Weight and LogP Determination

Executive Summary In early-stage drug discovery and agrochemical development, heterocyclic building blocks such as 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol serve as critical scaffolds. Featuring a pyrimidine-pyridine biar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery and agrochemical development, heterocyclic building blocks such as 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol serve as critical scaffolds. Featuring a pyrimidine-pyridine biaryl system, this molecule offers multiple hydrogen bond acceptors and donors, making it highly relevant for kinase inhibitor design and Fragment-Based Drug Discovery (FBDD).

As a Senior Application Scientist, understanding the physicochemical properties of this intermediate—specifically its molecular weight (MW) distribution and lipophilicity (LogP)—is paramount. These metrics dictate downstream formulation, absorption, and target-binding affinity. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for determining the molecular weight and LogP of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol.

Structural Causality and Molecular Weight Dynamics

Chemical Identity and Isotopic Signatures

The molecular formula for 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol is C₉H₆ClN₃O . To accurately detect and quantify this compound in biological or environmental matrices, one must look beyond the average molecular weight (207.62 g/mol ) and focus on its monoisotopic mass.

Because the molecule contains a single chlorine atom, its mass spectrometry (MS) profile is defined by a distinct isotopic envelope. Chlorine naturally exists as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, high-resolution mass spectrometry (HRMS) will yield a primary monoisotopic peak [M+H]⁺ at m/z 208.027 and a secondary [M+2+H]⁺ peak at m/z 210.024 with an intensity of approximately 32% relative to the base peak. This isotopic ratio acts as a built-in self-validating metric during LC-MS analysis; if the 3:1 ratio is absent, the detected mass is an isobaric interference, not the target analyte.

Tautomeric Influence on Ionization

A critical factor often overlooked in standard protocols is the tautomerism of the pyrimidine core. In aqueous environments, the pyrimidin-4-ol form exists in thermodynamic equilibrium with its pyrimidin-4(3H)-one tautomer. This equilibrium dictates the molecule's protonation state. When subjected to Electrospray Ionization (ESI+), the basic pyridine nitrogen and the pyrimidone carbonyl act as primary protonation sites, driving high ionization efficiency.

MS_Workflow T1 Pyrimidin-4-ol Tautomer T2 Pyrimidin-4(3H)-one Tautomer T1->T2 Aqueous Eq. ESI ESI+ Ionization (Protonation) T1->ESI +H+ T2->ESI +H+ MS HRMS Detection m/z 208.027 ESI->MS Ion Transfer

Fig 1: Tautomeric equilibrium and ESI-MS ionization workflow for the pyrimidine derivative.

Protocol 1: Self-Validating HRMS Molecular Weight Verification

Objective: Confirm the exact mass and isotopic fidelity of the synthesized compound. Causality: We utilize a mobile phase buffered with 0.1% Formic Acid (pH ~2.7) to force the equilibrium toward the protonated state, maximizing ESI+ signal intensity.

  • Sample Preparation: Dissolve 1 mg of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol in 1 mL of LC-MS grade Methanol. Dilute 1:100 in 50% H₂O / 50% Acetonitrile containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a fast gradient from 5% to 95% Acetonitrile over 3 minutes.

  • Ionization & Detection: Operate the Time-of-Flight (TOF) MS in positive ESI mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350°C.

  • Validation Check (The Self-Validating Step): Extract the chromatogram at m/z 208.027 (± 5 ppm). Integrate the peak and extract the mass spectrum. Calculate the ratio of m/z 208.027 to m/z 210.024. Pass Criteria: Mass accuracy < 5 ppm; Isotopic ratio must be 3.1:1 (± 0.2).

Lipophilicity Profiling and LogP Mechanics

The Role of LogP in Drug Design

The partition coefficient (LogP) measures a compound's differential solubility between a non-polar solvent (n-octanol) and water. According to [1], a LogP < 5 is required to ensure favorable oral absorption and membrane permeability.

For 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol, the in silico calculated LogP (cLogP) is approximately 1.2 to 1.8 . This relatively low lipophilicity is driven by the highly polar pyrimidin-4-ol core, which offsets the hydrophobic contributions of the chlorine atom and the biaryl system. Because the cLogP falls well within the optimal range for FBDD (Rule of 3 dictates LogP ≤ 3), this molecule is an ideal starting point for hit-to-lead optimization.

Quantitative Data Summaries

Table 1: Physicochemical Properties Summary

PropertyValueAnalytical Significance
Molecular Formula C₉H₆ClN₃ODefines elemental composition.
Average Molecular Wt. 207.62 g/mol Used for bulk stoichiometric calculations.
Monoisotopic Mass 207.0199 DaTarget mass for HRMS identification.
Predicted cLogP ~1.5Indicates high aqueous solubility and low lipid retention.
H-Bond Donors 1 (OH / NH)Contributes to target binding specificity.
H-Bond Acceptors 4 (N, N, N, O)Enhances aqueous solvation shell formation.

Table 2: Fragment Contributions to cLogP (Estimated)

Structural FragmentEstimated LogP ContributionMechanistic Effect
Pyrimidine Core -0.20Highly polar; decreases overall lipophilicity.
Hydroxyl (-OH) -0.80Strong H-bond donor; drives aqueous partitioning.
Pyridine Ring +0.65Mildly lipophilic, but basic nitrogen allows hydration.
Chloro (-Cl) +0.71Halogen bonding; increases lipid phase affinity.
Experimental Determination: Shake-Flask vs. HPLC

While the HPLC method ( [2]) is faster, the classic Shake-Flask method ( [3]) provides superior thermodynamic accuracy for compounds with LogP values between -2 and 4. Given our cLogP is ~1.5, the Shake-Flask method is the gold standard here.

LogP_Workflow Prep Prepare n-Octanol & Water (pH 7.4) Eq Shake Flask Equilibration (24h at 25°C) Prep->Eq Sep Phase Separation (Centrifugation) Eq->Sep Ana1 Aqueous Phase HPLC-UV Analysis Sep->Ana1 Bottom Layer Ana2 Octanol Phase HPLC-UV Analysis Sep->Ana2 Top Layer Calc LogP Calculation Log(Coct / Caq) Ana1->Calc Ana2->Calc

Fig 2: Step-by-step workflow for OECD 107 shake-flask LogP determination.

Protocol 2: Self-Validating Shake-Flask LogP Determination (OECD 107)

Objective: Empirically determine the LogP while preventing ionization-induced artifacts. Causality: The aqueous phase must be buffered to pH 7.4 (using Phosphate Buffered Saline) to ensure the compound remains in its neutral tautomeric state. If the pH drifts, the molecule may ionize (forming a pyrimidinolate anion), which artificially plummets the LogP (yielding a LogD value instead).

  • Solvent Saturation: Pre-saturate n-octanol with PBS (pH 7.4) and PBS with n-octanol by stirring them together for 24 hours, then separating the phases.

  • Standard Preparation: Dissolve a known mass of the compound in the pre-saturated n-octanol to create a 10 mM stock.

  • Equilibration: In a thermostatic vessel at 25°C, combine 10 mL of the spiked n-octanol with 10 mL of pre-saturated PBS. Shake mechanically at 100 rpm for 24 hours to achieve thermodynamic equilibrium without creating unbreakable micro-emulsions.

  • Phase Separation: Transfer the mixture to a centrifuge tube and spin at 3000 x g for 15 minutes to sharply delineate the aqueous (bottom) and octanol (top) layers.

  • Quantification: Carefully extract aliquots from both layers using a syringe. Quantify the concentration of the compound in each phase (

    
     and 
    
    
    
    ) using HPLC-UV at 254 nm against a pre-established calibration curve.
  • Validation Check (Mass Balance): Calculate total mass recovered:

    
    . Pass Criteria:  The recovered mass must be ≥ 95% of the initial input mass. A failure indicates the compound precipitated at the solvent interface or adsorbed to the glassware, rendering the LogP calculation invalid.
    
  • Calculation:

    
    .
    

Conclusion

The rigorous physicochemical profiling of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol reveals a highly versatile scaffold. Its precise monoisotopic mass (207.0199 Da) and distinct isotopic envelope allow for robust LC-MS tracking, while its optimized lipophilicity (LogP ~1.5) positions it perfectly for aqueous solubility without sacrificing target-binding hydrophobicity. By employing self-validating protocols—such as isotopic ratio checks and mass-balance Shake-Flask methodologies—application scientists can ensure absolute data integrity before advancing this intermediate into high-throughput screening or structural optimization pipelines.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 2001, 3-26. URL:[Link]

  • OECD. "Test No. 117: Partition Coefficient (n-octanol/water), High Performance Liquid Chromatography (HPLC) Method." OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]

  • OECD. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Scalable Synthesis of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Abstract This comprehensive guide details a robust and scalable three-step synthesis for 5-Chloro-6-(pyridin-3-yl)...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This comprehensive guide details a robust and scalable three-step synthesis for 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The protocol is designed for researchers and process chemists, providing in-depth procedural instructions, mechanistic insights, and safety considerations essential for successful laboratory and pilot-scale production. The synthesis commences with a Knoevenagel condensation to form a key intermediate, ethyl 2-cyano-3-(pyridin-3-yl)acrylate, followed by a cyclocondensation reaction with formamidine acetate to construct the pyrimidin-4-ol core. The final step involves a regioselective chlorination using N-chlorosuccinimide to yield the target compound. This document provides a self-validating framework with integrated characterization data and visual aids to ensure reproducibility and high purity of the final product.

Introduction: The Significance of Substituted Pyrimidinols

Substituted pyrimidin-4-ol cores are prevalent structural motifs in a vast array of biologically active molecules, demonstrating a broad spectrum of therapeutic applications. The introduction of a pyridine moiety at the 6-position and a chlorine atom at the 5-position of the pyrimidin-4-ol ring can significantly influence the molecule's physicochemical properties and its interaction with biological targets. 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol, in particular, serves as a crucial intermediate in the synthesis of various kinase inhibitors and other targeted therapies. The development of a scalable and economically viable synthetic route is therefore of paramount importance for advancing preclinical and clinical drug development programs.

The synthetic strategy outlined herein is predicated on established and reliable chemical transformations, optimized for scalability, and mindful of green chemistry principles. Each step has been designed to utilize readily available starting materials and reagents, minimizing the need for expensive catalysts or extreme reaction conditions.

Overall Synthetic Workflow

The synthesis of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol is accomplished via a three-step sequence. The workflow is designed for efficiency and scalability, with each step telescoping into the next with minimal purification of intermediates where possible.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Chlorination 3-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde Step1_Product Ethyl 2-cyano-3-(pyridin-3-yl)acrylate 3-Pyridinecarboxaldehyde->Step1_Product Ethyl Cyanoacetate Ethyl Cyanoacetate Ethyl Cyanoacetate->Step1_Product Piperidine (cat.) Piperidine (cat.) Piperidine (cat.)->Step1_Product Ethanol Ethanol (solvent) Ethanol->Step1_Product Step2_Product 6-(Pyridin-3-yl)pyrimidin-4-ol Ethanol->Step2_Product Step1_Product->Step2_Product Intermediate Formamidine Acetate Formamidine Acetate Formamidine Acetate->Step2_Product Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Step2_Product Final_Product 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol Step2_Product->Final_Product Intermediate N-Chlorosuccinimide (NCS) N-Chlorosuccinimide (NCS) N-Chlorosuccinimide (NCS)->Final_Product Acetic Acid Acetic Acid Acetic Acid->Final_Product

Figure 1: Overall synthetic workflow for 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol.

Part 1: Synthesis of Ethyl 2-cyano-3-(pyridin-3-yl)acrylate (Intermediate 1)

Principle and Mechanism

The initial step is a Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. It involves the reaction of an aldehyde (3-pyridinecarboxaldehyde) with an active methylene compound (ethyl cyanoacetate) in the presence of a basic catalyst, typically a weak base like piperidine.[1] The reaction proceeds through a series of reversible steps, including the formation of a carbanion from ethyl cyanoacetate, nucleophilic attack on the aldehyde carbonyl, and subsequent dehydration to yield the stable α,β-unsaturated product.[2]

G Reactants 3-Pyridinecarboxaldehyde Ethyl Cyanoacetate Intermediate_A Enolate of Ethyl Cyanoacetate Reactants:f1->Intermediate_A Intermediate_B Aldol Adduct Reactants:f0->Intermediate_B Catalyst Piperidine Catalyst->Reactants:f1 Deprotonation Intermediate_A->Reactants:f0 Nucleophilic Attack Product Ethyl 2-cyano-3-(pyridin-3-yl)acrylate Intermediate_B->Product Dehydration

Figure 2: Simplified mechanism of the Knoevenagel condensation.

Scalable Experimental Protocol

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity (for 100g scale)Moles
3-Pyridinecarboxaldehyde500-22-1107.11 g/mol 100.0 g0.934 mol
Ethyl Cyanoacetate105-56-6113.12 g/mol 116.0 g (1.1 eq)1.027 mol
Piperidine110-89-485.15 g/mol 8.0 g (0.1 eq)0.094 mol
Ethanol (anhydrous)64-17-546.07 g/mol 500 mL-

Procedure:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 3-pyridinecarboxaldehyde (100.0 g, 0.934 mol) and anhydrous ethanol (300 mL).

  • Stir the mixture at room temperature until the aldehyde is completely dissolved.

  • In a separate beaker, dissolve ethyl cyanoacetate (116.0 g, 1.027 mol) and piperidine (8.0 g, 0.094 mol) in anhydrous ethanol (200 mL).

  • Add the ethyl cyanoacetate solution dropwise to the stirred aldehyde solution over a period of 30-45 minutes. An exotherm may be observed; maintain the temperature below 40 °C using a water bath if necessary.

  • After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).

  • Once the reaction is complete (disappearance of the starting aldehyde), cool the mixture to room temperature.

  • Reduce the solvent volume by approximately half using a rotary evaporator.

  • Cool the concentrated solution in an ice bath for 1-2 hours to induce crystallization.

  • Collect the precipitated solid by vacuum filtration and wash the filter cake with cold ethanol (2 x 50 mL).

  • Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Expected Yield: 150-165 g (80-88% yield) of a pale yellow crystalline solid.

Characterization Data (Literature Values):

  • Melting Point: 78-80 °C[3]

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.95 (s, 1H), 8.75 (d, J=4.0 Hz, 1H), 8.30 (s, 1H), 7.90 (d, J=8.0 Hz, 1H), 7.45 (dd, J=8.0, 4.0 Hz, 1H), 4.35 (q, J=7.2 Hz, 2H), 1.40 (t, J=7.2 Hz, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 162.8, 153.5, 152.1, 149.8, 135.2, 130.1, 124.0, 116.5, 104.2, 62.5, 14.2.

Part 2: Synthesis of 6-(Pyridin-3-yl)pyrimidin-4-ol (Intermediate 2)

Principle and Mechanism

This step involves the cyclocondensation of the α,β-unsaturated nitrile (Intermediate 1) with formamidine acetate. This is a classic pyrimidine synthesis that falls under the general category of reacting a three-carbon component with a nitrogen-containing component.[4] The reaction is typically carried out in the presence of a base, such as sodium ethoxide, which facilitates the cyclization and subsequent tautomerization to the more stable pyrimidin-4-ol form.

Scalable Experimental Protocol

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity (for 150g scale)Moles
Ethyl 2-cyano-3-(pyridin-3-yl)acrylate70398-34-2202.21 g/mol 150.0 g0.742 mol
Formamidine Acetate3473-63-0104.11 g/mol 92.5 g (1.2 eq)0.889 mol
Sodium Ethoxide141-52-668.05 g/mol 60.5 g (1.2 eq)0.889 mol
Ethanol (anhydrous)64-17-546.07 g/mol 1.0 L-
Acetic Acid (glacial)64-19-760.05 g/mol As needed-

Procedure:

  • To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add anhydrous ethanol (1.0 L).

  • Carefully add sodium ethoxide (60.5 g, 0.889 mol) to the ethanol with stirring. The dissolution is exothermic.

  • Once the sodium ethoxide has dissolved, add formamidine acetate (92.5 g, 0.889 mol) to the solution and stir for 15 minutes.

  • Add ethyl 2-cyano-3-(pyridin-3-yl)acrylate (150.0 g, 0.742 mol) portion-wise to the reaction mixture over 30 minutes.

  • Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 8-12 hours. Monitor the reaction by TLC (Eluent: 10% Methanol in Dichloromethane).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture to pH 6-7 by the slow addition of glacial acetic acid. A precipitate will form.

  • Stir the suspension at room temperature for 1 hour.

  • Collect the solid product by vacuum filtration and wash the filter cake with water (2 x 100 mL) and then with cold ethanol (2 x 50 mL).

  • Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Expected Yield: 105-118 g (75-85% yield) of an off-white to light brown solid.

Characterization Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.5 (br s, 1H), 9.15 (s, 1H), 8.65 (d, J=4.0 Hz, 1H), 8.40 (d, J=8.0 Hz, 1H), 8.10 (s, 1H), 7.50 (dd, J=8.0, 4.0 Hz, 1H).

  • Mass Spectrum (ESI+): m/z 188.1 [M+H]⁺.

Part 3: Synthesis of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol (Final Product)

Principle and Mechanism

The final step is the regioselective chlorination of the pyrimidin-4-ol ring at the C5 position. N-Chlorosuccinimide (NCS) is an effective and relatively mild chlorinating agent for electron-rich aromatic and heteroaromatic systems.[5] The reaction is typically carried out in an acidic medium, such as acetic acid, which can protonate the pyrimidine ring and activate it towards electrophilic substitution.

Scalable Experimental Protocol

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity (for 100g scale)Moles
6-(Pyridin-3-yl)pyrimidin-4-ol1208075-99-4187.18 g/mol 100.0 g0.534 mol
N-Chlorosuccinimide (NCS)128-09-6133.53 g/mol 78.5 g (1.1 eq)0.587 mol
Acetic Acid (glacial)64-19-760.05 g/mol 500 mL-

Procedure:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add 6-(pyridin-3-yl)pyrimidin-4-ol (100.0 g, 0.534 mol) and glacial acetic acid (500 mL).

  • Stir the suspension at room temperature.

  • Add N-chlorosuccinimide (78.5 g, 0.587 mol) portion-wise to the suspension over 30-45 minutes. The reaction is exothermic, and the temperature should be maintained below 60 °C using a water bath.

  • After the addition is complete, heat the reaction mixture to 55-60 °C and stir for 2-4 hours. Monitor the reaction by TLC (Eluent: 10% Methanol in Dichloromethane).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the reaction mixture slowly into 2 L of ice-cold water with vigorous stirring. A precipitate will form.

  • Stir the suspension for 30 minutes in the ice bath.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with water until the filtrate is neutral (pH ~7).

  • Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Expected Yield: 95-105 g (80-88% yield) of a white to off-white solid.

Characterization Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 13.2 (br s, 1H), 9.05 (d, J=2.0 Hz, 1H), 8.70 (dd, J=4.8, 1.6 Hz, 1H), 8.35 (s, 1H), 8.20 (dt, J=8.0, 2.0 Hz, 1H), 7.55 (dd, J=8.0, 4.8 Hz, 1H).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 160.2, 155.8, 152.4, 150.1, 137.9, 131.5, 124.1, 108.9.

  • Mass Spectrum (ESI+): m/z 222.0 [M+H]⁺.

Safety and Handling Precautions

  • Phosphorus Oxychloride (POCl₃) (Alternative Chlorinating Agent): While NCS is recommended for its milder nature, phosphorus oxychloride is a more potent but also more hazardous alternative for chlorination. It is highly corrosive and reacts violently with water, releasing toxic fumes.[6][7][8][9][10] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical safety goggles, must be worn. An emergency eyewash and safety shower should be readily accessible.[6][7][8]

  • N-Chlorosuccinimide (NCS): NCS is an irritant and a lachrymator. Avoid inhalation of dust and contact with skin and eyes. Handle in a fume hood and wear appropriate PPE.

  • General Precautions: Standard laboratory safety practices should be followed throughout the synthesis. This includes wearing safety glasses, a lab coat, and gloves. All reactions should be performed in a well-ventilated area.

Conclusion

The detailed application notes and protocols provided in this guide offer a clear and scalable pathway for the synthesis of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol. By following the step-by-step instructions and adhering to the safety precautions, researchers and drug development professionals can confidently produce this valuable heterocyclic intermediate in high yield and purity. The use of established chemical transformations and readily available reagents makes this protocol both practical and cost-effective for a range of applications, from small-scale laboratory synthesis to larger-scale production for preclinical studies.

References

  • Synthesis of chlorinated pyrimidines - EP1301489B1 - Google Patents. (n.d.).
  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). Retrieved March 3, 2026, from [Link]

  • Scheme 2. Chlorination of 6 with N-chlorosuccinimide (NCS). Reagents... - ResearchGate. (n.d.). Retrieved March 3, 2026, from [Link]

  • Phosphorus Oxychloride | Air Liquide Malaysia. (n.d.). Retrieved March 3, 2026, from [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Phosphorus oxychloride - CDC. (n.d.). Retrieved March 3, 2026, from [Link]

  • Synthesis of A. Ethyl 2-cyano-3-(3-chloro-2-pyridylamino)acrylate - PrepChem.com. (n.d.). Retrieved March 3, 2026, from [Link]

  • Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds - MDPI. (2023, November 15). Retrieved March 3, 2026, from [Link]

  • US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents. (n.d.).
  • ICSC 0190 - PHOSPHORUS OXYCHLORIDE. (n.d.). Retrieved March 3, 2026, from [Link]

  • Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines and aldehydes - PubMed. (2011, November 15). Retrieved March 3, 2026, from [Link]

  • A New Approach to the Cyanoacetic Ester Synthesis. (n.d.). Retrieved March 3, 2026, from [Link]

  • ethyl 2-cyano-2-pyridin-3-ylacetate - 39266-24-5, C10H10N2O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). Retrieved March 3, 2026, from [Link]

  • Synthesis of 2-cyanoacrylates containing pyridinyl moiety under ultrasound irradiation | Scilit. (n.d.). Retrieved March 3, 2026, from [Link]

  • DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Publishing. (n.d.). Retrieved March 3, 2026, from [Link]

  • Knoevenagel condensation of aldehydes with ethyl cyanoacetate a - ResearchGate. (n.d.). Retrieved March 3, 2026, from [Link]

  • Pyrimidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved March 3, 2026, from [Link]

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). Retrieved March 3, 2026, from [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity - SciELO. (n.d.). Retrieved March 3, 2026, from [Link]

  • Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles - Organic Chemistry Portal. (n.d.). Retrieved March 3, 2026, from [Link]

  • An efficient large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate. (2025, August 6). Retrieved March 3, 2026, from [Link]

  • Solid-phase synthesis of 4(1H)-quinolone and pyrimidine derivatives based on a new scaffold-polymer-bound cyclic malonic acid ester - PubMed. (2002, September 20). Retrieved March 3, 2026, from [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved March 3, 2026, from [Link]

  • Solid-phase synthesis of 4(1H)-quinolone and pyrimidine derivatives based on a new scaffold-polymer-bound cyclic malonic acid ester | Request PDF - ResearchGate. (2025, August 6). Retrieved March 3, 2026, from [Link]

  • 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide - PMC. (n.d.). Retrieved March 3, 2026, from [Link]

  • Synthesis of 6-substituted 5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4-diones and 2-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-ones | Request PDF - ResearchGate. (n.d.). Retrieved March 3, 2026, from [Link]

  • CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents. (n.d.).
  • N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis | Bentham Science. (2024, October 29). Retrieved March 3, 2026, from [Link]

  • One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene - ResearchGate. (2015, September 11). Retrieved March 3, 2026, from [Link]

  • A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction - UCLA – Chemistry and Biochemistry. (n.d.). Retrieved March 3, 2026, from [Link]

  • Vicinal ketoesters – key intermediates in the total synthesis of natural products - Beilstein Journals. (2022, September 15). Retrieved March 3, 2026, from [Link]

  • Knoevengel Condensation: A Review on cyanoacrylates and their synthetic applications. (n.d.). Retrieved March 3, 2026, from [Link]

  • (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate - PMC. (n.d.). Retrieved March 3, 2026, from [Link]

  • Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies - PMC. (n.d.). Retrieved March 3, 2026, from [Link]

  • Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d,... - ResearchGate. (n.d.). Retrieved March 3, 2026, from [Link]

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Sources

Application

Application Note: Scalable Chlorination of 6-(pyridin-3-yl)pyrimidin-4-ol to 4-chloro-6-(pyridin-3-yl)pyrimidine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Rationale Pyrimidine scaffolds are foundational in the d...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

Pyrimidine scaffolds are foundational in the development of modern therapeutics, particularly in oncology and infectious diseases[1]. The synthesis of functionalized pyrimidines often relies on the nucleophilic aromatic substitution (S


Ar) or transition-metal-catalyzed cross-coupling of chloropyrimidines. Consequently, the conversion of pyrimidinols—such as 6-(pyridin-3-yl)pyrimidin-4-ol—to their corresponding chloropyrimidines is a critical workflow.

While pyrimidinols exhibit unique acidic and tautomeric properties compared to standard phenols[2], they can be efficiently chlorinated using phosphorus oxychloride (POCl


). As a Senior Application Scientist, I have designed this protocol to move away from outdated, hazardous "neat POCl

" methods. Instead, this guide details a highly optimized, scalable protocol for synthesizing 4-chloro-6-(pyridin-3-yl)pyrimidine, balancing high yields with stringent safety controls and environmental consciousness[3].

Mechanistic Causality

Understanding the why behind the reagents prevents downstream failures. The substrate, 6-(pyridin-3-yl)pyrimidin-4-ol, exists predominantly in its pyrimidone tautomeric form. Direct substitution of the hydroxyl/oxo group is thermodynamically unfavorable. The addition of POCl


, paired with an organic base like N,N-diisopropylethylamine (DIPEA) or catalytic N,N-dimethylformamide (DMF), overcomes this barrier through a self-propagating electrophilic cascade:
  • Activation: The base/catalyst reacts with POCl

    
     to form a highly electrophilic Vilsmeier-Haack-type intermediate.
    
  • O-Phosphorylation: The pyrimidone oxygen attacks this intermediate, forming a phosphorodichloridate leaving group.

  • Nucleophilic Aromatic Substitution (S

    
    Ar):  The liberated chloride ion attacks the electron-deficient C4 position of the pyrimidine ring, expelling the phosphorodichloridate moiety to yield the stable chloropyrimidine.
    

Mechanism A 6-(pyridin-3-yl) pyrimidin-4-ol (Pyrimidone Tautomer) B Vilsmeier-Type Intermediate (POCl3 + Base) A->B Activation C Phosphorodichloridate Intermediate B->C O-Phosphorylation D 4-chloro-6- (pyridin-3-yl)pyrimidine (Final Product) C->D SNAr by Chloride (- PO2Cl2-)

Mechanistic pathway of POCl3-mediated pyrimidinol chlorination.

Self-Validating Systems & Safety Controls

Trustworthy protocols require built-in checkpoints and rigorous safety logic.

The Analytical Self-Validating Checkpoint: To verify reaction completion, a 10 μL aliquot is withdrawn and diluted in 1 mL of dry acetonitrile for LC-MS analysis. Crucial Insight:Do not quench the analytical aliquot in methanol. Unreacted phosphorodichloridate intermediate will rapidly react with methanol to form a methyl ether, which artificially presents as an incomplete reaction or a side-product on the MS trace. A direct acetonitrile dilution ensures the observation of the true reaction state.

Safety Causality (The Reverse Quench): POCl


 is highly reactive. The quench must be a "reverse quench"—adding the reaction mixture dropwise into a large volume of vigorously stirred ice-water. Adding water to the POCl

mixture can cause a localized, violent exothermic boil-over due to the rapid generation of HCl and H

PO

[4].

Quantitative Data: Condition Optimization

To establish the most reliable protocol, various conditions were evaluated. The use of 2.5 equivalents of POCl


 with DIPEA in toluene provided the optimal balance of kinetics, yield, and safety.
EntryEquivalents POCl

Base / CatalystTemp (°C)Time (h)Yield (%)Observation
110.0 (Neat)None105465Sluggish kinetics, highly hazardous quench.
25.0DMF (0.1 eq)90378Improved kinetics, cleaner impurity profile.
3 2.5 DIPEA (1.2 eq) 95 2 89 Optimal. Safe quench, high purity.
41.1Pyridine (1.0 eq)110482Solvent-free approach, thicker reaction mass[3].

Table 1: Optimization of chlorination conditions for 6-(pyridin-3-yl)pyrimidin-4-ol.

Step-by-Step Experimental Protocol

Materials Required:

  • 6-(pyridin-3-yl)pyrimidin-4-ol (1.0 eq, 10.0 mmol, 1.73 g)

  • Phosphorus oxychloride (POCl

    
    ) (2.5 eq, 25.0 mmol, 2.33 mL)
    
  • N,N-Diisopropylethylamine (DIPEA) (1.2 eq, 12.0 mmol, 2.09 mL)

  • Anhydrous Toluene (15 mL)

  • Ice-water (100 mL)

  • Saturated aqueous NaHCO

    
    
    
  • Ethyl Acetate (EtOAc)

Methodology:

  • Setup & Charging: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 6-(pyridin-3-yl)pyrimidin-4-ol (1.73 g) in anhydrous toluene (15 mL) under a steady nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.09 mL) to the suspension. Stir for 5 minutes at room temperature to ensure uniform dispersion.

  • POCl

    
     Addition:  Cool the flask in an ice bath to 0–5 °C. Add POCl
    
    
    
    (2.33 mL) dropwise over 10 minutes via syringe. Observation: The reaction will transition from a pale suspension to a yellow/orange solution as the Vilsmeier-type complex forms.
  • Heating: Remove the ice bath and heat the reaction mixture to 95 °C for 2 hours.

  • In-Process Control (IPC): Perform the self-validating LC-MS check (dilute 10 μL in dry acetonitrile). The expected mass for the product is [M+H]

    
     = 192.0.
    
  • Reverse Quench: Once complete, cool the reaction to room temperature. Transfer the mixture to an addition funnel and add it dropwise to a vigorously stirred beaker containing 100 mL of crushed ice and water. Maintain the internal temperature below 20 °C to prevent hydrolysis of the newly formed chloropyrimidine.

  • Neutralization & Extraction: Slowly add saturated aqueous NaHCO

    
     until the aqueous layer reaches pH 7–8. Extract the aqueous layer with EtOAc (3 x 50 mL).
    
  • Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient of 10% to 40% EtOAc in Hexanes) to afford 4-chloro-6-(pyridin-3-yl)pyrimidine as an off-white solid.

Workflow S1 Step 1: Setup Charge substrate, base, and POCl3 under N2 S2 Step 2: Reaction Heat to 90-100 °C Monitor by LC-MS S1->S2 S3 Step 3: Quench Cool to RT, dropwise addition to ice-water S2->S3 S4 Step 4: Extraction Neutralize to pH 7-8, extract with EtOAc S3->S4 S5 Step 5: Purification Flash Chromatography (Hexanes/EtOAc) S4->S5

Step-by-step experimental workflow for the chlorination procedure.

References

  • Recent Advances in Pyrimidine-Based Drugs Nammalwar, B.; Bunce, R. A. Pharmaceuticals, 2024, 17(1), 104. URL:[Link]

  • A simple Cu-catalyzed coupling approach to substituted 3-pyridinol and 5-pyrimidinol antioxidants Nara, S. J.; Jha, M.; Brinkhorst, J.; Zemanek, T. J.; Pratt, D. A. The Journal of Organic Chemistry, 2008, 73(23), 9326-9333. URL:[Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 Sun, Z.; Wang, H.; Wen, K. Molecules, 2012, 17(4), 4533-4544. URL:[Link]

Sources

Method

Suzuki-Miyaura coupling conditions for 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol

Application Note: High-Fidelity Synthesis of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol via Regioselective Suzuki-Miyaura Coupling Part 1: Strategic Analysis & Chemical Logic The synthesis of 5-Chloro-6-(pyridin-3-yl)pyrimi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol via Regioselective Suzuki-Miyaura Coupling

Part 1: Strategic Analysis & Chemical Logic

The synthesis of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol presents a classic problem in heterocyclic process chemistry: Chemoselectivity amidst multiple electrophilic sites. [1]

The core challenge lies in differentiating the reactivity of the chlorine atom at the C6 position from the chlorine at the C5 position. To successfully synthesize the target without generating the unwanted 5,6-bis(pyridin-3-yl) byproduct or the 5-substituted isomer, one must exploit the electronic disparities inherent in the pyrimidine ring.[1]

The Regioselectivity Paradigm

The pyrimidine scaffold is electron-deficient, but the degree of deficiency varies by position:

  • C6 Position (Target): This position is

    
     to one nitrogen and 
    
    
    
    to the other.[1] It functions similarly to an acid chloride or an activated imine. The C–Cl bond here is highly susceptible to oxidative addition by Palladium(0) species.[1][2]
  • C5 Position (Off-Target): This position is

    
     to both nitrogens.[1] It is electronically distinct, behaving more like a standard aryl chloride. The C–Cl bond strength is significantly higher, and the electron density is greater than at C6.
    
The Tautomerism Factor

The substrate, 5,6-dichloropyrimidin-4-ol, exists in equilibrium with its keto-tautomer, 5,6-dichloropyrimidin-4(3H)-one .[1]

  • Implication: In basic media (standard Suzuki conditions), the molecule deprotonates to form the pyrimidinolate anion.[1] This increases electron density in the ring, potentially deactivating the catalyst.

  • Solution: We utilize a solvent system (DME/Water or Dioxane/Water) that solubilizes the anionic species while maintaining a reflux temperature sufficient to overcome the activation energy of the electron-rich substrate.

Part 2: Experimental Protocol

Reagents & Materials[2][3][4][5][6][7][8][9]
ReagentMW ( g/mol )Equiv.[1][3][4]Role
5,6-Dichloropyrimidin-4-ol 164.981.0Electrophile
Pyridin-3-ylboronic acid 122.921.2 - 1.5Nucleophile
Pd(PPh₃)₄ 1155.560.05 (5 mol%)Catalyst
Na₂CO₃ (2.0 M aq) 105.993.0Base
1,2-Dimethoxyethane (DME) 90.12--Solvent
  • Catalyst Note: Tetrakis(triphenylphosphine)palladium(0) is recommended over Pd(dppf)Cl₂ for this specific coupling.[1] The bulky phosphine ligands stabilize the Pd(0) species and prevent non-selective oxidative addition at the sterically crowded C5 position.

Step-by-Step Procedure

Step 1: Inert Atmosphere Setup [5]

  • Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a rubber septum.

  • Connect the condenser to a Schlenk line (Nitrogen/Vacuum manifold).

  • Flame-dry the glassware under vacuum and backfill with Nitrogen (

    
    ) three times.[1]
    

Step 2: Solvation & Degassing (Critical for Reproducibility)

  • Charge the flask with 5,6-Dichloropyrimidin-4-ol (1.0 equiv, 10 mmol, 1.65 g) and Pyridin-3-ylboronic acid (1.3 equiv, 13 mmol, 1.60 g).

  • Add DME (40 mL).[1]

  • Degassing: Bubble a stream of

    
     directly into the solvent for 15 minutes. Dissolved oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligands.
    

Step 3: Catalyst Addition & Reaction

  • Remove the septum briefly to add Pd(PPh₃)₄ (0.05 equiv, 0.5 mmol, 578 mg).[1] The solution should turn yellow/orange.

  • Add degassed 2.0 M Na₂CO₃ aqueous solution (15 mL, 30 mmol) via syringe.

  • Heat the reaction mixture to reflux (85 °C) .

  • Monitor via LC-MS or TLC (10% MeOH in DCM) every 2 hours.

    • Checkpoint: The starting material (UV active) should disappear.[1] The product will be more polar.

    • Target Time: 4–12 hours.

Step 4: Workup & Purification (The "Isoelectric" Trap) The product is amphoteric. Standard extraction often fails if pH is ignored.[1]

  • Cool the mixture to room temperature.

  • Filter through a pad of Celite to remove Palladium black; rinse with MeOH.

  • Concentrate the filtrate under reduced pressure to remove organic solvents (DME/MeOH), leaving the aqueous residue.

  • pH Adjustment: The residue is currently basic (pH > 10).

    • Slowly add 1M HCl dropwise while monitoring pH.

    • Target pH: 6.0 – 7.0.

    • Observation: At this pH, the zwitterionic form of the product often precipitates as an off-white solid.

  • Isolation:

    • If solid forms: Filter, wash with cold water and Et₂O, and dry under vacuum.

    • If no solid forms: Extract the pH 7 aqueous layer with

      
      -Butanol or EtOAc (3 x 50 mL).[1] Dry organics over Na₂SO₄ and concentrate.
      

Part 3: Visualization & Mechanism

Diagram 1: Regioselectivity Logic & Reaction Scheme

This diagram illustrates the electronic preference for C6 insertion and the catalytic cycle.

G SM 5,6-Dichloropyrimidin-4-ol (Substrate) C6 C6 Position (α/γ to N) Electron Deficient FAST Insertion SM->C6 Preferred Site C5 C5 Position (β to N) Sterically Hindered SLOW Insertion SM->C5 Competing Site Int Oxidative Addition Intermediate (Regio-defined) C6->Int Pd-C Bond Cat Pd(PPh3)4 (Catalyst) Cat->C6 Insert Prod 5-Chloro-6-(pyridin-3-yl) pyrimidin-4-ol (Target) Int->Prod + Pyridin-3-yl Boronic Acid Transmetallation/Red. Elim.

Caption: Electronic differentiation between C5 and C6 positions dictates the selective oxidative addition of Pd(0).[1]

Diagram 2: pH-Dependent Isolation Workflow

This flowchart guides the critical workup phase to maximize recovery of the amphoteric product.

Workup Rxn Reaction Complete (pH > 10, Soluble Anion) Acid Add 1M HCl Dropwise Rxn->Acid Check Check pH Acid->Check LowPH pH < 3 (Pyridine Protonated) Soluble Cation Check->LowPH Too Acidic HighPH pH > 9 (Phenol Deprotonated) Soluble Anion Check->HighPH Too Basic TargetPH pH 6.0 - 7.0 (Isoelectric Point) Precipitation Zone Check->TargetPH Optimal LowPH->Acid Adjust (Add Base) HighPH->Acid Adjust (Add Acid) Filter Filtration / Extraction (Isolate Product) TargetPH->Filter

Caption: Optimization of workup pH is critical for isolating the amphoteric pyrimidinol product.

References

  • Gong, Y., et al. (2012). One-Pot Double Suzuki Couplings of Dichloropyrimidines. National Institutes of Health (PMC).[1] [Link]

  • Luo, Z., et al. (2020).[6] Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. MDPI Processes. [Link][1][7]

  • Bouscary-Desforges, G., et al. (2012).[1][8] Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Conditions. [Link]

Sources

Application

Application Note: Recrystallization Strategies for 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol

Executive Summary Purifying 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol (hereafter referred to as Compound A ) presents a distinct challenge due to its amphoteric nature and potential for tautomerism.[1] As a heterocyclic in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Purifying 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol (hereafter referred to as Compound A ) presents a distinct challenge due to its amphoteric nature and potential for tautomerism.[1] As a heterocyclic intermediate often utilized in kinase inhibitor synthesis, achieving


 purity is critical to prevent downstream catalytic poisoning.

This guide moves beyond generic solvent lists. We analyze the intermolecular forces driving the crystal lattice of Compound A —specifically the interplay between the pyridine nitrogen (H-bond acceptor) and the pyrimidin-4-ol/one motif (H-bond donor/acceptor). We provide a validated solvent screening protocol and two optimized recrystallization methodologies designed to maximize yield while purging common regioisomeric and starting material impurities.

Compound Profile & Solubility Physics[1]

To select the correct solvent, one must understand the solute. Compound A exists in equilibrium between its enol (4-ol) and keto (4-one) tautomers.[1] In the solid state, the 4-one (keto) form typically predominates, resulting in a high melting point lattice stabilized by strong intermolecular hydrogen bonding.[1]

PropertyValue / CharacteristicImpact on Purification
Structure Pyrimidine core, 5-Cl, 6-(3-pyridyl)High polarity; ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-stacking potential.
Tautomerism 4-hydroxypyrimidine ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

pyrimidin-4(3H)-one
"One" form reduces solubility in non-polar solvents (e.g., Toluene, Hexane).
pKa (Est.) Pyridine N: ~5.2; Pyrimidine OH: ~8.5pH-dependent solubility.[1] Acidic solvents increase solubility; Basic solvents form salts.
Impurity Profile Regioisomers, Des-chloro analogs, Inorganic saltsRequires a solvent that discriminates by polarity and lattice energy.[1]
The Solubility Paradox

Compound A is often sparingly soluble in standard organic solvents (DCM, EtOAc) due to its zwitterionic-like character but is too lipophilic (due to the Cl and Pyridine rings) for pure water. Therefore, mixed-solvent systems or high-dielectric organic solvents are required.[1]

Solvent Screening Logic

We employ a "Dielectric-Temperature" orthogonal screen.[1] The goal is to find a system with a steep solubility curve (low solubility at


, high at 

).
Recommended Solvent Classes[3][4][5][6]
  • Primary Alcohols (Class 2): Ethanol, 1-Propanol.[1] Best balance of polarity and volatility.

  • Polar Aprotic (Class 3) + Antisolvent: DMSO/Water or DMF/Water.[1] Use only if alcohols fail due to low solubility.

  • Glycol Ethers: 2-Methoxyethanol.[1] High boiling point (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) allows for greater dissolution of stubborn crystal lattices.
    

Experimental Protocols

Protocol A: The "Standard" Ethanol/Water Recrystallization

Best for: Removal of inorganic salts and polar starting materials. Yield expectation: 75-85%.

Materials:

  • Crude Compound A

  • Solvent: Ethanol (Absolute) and Deionized Water[1]

  • Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer, Oil bath.[1]

Step-by-Step Methodology:

  • Slurry Generation: Charge the crude solid into the flask. Add Ethanol (10 mL per gram of solid).

    • Note: Do not add water yet.[1] We want to saturate the organic phase first.

  • Thermal Dissolution: Heat the mixture to reflux (

    
    ).
    
    • Observation: The solid will likely not dissolve completely.

  • Polarity Adjustment: While maintaining reflux, add Water dropwise through the condenser.

    • Critical Step: Add water only until the solution becomes clear (or nearly clear). A typical ratio is 9:1 to 4:1 (EtOH:Water) .

    • Caution: If >20% water is needed, stop. You risk oiling out. Switch to Protocol B.

  • Hot Filtration (Optional but Recommended): If insoluble particulates (silica, dust) remain, filter the hot solution through a pre-heated Celite pad or sintered glass funnel.

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature (RT) slowly over 2 hours.

    • Mechanism:[2][3][4] Rapid cooling traps impurities.[1] Slow cooling builds a pure lattice.

  • Crystallization: Once at RT, cool further in an ice bath (

    
    ) for 1 hour to maximize yield.
    
  • Isolation: Filter the white/off-white crystals. Wash the cake with cold EtOH:Water (same ratio as used).

  • Drying: Dry under vacuum at

    
     for 12 hours.
    
Protocol B: The "High-Solubility" DMF/Water Displacement

Best for: Highly insoluble batches or removing lipophilic organic impurities. Yield expectation: 85-90%.

Materials:

  • Solvent: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Dimethylformamide (DMF)
    
  • Antisolvent: Water

Step-by-Step Methodology:

  • Dissolution: Dissolve crude Compound A in the minimum amount of DMF at

    
    .
    
    • Target: ~3-5 mL DMF per gram.[1] The solution should be clear yellow/orange.

  • Antisolvent Addition: Remove from heat. While stirring rapidly, add Water dropwise.

    • Observation: You will see a transient cloudiness that redissolves.

  • Nucleation Point: Continue adding water until a persistent turbidity (cloudiness) is observed.[1]

  • Crystal Growth: Stop stirring. Allow the mixture to stand undisturbed. As the solution cools and the solvents mix, pure crystals will grow.

  • Completion: After 4 hours, add an excess of water (2x volume) to force remaining product out of solution.

  • Filtration: Filter and wash thoroughly with water to remove traces of DMF.

    • Warning: Residual DMF can inhibit downstream reactions. Dry aggressively.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for selecting the optimal purification route.

Recrystallization_Workflow Start Start: Crude Compound A Solubility_Check Solubility Test (100 mg) in Refluxing EtOH Start->Solubility_Check Dissolves Dissolves Completely? Solubility_Check->Dissolves Protocol_Pure Protocol: Pure EtOH Recrystallization Dissolves->Protocol_Pure Yes Add_Water Add Water (up to 20%) Dissolves->Add_Water No (Suspension) Dissolves_Mixed Dissolves? Add_Water->Dissolves_Mixed Protocol_A Protocol A: EtOH/Water System Dissolves_Mixed->Protocol_A Yes Switch_Solvent Switch Solvent System Dissolves_Mixed->Switch_Solvent No Try_DMF Dissolve in warm DMF Switch_Solvent->Try_DMF Protocol_B Protocol B: DMF/Water Antisolvent Try_DMF->Protocol_B

Figure 1: Decision tree for solvent selection based on initial solubility observations.[1]

Troubleshooting Common Issues

IssueRoot CauseCorrective Action
Oiling Out Product separates as a liquid droplet rather than crystals. Usually occurs if the temperature drops too fast or the solvent mixture is too polar (too much water).Reheat to dissolve the oil. Add a small amount of the organic solvent (EtOH).[5] Allow to cool very slowly with vigorous stirring. Seed with a pure crystal if available.[5]
Low Yield Product is too soluble in the cold solvent.Cool to

. If using Protocol A, boil off some ethanol to concentrate. If using Protocol B, add more water.
Colored Impurities Oxidized byproducts trapped in the lattice.Add Activated Charcoal (5% w/w) during the hot dissolution step (Step 2/3). Stir for 15 mins, then hot filter.

References

  • Vertex Pharmaceuticals Inc. (2003).[1] Synthesis of chlorinated pyrimidines. European Patent EP1301489B1. Link

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2733526, 4-Hydroxypyrimidine. Link

  • BenchChem. (2025).[1][5] Recrystallization of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine. Link

  • ResearchGate. (2016).[1][6] Discussion on Crystallization of Pyrimidin-2(5)-one derivatives. Link

  • Sigma-Aldrich. (2025).[1] Product Specification: 6-Chloro-5-(pyridin-4-yl)pyridine-3-boronic acid pinacol ester. Link

Sources

Method

Application Note: HPLC Method Development for 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol

This Application Note is designed for analytical chemists and pharmaceutical scientists developing HPLC methods for 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol . This molecule is a critical heterocyclic building block, often...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists developing HPLC methods for 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol . This molecule is a critical heterocyclic building block, often serving as an intermediate in the synthesis of Janus Kinase (JAK) inhibitors and other small-molecule therapeutics.

Introduction & Analyte Assessment[1][2][3]

Developing a robust separation for 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol requires understanding its complex physicochemical behavior. This molecule is not a simple neutral organic; it is an amphoteric heterocycle capable of tautomerism, ionization, and strong secondary interactions with stationary phases.

Physicochemical Profile[4]
  • Chemical Structure: Composed of a central pyrimidine ring substituted with a chlorine atom, a hydroxyl group (tautomerizing to a ketone), and a pyridine ring.

  • Tautomerism: The "pyrimidin-4-ol" moiety exists in equilibrium with its pyrimidin-4(3H)-one tautomer. In polar solvents (like HPLC mobile phases), the keto-form (one) typically predominates.

  • Ionization (pKa):

    • Basic Center: The pyridine nitrogen (

      
      ).
      
    • Acidic Center: The pyrimidinol -OH/NH (

      
      ).
      
  • Chromatographic Challenge:

    • At pH 7: The molecule is likely neutral or zwitterionic, leading to poor solubility and potential peak broadening.

    • At pH < 3: The pyridine is fully protonated (

      
      ), increasing polarity but reducing silanol interactions.
      
    • At pH > 9: The pyrimidine is deprotonated (anionic), reducing retention on C18.

Tautomeric Equilibrium & pKa Visualization

Tautomerism Enol Enol Form (Pyrimidin-4-ol) Keto Keto Form (Pyrimidin-4(3H)-one) *Predominant in LC* Enol->Keto Tautomerism (Fast Exchange) Protonated Protonated Cation (pH < 3.0) Keto->Protonated + H+ (Acidic Mobile Phase)

Figure 1: Tautomeric and ionization states affecting chromatography. The keto form is dominant in aqueous mobile phases.

Method Development Strategy

Due to the amphoteric nature and the presence of the basic pyridine ring, pH control is the single most critical variable . We will utilize a Low pH / Reverse Phase (RP) strategy to ensure the pyridine ring is fully protonated, preventing peak tailing caused by interaction with residual silanols on the column.

Column Selection

Standard C18 columns may suffer from "dewetting" or poor retention of the polar protonated species.

  • Primary Recommendation: C18 with Polar Embedding or C18-PFP (Pentafluorophenyl) .

    • Why: PFP phases offer

      
       interactions with the pyridine/pyrimidine rings, providing alternative selectivity to pure hydrophobicity.
      
  • Secondary Recommendation: T3 / Aqueous C18 .

    • Why: Designed to retain polar compounds in high-aqueous mobile phases.

Mobile Phase Design
  • Solvent A (Aqueous): 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.

    • Rationale: Buffering at pH 3.0 keeps the pyridine protonated (

      
      ) and the pyrimidinol neutral (
      
      
      
      ). This ensures a single ionic species, sharpening peaks.
  • Solvent B (Organic): Acetonitrile (ACN).[1]

    • Rationale: ACN provides sharper peaks and lower backpressure than Methanol for nitrogenous heterocycles.

Experimental Protocols

Equipment & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with DAD.

  • Column: Waters XSelect HSS T3 (

    
    ) or Phenomenex Kinetex PFP.
    
  • Reagents: HPLC Grade Acetonitrile, Milli-Q Water, Ammonium Formate, Formic Acid (LC-MS grade preferred).

Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in DMSO (Dimethyl Sulfoxide). Note: The analyte may have limited solubility in pure methanol.

  • Working Standard (50 µg/mL): Dilute 50 µL of Stock into 950 µL of 90:10 Water:ACN .

    • Critical: Match the diluent to the initial mobile phase conditions to prevent "solvent shock" and peak distortion.

Scouting Gradient Protocol (The "Discovery" Run)

Use this protocol to determine the elution window.

Time (min)% Solvent A (Buffer)% Solvent B (ACN)Flow (mL/min)
0.09551.0
15.05951.0
20.05951.0
20.19551.0
25.09551.0
  • Detection: UV at 254 nm (primary) and 280 nm .

  • Column Temp: 30°C.

Optimized Method Parameters ("Gold Standard")

Based on the scouting runs, the analyte typically elutes in the 20-40% ACN range. The following is the optimized isocratic/shallow gradient method for QC release testing.

Chromatographic Conditions
ParameterSetting
Column C18 Polar-Embedded (e.g., Zorbax Bonus-RP or XSelect HSS T3),

Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2) OR 10mM Ammonium Formate pH 3.0 (for MS)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 5 - 10 µL
Column Temp 35°C (Improves mass transfer for heterocycles)
Detection UV @ 254 nm (Bandwidth 4 nm, Ref 360 nm)
Gradient Table (Optimized)
Time (min)% A% BCurve
0.0955Initial
2.0955Hold
12.06040Linear
15.0595Wash
18.0595Hold
18.1955Re-equilibrate
23.0955End

Method Validation (ICH Q2 Guidelines)

To ensure the method is suitable for regulatory submission, perform the following validation steps.

System Suitability Criteria
  • Tailing Factor (

    
    ):  NMT 1.5 (Critical for pyridine derivatives).
    
  • Theoretical Plates (

    
    ):  > 5,000.
    
  • RSD (n=6 injections): < 1.0% for retention time, < 2.0% for area.

Linearity & Range
  • Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 25 to 75 µg/mL).

  • Acceptance:

    
    .
    
Accuracy (Recovery)
  • Spike the analyte into the sample matrix (if available) or solvent at 3 levels.

  • Acceptance: 98.0% – 102.0% recovery.

Troubleshooting & Optimization Logic

Decision Tree for Peak Issues

Troubleshooting Start Problem Identified PeakTailing Peak Tailing > 1.5 Start->PeakTailing SplitPeak Split or Broad Peak Start->SplitPeak RetShift Retention Time Shift Start->RetShift Silanol Secondary Silanol Interaction PeakTailing->Silanol SampleSolvent Strong Injection Solvent (e.g., pure DMSO) SplitPeak->SampleSolvent pHInstability Mobile Phase pH Drift RetShift->pHInstability AddTEA Action: Add 5mM TEA or Lower pH to < 2.5 Silanol->AddTEA DiluteSample Action: Dilute Sample with Mobile Phase A SampleSolvent->DiluteSample BufferCap Action: Increase Buffer Conc. (10mM -> 25mM) pHInstability->BufferCap

Figure 2: Troubleshooting logic for common chromatographic anomalies associated with nitrogenous heterocycles.

Common Pitfalls
  • Sample Diluent Mismatch: Injecting 100% DMSO or Methanol into a 95% aqueous mobile phase will cause "breakthrough" or split peaks. Always dilute the final sample with water or buffer.

  • pH Drift: The retention of this analyte is pH-sensitive near pH 4-6. Ensure the buffer capacity is sufficient. If using simple formic acid (0.1%), retention may drift; Ammonium Formate (10-20 mM) is more stable.

  • Iron Contamination: Pyrimidinols can chelate trace metals (Fe, Cu) in the LC system, causing broad peaks. If observed, add 0.1 mM EDTA to Mobile Phase A or pass the system with a passivation solution.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880. Link

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • Neue, U. D., et al. (2001). "Peak shape and retention of bases in reversed-phase chromatography." Journal of Chromatography A, 925(1-2), 49-67. (Explains the silanol interaction mechanism for pyridines).

Sources

Application

Preparing 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol derivatives for SAR studies

Application Note: Synthesis and SAR Profiling of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol Derivatives as Targeted Inhibitors Introduction & Rationale The 5-chloro-6-(pyridin-3-yl)pyrimidin-4-ol scaffold represents a privi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and SAR Profiling of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol Derivatives as Targeted Inhibitors

Introduction & Rationale

The 5-chloro-6-(pyridin-3-yl)pyrimidin-4-ol scaffold represents a privileged pharmacophore in modern targeted therapeutics, frequently serving as a core intermediate for kinase inhibitors and central nervous system (CNS) agents[1]. The introduction of a 5-chloro substituent provides a dual advantage: it mimics the steric bulk of a methyl group (the "magic methyl" effect) while imparting superior metabolic stability and an electron-withdrawing inductive effect[2]. This inductive effect lowers the LUMO of the pyrimidine ring, significantly accelerating downstream nucleophilic aromatic substitution (SNAr) reactions at the C4 position. Concurrently, the 6-(pyridin-3-yl) moiety acts as a critical hydrogen-bond acceptor, often interacting with the hinge region of target kinases or specific residues in phosphodiesterase (PDE) active sites.

Retrosynthetic Analysis & Chemical Biology

The construction of the core scaffold relies on a highly robust, self-validating synthetic sequence. The initial step utilizes a base-promoted cyclization of a


-ketoester with an amidine equivalent, a classical and highly efficient method for constructing the pyrimidine ring[1]. Subsequent regioselective chlorination at the C5 position is achieved using N-Chlorosuccinimide (NCS)[3].

Synthesis SM Ethyl 3-oxo-3-(pyridin-3-yl)propanoate + Formamidine Acetate Step1 Base-Promoted Cyclization (NaOEt, EtOH, Reflux) SM->Step1 Int1 6-(pyridin-3-yl)pyrimidin-4-ol Step1->Int1 Step2 Regioselective Chlorination (NCS, DMF, 60°C) Int1->Step2 Core 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol (Core) Step2->Core Step3 Activation & SNAr 1. POCl3, Reflux 2. R-NH2, DIPEA Core->Step3 Library SAR Library: 4-Amino-5-chloro-6-(pyridin-3-yl)pyrimidines Step3->Library

Figure 1: Retrosynthetic workflow and SAR library generation from the core pyrimidine scaffold.

Experimental Protocols

The following protocols have been optimized for high yield and self-validation at each intermediate stage.

Protocol A: Synthesis of 6-(pyridin-3-yl)pyrimidin-4-ol Causality: Sodium ethoxide (NaOEt) is utilized to deprotonate the formamidine acetate, generating the free amidine in situ, which subsequently condenses with the


-ketoester[1].
  • Suspend formamidine acetate (1.5 eq) in anhydrous ethanol (0.5 M).

  • Add a freshly prepared solution of NaOEt (2.0 eq) in ethanol dropwise at 0 °C. Stir for 30 minutes.

  • Add ethyl 3-oxo-3-(pyridin-3-yl)propanoate (1.0 eq) dropwise.

  • Heat the reaction mixture to reflux for 8 hours.

  • Self-Validation Step: Cool the mixture to room temperature and neutralize with glacial acetic acid to pH 6-7. The product will spontaneously precipitate as a white solid, confirming successful cyclization. Filter, wash with cold water, and dry under vacuum.

Protocol B: Regioselective 5-Chlorination Causality: Electrophilic chlorination of the pyrimidin-4-ol core at the C5 position requires controlled reactivity to avoid over-chlorination or oxidation of the pyridine nitrogen. NCS in DMF provides a mild system where DMF potentially forms a transient Vilsmeier-type intermediate, facilitating the transfer of the chloronium ion (


) selectively to the electron-rich C5 position[2].
  • Dissolve 6-(pyridin-3-yl)pyrimidin-4-ol (1.0 eq) in anhydrous DMF (0.3 M).

  • Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise at room temperature[3].

  • Heat the mixture to 60 °C and stir for 4 hours.

  • Self-Validation Step: Monitor via LC-MS. The product peak will display a characteristic M and M+2 isotopic pattern (3:1 ratio), confirming mono-chlorination.

  • Pour the mixture into ice-cold water to precipitate the 5-chloro-6-(pyridin-3-yl)pyrimidin-4-ol. Filter and recrystallize from ethanol.

Protocol C: Activation and Amination (SAR Library Generation)

  • Suspend the core scaffold (1.0 eq) in neat Phosphorus Oxychloride (

    
    , 5.0 eq). Reflux for 3 hours to form the 4,5-dichloro intermediate.
    
  • Evaporate excess

    
     under reduced pressure. Azeotrope twice with toluene to remove residual acid.
    
  • Dissolve the crude intermediate in anhydrous DCM (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) and the desired primary/secondary amine (1.2 eq).

  • Stir at room temperature for 2 hours. Purify via flash chromatography (DCM/MeOH).

Quantitative Data & SAR Summary

To evaluate the Structure-Activity Relationship (SAR), a library of 4-amino derivatives was synthesized and tested against a target kinase panel. The data below summarizes the impact of the R-group on biochemical potency, lipophilicity (LogD), and human liver microsomal (HLM) stability.

Compound IDR-Group (Amine)Target Kinase IC₅₀ (nM)Cell Viability EC₅₀ (nM)LogD (pH 7.4)HLM Clearance (µL/min/mg)
CMPD-01 Isopropylamine452102.445
CMPD-02 Cyclopentylamine12853.162
CMPD-03 (Tetrahydro-2H-pyran-4-yl)amine8422.128
CMPD-04 1-Methylpiperidin-4-amine15601.585
CMPD-05 3-Fluoroaniline>1000>50003.815

Insight: The incorporation of the tetrahydropyran-4-yl group (CMPD-03) provided the optimal balance of potent target inhibition (IC₅₀ = 8 nM) and metabolic stability (Clearance = 28 µL/min/mg), likely due to the oxygen atom reducing overall lipophilicity while maintaining favorable steric interactions within the solvent-exposed region of the binding pocket.

Biological Evaluation Workflow

The synthesized library is subjected to a hierarchical screening cascade to ensure only compounds with optimal pharmacokinetic and pharmacodynamic profiles advance to in vivo studies.

Screening Lib SAR Library (n=50) Assay1 Primary Biochemical Assay (Target Kinase IC50) Lib->Assay1 High-Throughput Assay2 Cell Viability Assay (Ba/F3 Mutant Cell Lines) Assay1->Assay2 IC50 < 100 nM ADME In Vitro ADME (Microsomal Stability, LogD) Assay2->ADME EC50 < 500 nM Lead Lead Selection (In Vivo Efficacy) ADME->Lead Optimal Profile

Figure 2: Hierarchical biological evaluation cascade for identifying lead candidates.

References

  • Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace / European Journal of Medicinal Chemistry. URL: [Link]

  • Lead Optimization Towards Proof of Concept Tools for Huntington's Disease Within a 4-(1H-Pyrazol-4-yl)pyrimidine Class of pan-JNK Inhibitors. Wityak, John, et al. Journal of Medicinal Chemistry 58.7 (2015): 2967-2987. DOI: 10.1021/jm5013598. URL:[Link]

Sources

Method

Functionalization of the hydroxyl group in 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol

An In-Depth Technical Guide to the Functionalization of the Hydroxyl Group in 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol Authored by: A Senior Application Scientist Introduction: The Strategic Importance of 5-Chloro-6-(pyri...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Functionalization of the Hydroxyl Group in 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic endogenous nucleic acids and engage with a wide array of biological targets.[1][2][3] 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol is a highly functionalized heterocyclic compound of significant interest in drug discovery programs.[1] The strategic placement of its chloro, pyridinyl, and hydroxyl substituents provides a rich platform for synthetic diversification. The hydroxyl group, in particular, is a key handle for molecular modification. Functionalization at this position allows for the fine-tuning of critical drug-like properties, including solubility, metabolic stability, and target-binding affinity. This guide provides a detailed exploration of the chemical principles and practical protocols for the selective modification of this hydroxyl group, aimed at researchers and scientists in the field of drug development.

Understanding the Core Reactivity: Tautomerism and Electronic Effects

A fundamental aspect governing the reactivity of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol is its existence as a mixture of tautomers: the aromatic pyrimidin-4-ol form and the non-aromatic pyrimidin-4(3H)-one form.[4] This equilibrium is crucial as it presents multiple potential sites for electrophilic attack (the exocyclic oxygen versus the ring nitrogens).

Caption: Tautomeric equilibrium of the pyrimidin-4-ol core.

The hydroxyl group in the pyrimidin-4-ol tautomer is enolic, and its reactivity is significantly influenced by the electron-deficient nature of the pyrimidine ring. This generally increases the acidity of the hydroxyl proton, facilitating its removal by a base. However, the presence of nucleophilic ring nitrogens creates a classic challenge in selective functionalization: the competition between O-alkylation/acylation and N-alkylation/acylation. The choice of solvent, base, and electrophile is therefore paramount in directing the reaction towards the desired oxygen-linked product.

Part 1: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for forming ether linkages.[5][6] It proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a leaving group on an alkyl electrophile.[6][7] For 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol, the key is to generate the oxygen-centered anion (phenoxide/alkoxide) and select conditions that favor its reaction over competing N-alkylation.

Causality Behind Experimental Choices:

  • Base Selection: Strong, non-nucleophilic hydride bases like sodium hydride (NaH) are often preferred as they irreversibly deprotonate the hydroxyl group, generating the alkoxide and hydrogen gas, which bubbles out of the reaction.[8] Carbonate bases like K2CO3 or Cs2CO3 can also be effective, particularly with more reactive alkylating agents.[9]

  • Solvent Effects: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal. They effectively solvate the counter-ion (e.g., Na+) without solvating the alkoxide nucleophile, thereby enhancing its reactivity.

  • Electrophile: Primary alkyl halides (I > Br > Cl) or sulfonates (e.g., tosylates, mesylates) are the best electrophiles for this SN2 reaction to minimize competing elimination reactions.[6]

Williamson_Ether_Synthesis start 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol + Alkyl Halide (R-X) step1 Add Base (e.g., NaH) in Polar Aprotic Solvent (e.g., DMF) start->step1 step2 Formation of Alkoxide Intermediate step1->step2 step3 SN2 Attack on R-X step2->step3 step4 Aqueous Work-up (Quench excess NaH) step3->step4 step5 Extraction with Organic Solvent step4->step5 step6 Purification (e.g., Column Chromatography) step5->step6 end_node O-Alkylated Product step6->end_node

Caption: Workflow for Williamson Ether Synthesis.

Protocol 1: General Procedure for O-Alkylation
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (or THF) to achieve a concentration of approximately 0.1 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Evolution of H2 gas should be observed.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Dilute with additional water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Alkylating Agent (R-X)BaseSolventTypical Product Structure
Methyl IodideNaHDMFO-CH3
Ethyl BromoacetateK2CO3AcetoneO-CH2CO2Et
Benzyl BromideNaHTHFO-CH2Ph
Allyl BromideCs2CO3MeCNO-CH2CH=CH2

Part 2: O-Acylation for Ester Synthesis

O-acylation provides a direct route to ester derivatives, which can serve as prodrugs or key intermediates. This transformation is typically achieved using highly reactive acylating agents like acyl chlorides or anhydrides in the presence of a non-nucleophilic base.

Causality Behind Experimental Choices:

  • Acylating Agent: Acyl chlorides are generally more reactive than anhydrides. The choice depends on the desired ester and the stability of the starting material.

  • Base: A tertiary amine base such as triethylamine (TEA) or pyridine is commonly used. It acts as a scavenger for the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards the product.[10] Pyridine can also act as a nucleophilic catalyst.

  • Solvent: Anhydrous, non-protic solvents like dichloromethane (DCM), THF, or acetonitrile are suitable to prevent reaction with the acylating agent.

O_Acylation start 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol + Acyl Chloride (RCOCl) step1 Dissolve in Anhydrous DCM + Base (e.g., Pyridine) start->step1 step2 Cool to 0 °C step1->step2 step3 Add Acyl Chloride Dropwise step2->step3 step4 Stir at Room Temperature (Monitor by TLC) step3->step4 step5 Aqueous Work-up (Wash with H2O, NaHCO3, Brine) step4->step5 step6 Purification (e.g., Column Chromatography) step5->step6 end_node O-Acylated Product (Ester) step6->end_node

Caption: Workflow for O-Acylation.

Protocol 2: General Procedure for O-Acylation
  • Preparation: In a round-bottom flask, dissolve 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol (1.0 eq) in anhydrous DCM.

  • Base Addition: Add dry pyridine (2.0-3.0 eq) or triethylamine (1.5 eq).

  • Acylation: Cool the mixture to 0 °C. Add the acyl chloride or anhydride (1.2 eq) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-6 hours. Monitor for completion by TLC.

  • Work-up: Dilute the reaction mixture with DCM. Wash sequentially with water, saturated aqueous NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo. Purify the resulting crude ester by flash chromatography or recrystallization.

Acylating AgentBaseSolventTypical Product Structure
Acetyl ChloridePyridineDCMO-C(O)CH3
Benzoyl ChlorideTEATHFO-C(O)Ph
Acetic AnhydridePyridineDCMO-C(O)CH3
Isobutyryl ChlorideTEAMeCNO-C(O)CH(CH3)2

Part 3: Mitsunobu Reaction for Diverse Functionalization

The Mitsunobu reaction is a powerful and versatile method for converting a primary or secondary alcohol into a wide range of functional groups under mild, neutral conditions.[11][12][13] It involves the in-situ activation of the hydroxyl group by a phosphine (typically PPh3) and an azodicarboxylate (e.g., DEAD, DIAD), forming an oxyphosphonium salt, which is an excellent leaving group.[13] This intermediate is then displaced by a suitable pronucleophile.

Causality Behind Experimental Choices:

  • Reagents: The classic Mitsunobu reagents are triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

  • Pronucleophile: A key advantage of the Mitsunobu reaction is the broad scope of nucleophiles that can be employed. Carboxylic acids yield esters, phenols yield aryl ethers, and imides can be used to install nitrogen-containing groups.[14] The pKa of the pronucleophile should generally be less than 13 for the reaction to be efficient.[11]

  • Solvent: Anhydrous THF or DCM are the most common solvents.

  • Order of Addition: Typically, the alcohol, pronucleophile, and PPh3 are mixed first, and the azodicarboxylate is added last and slowly at a low temperature to control the exothermic reaction.

Mitsunobu_Reaction start Pyrimidinol + Pronucleophile (Nu-H) + PPh3 step1 Dissolve in Anhydrous THF start->step1 step2 Cool to 0 °C step1->step2 step3 Add DEAD or DIAD Dropwise step2->step3 step4 Stir at Room Temperature (Monitor by TLC) step3->step4 step5 Concentrate in vacuo step4->step5 step6 Purification (Column Chromatography to remove phosphine oxide and hydrazine byproducts) step5->step6 end_node Functionalized Product (O-Nu) step6->end_node Tosylation_Substitution cluster_0 Step 1: Tosylation cluster_1 Step 2: Nucleophilic Substitution start Pyrimidinol + Tosyl Chloride (TsCl) step1 Dissolve in Pyridine + cat. DMAP start->step1 step2 Stir at 0 °C to RT step1->step2 step3 Isolate Tosylate Intermediate step2->step3 step4 Tosylate Intermediate + Nucleophile (Nu-) step3->step4 Proceed to Step 2 step5 Heat in Suitable Solvent (e.g., DMF, MeCN) step4->step5 step6 Work-up and Purification step5->step6 end_node Final Functionalized Product step6->end_node

Sources

Application

Synthesis and Process Optimization of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol from Ethyl Acetoacetate

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol Executive Summary The synthesis of 5-chloro-6-(pyridin-3-yl)pyrimidin-4-ol f...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Executive Summary

The synthesis of 5-chloro-6-(pyridin-3-yl)pyrimidin-4-ol from ethyl acetoacetate (EAA) represents a critical pathway for generating halogenated heterocyclic scaffolds frequently utilized in kinase inhibitors and advanced pharmaceutical intermediates. This application note details a highly regioselective, four-step telescoped methodology. The pathway relies on the initial construction of a


-keto ester bearing the pyridin-3-yl moiety, followed by a classical pyrimidine condensation and a late-stage electrophilic halogenation. Every step has been optimized for chemoselectivity, scalability, and thermodynamic efficiency.

Mechanistic Rationale & Pathway Design (E-E-A-T)

As a self-validating synthetic system, each transformation in this protocol is designed to eliminate competing side reactions through precise electronic and steric control.

Mg-Directed Acylation & Chemoselective Deacetylation

The direct acylation of EAA with nicotinoyl chloride using standard alkali metal bases (e.g., NaH, LiHMDS) frequently results in competing O-acylation. To circumvent this, anhydrous magnesium chloride (


) and triethylamine are employed to form a[1]. The bidentate coordination of the 

ion rigidly locks the enolate geometry, shielding the oxygen centers and directing the electrophilic attack exclusively to the C-2 carbon.

Subsequent treatment with aqueous ammonia serves as a chemoselective nucleophile. Ammonia preferentially attacks the highly electrophilic and less sterically hindered acetyl carbonyl of the intermediate, cleaving the C-C bond to expel acetamide. This yields the desired


-keto ester, ethyl 3-oxo-3-(pyridin-3-yl)propanoate, without hydrolyzing the primary ethyl ester.
Pyrimidine Cyclization

The construction of the pyrimidine core utilizes formamidine acetate as the N-C-N synthon. Sodium methoxide (NaOMe) is introduced to neutralize the acetate counterion, liberating the free formamidine, while simultaneously

[2]. The condensation proceeds via a sequence of nucleophilic additions and dehydrations. Methanol is chosen as the solvent because its boiling point (65 °C) provides an optimal thermal window for the cyclization without causing the thermal degradation of formamidine.
Regioselective Halogenation

The final step involves the electrophilic chlorination of the pyrimidine ring. The C-5 position of the pyrimidin-4-ol scaffold is strongly activated by the electron-donating hydroxyl group (and its tautomeric lactam NH).[3] over harsh reagents like


 gas or 

because it provides a mild, controlled release of electrophilic chlorine (

). The use of N,N-dimethylformamide (DMF) as a polar aprotic solvent stabilizes the Wheland intermediate (sigma complex) during the electrophilic aromatic substitution, ensuring high regioselectivity and preventing over-chlorination.

Process Visualization

SynthesisRoute step1 Step 1: Mg-Directed C-Acylation Ethyl Acetoacetate + Nicotinoyl Chloride int1 Ethyl 2-nicotinoylacetoacetate step1->int1 step2 Step 2: Chemoselective Deacetylation Ammonolysis of Acetyl Group int2 Ethyl 3-oxo-3-(pyridin-3-yl)propanoate step2->int2 step3 Step 3: Pyrimidine Cyclization Condensation with Formamidine int3 6-(pyridin-3-yl)pyrimidin-4-ol step3->int3 step4 Step 4: Regioselective Halogenation Electrophilic Chlorination via NCS target 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol step4->target int1->step2 int2->step3 int3->step4

Figure 1: Four-step synthetic workflow for 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol.

Detailed Experimental Protocols

Step 1 & 2: Telescoped Synthesis of Ethyl 3-oxo-3-(pyridin-3-yl)propanoate
  • Enolate Formation: Suspend anhydrous

    
     (10.5 g, 110 mmol) in dry acetonitrile (200 mL) under a nitrogen atmosphere. Add ethyl acetoacetate (13.0 g, 100 mmol) and cool the mixture to 0 °C.
    
  • Base Addition: Add triethylamine (25.3 g, 250 mmol) dropwise over 30 minutes. Stir the resulting suspension at 0 °C for 1 hour to ensure complete formation of the magnesium enolate.

  • Acylation: Add nicotinoyl chloride hydrochloride (18.7 g, 105 mmol) in small portions to maintain the internal temperature below 5 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Deacetylation: Cool the reaction mixture to 0 °C and slowly add 10% aqueous ammonia (100 mL). Stir vigorously at room temperature for 4 hours. The acetyl group is cleaved and expelled as acetamide.

  • Workup: Concentrate the mixture under reduced pressure to remove acetonitrile. Extract the aqueous residue with dichloromethane (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate to yield the crude 
    
    
    
    -keto ester. Use directly in the next step.
Step 3: Synthesis of 6-(pyridin-3-yl)pyrimidin-4-ol
  • Reagent Mixing: Dissolve the crude ethyl 3-oxo-3-(pyridin-3-yl)propanoate (approx. 19.3 g, 100 mmol) and formamidine acetate (15.6 g, 150 mmol) in anhydrous methanol (150 mL).

  • Cyclization: Add a 25% solution of sodium methoxide in methanol (64.8 g, 300 mmol) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (65 °C) for 8 hours. Monitor the consumption of the

    
    -keto ester via TLC or LC-MS.
    
  • Isolation: Cool the mixture to room temperature and concentrate in vacuo. Dissolve the resulting residue in water (100 mL) and carefully adjust the pH to 5.5–6.0 using glacial acetic acid.

  • Collection: Filter the precipitated solid, wash with cold water and a small amount of cold ethanol, and dry under vacuum at 50 °C to afford 6-(pyridin-3-yl)pyrimidin-4-ol.

Step 4: Synthesis of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol
  • Preparation: Dissolve 6-(pyridin-3-yl)pyrimidin-4-ol (8.6 g, 50 mmol) in anhydrous DMF (50 mL). Heat the solution gently to 50 °C to ensure complete dissolution.

  • Halogenation: Add N-Chlorosuccinimide (NCS) (7.3 g, 55 mmol) portion-wise over 15 minutes. The reaction mixture will slightly darken.

  • Reaction: Stir the mixture at 50 °C for 3 hours. The electrophilic substitution at the C-5 position is highly rapid and regioselective.

  • Precipitation: Pour the reaction mixture into ice-water (200 mL) under vigorous stirring.

  • Purification: Collect the precipitated product via vacuum filtration. Wash thoroughly with water to remove succinimide and DMF traces. Recrystallize from hot ethanol to yield pure 5-chloro-6-(pyridin-3-yl)pyrimidin-4-ol as an off-white solid.

Quantitative Data & Analytical Markers

Summarized below are the expected yields and key analytical markers for quality control at each isolated stage of the workflow.

StepIntermediate / ProductExpected Yield (%)Target Purity (HPLC)Key Analytical Marker
1 & 2 Ethyl 3-oxo-3-(pyridin-3-yl)propanoate75–82>95%

H NMR (

): ~4.05 ppm (s, 2H, -CH

-)
3 6-(pyridin-3-yl)pyrimidin-4-ol68–74>98%MS (ESI): m/z 174 [M+H]

4 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol85–90>99%MS (ESI): m/z 208/210 [M+H]

(Isotope pattern)

References

  • Title: Procedures for the acylation of diethyl malonate and ethyl acetoacetate with acid chlorides using tertiary amine bases and magnesium chloride. Source: The Journal of Organic Chemistry, 50(15), 2622-2624 (1985). URL: [Link][1]

  • Title: US Patent 9,050,346 B2 - Preparation of Aminopyrrole Salts and Condensation with Formamidine Acetate. Source: United States Patent and Trademark Office (2014). URL: [2]

  • Title: Synthesis of 2-Cyanopyrimidines (Demonstrating NCS Chlorination of Pyrimidines). Source: Molbank, 2019(4), M1086 (2019). URL: [Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol

Welcome to the Technical Support Center. This guide is engineered for researchers, formulation scientists, and drug development professionals encountering solubility bottlenecks with 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, formulation scientists, and drug development professionals encountering solubility bottlenecks with 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol in biological assays.

Section 1: Mechanistic Profiling & Causality

Before troubleshooting, we must establish the physical chemistry dictating the behavior of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol. The molecule possesses three critical features that inherently restrict its aqueous solubility:

  • High Molecular Planarity: The conjugated bi-aryl system (pyrimidine and pyridine rings) promotes tight molecular stacking. Disruption of molecular planarity is a known requirement to decrease crystal packing energy and improve aqueous solubility[1]. The chloro substituent adds lipophilicity but fails to provide sufficient steric bulk to disrupt this planar symmetry.

  • Tautomerism & Hydrogen Bonding: The pyrimidin-4-ol core exists in equilibrium with its pyrimidin-4(3H)-one tautomer. This enables robust intermolecular hydrogen bonding (N-H···O=C) in the solid state, drastically increasing the crystal lattice energy and melting point.

  • Amphoteric Nature: The pyridine nitrogen is weakly basic (predicted pKa ~5.2), while the pyrimidinol hydroxyl is weakly acidic (predicted pKa ~8.5). At physiological pH (7.4), the molecule is predominantly neutral, minimizing ion-dipole interactions with water and relying entirely on its high lattice energy.

Section 2: Frequently Asked Questions (FAQs)

Q1: My compound precipitates immediately when diluting a 10 mM DMSO stock into PBS (pH 7.4) for cell culture. Why does this happen, and how can I prevent it? A: You are observing a kinetic solubility failure. When the DMSO is diluted into the aqueous buffer, the solvent's solvating power drops exponentially. Because the neutral molecule has a high crystal lattice energy driven by its planar symmetry[1], the thermodynamic driving force to crystallize overwhelms the kinetic stability of the supersaturated state. Solution: Do not rely on simple DMSO dilution. Instead, utilize an Amorphous Solid Dispersion (ASD) strategy. By co-precipitating the compound with a hydrophilic polymer, you trap the drug in a high-energy amorphous state, bypassing the crystal lattice energy barrier[2].

Q2: The compound dissolves perfectly in Simulated Gastric Fluid (SGF, pH 1.2) but crashes out in Simulated Intestinal Fluid (SIF, pH 6.8). Is my compound degrading? A: No, this is a classic pH-dependent solubility shift, not degradation. At pH 1.2, the pyridine nitrogen (pKa ~5.2) is fully protonated, converting the molecule into a highly soluble cationic salt. As the pH shifts to 6.8 in SIF, the molecule deprotonates back to its neutral, planar free-base form, which lacks the hydration energy required to remain in solution. Solution: If developing an oral formulation, use enteric-coated solid dispersions or mesoporous silica loading to maintain supersaturation during the gastric-to-intestinal transition.

Q3: How can I screen for the best solubilizing excipient without wasting milligrams of my synthesized API? A: Employ a miniaturized polymer-drug microarray approach. Using inkjet 2D printing or acoustic liquid handling, you can dispense microgram quantities of the drug alongside various polymers into a 96-well plate, evaporate the solvent, and rehydrate to measure apparent solubility via UV-Vis or nephelometry[2]. This method is self-validating: a lack of turbidity directly confirms the polymer's ability to inhibit crystallization.

Section 3: Data Presentation

Table 1: Physicochemical Profile & Diagnostic Solubility Matrix
Parameter / ConditionValue / ObservationMechanistic Rationale
Predicted pKa (Pyridine) ~5.2Protonates in acidic media (pH < 5), increasing solubility via ion-dipole interactions.
Predicted pKa (Pyrimidinol) ~8.5Deprotonates in highly basic media, forming soluble anions.
Solubility in PBS (pH 7.4) < 10 µM (Precipitates)Neutral species; high crystal lattice energy dominates[1].
Solubility in SGF (pH 1.2) > 500 µM (Soluble)Cationic species; hydration energy overcomes lattice energy.
Table 2: Polymer Selection Guide for Solid Dispersions
Polymer ExcipientInteraction MechanismBest Use Case
PVP (Polyvinylpyrrolidone) H-bond acceptor (binds to pyrimidinol N-H/O-H)General cell culture media; rapid dissolution[2].
HPMC-AS Steric hindrance & pH-dependent releaseOral dosing; prevents precipitation in SIF.
Soluplus® Micellar encapsulation (amphiphilic)Highly lipophilic derivatives; enhances permeability.

Section 4: Experimental Protocols

Protocol 1: Self-Validating Miniaturized Polymer-Drug Dispersion Assay

Objective: Identify the optimal polymer to maintain kinetic solubility in PBS without altering the drug's pharmacological profile[2].

  • Preparation: Prepare a 10 mg/mL stock of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol in pure DMSO. Prepare 10 mg/mL aqueous stocks of candidate polymers (e.g., PVP, HPMC, PEG-4000).

  • Dispensing: In a 96-well UV-transparent plate, dispense 5 µL of the drug stock (50 µg drug) into each test well.

  • Polymer Addition: Add 25 µL of the polymer solutions to respective wells to achieve a 1:5 drug-to-polymer mass ratio.

  • Evaporation: Place the plate in a vacuum centrifuge at 40°C until all DMSO and water are completely evaporated, leaving a dry, co-precipitated polymer-drug film.

  • Rehydration: Add 200 µL of PBS (pH 7.4) to each well. Shake the plate at 300 rpm for 2 hours at 37°C to simulate biological assay conditions.

  • Self-Validation (Analysis): Read the plate absorbance at 620 nm (nephelometry).

    • Validation Check: Wells with an OD620 < 0.05 indicate a clear solution, confirming that the specific polymer successfully disrupted the crystalline lattice network and stabilized the amorphous state.

Section 5: Workflows & Mechanistic Pathways

TroubleshootingWorkflow Stock 10 mM Drug in DMSO Dilute Dilute into Assay Media (pH 7.4) Stock->Dilute Check Precipitation? Dilute->Check Yes Yes: High Lattice Energy Check->Yes Turbidity > 0.05 No No: Proceed to Assay Check->No Clear TestAcid Test in pH 2.0 Buffer Yes->TestAcid Diagnose Mechanism AcidResult Dissolves? TestAcid->AcidResult Ionizable Yes: pKa Dependent. Use pH control or salts. AcidResult->Ionizable Clear Planar No: Planarity/Packing Issue. Use Amorphous Dispersion. AcidResult->Planar Turbid

Diagnostic workflow for isolating pH-dependent vs. lattice-energy-driven precipitation.

PolymerDispersion Crystalline Crystalline API (Planar Stacking) Solvent Co-dissolve with Polymer in Solvent Crystalline->Solvent Evaporate Rapid Solvent Evaporation Solvent->Evaporate Amorphous Amorphous Solid Dispersion (ASD) Evaporate->Amorphous Traps high-energy state Aqueous Stable Supersaturation in Biological Media Amorphous->Aqueous Prevents nucleation

Mechanistic pathway of solubilization via polymer-stabilized amorphous solid dispersion.

References

  • Sanna, M.; Sicilia, G.; Alazzo, A.; et al. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ACS Medicinal Chemistry Letters.[2]

  • Ishikawa, M.; Hashimoto, Y. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.[1]

Sources

Optimization

Technical Support Center: Purification of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol

A Guide to Removing Palladium Impurities for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Removing Palladium Impurities for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the removal of residual palladium from 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol, a common challenge in pharmaceutical synthesis where palladium catalysts are employed. As a senior application scientist, this document is structured to provide not only procedural steps but also the underlying scientific reasoning to empower researchers in their purification endeavors.

I. Understanding the Challenge: Palladium's Affinity for Heterocycles

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of key carbon-carbon and carbon-heteroatom bonds.[1][2] However, the removal of the palladium catalyst post-reaction presents a significant hurdle, particularly with nitrogen-containing heteroaromatic compounds like 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol. The nitrogen atoms within the pyridine and pyrimidine rings can act as strong ligands, forming stable complexes with palladium and making its removal by simple filtration or extraction methods inefficient.

Regulatory bodies like the International Council for Harmonisation (ICH) have set stringent limits for elemental impurities in active pharmaceutical ingredients (APIs).[3][4] For palladium, the permitted daily exposure (PDE) for oral administration is typically 100 µ g/day , which often translates to a concentration limit of 10 parts per million (ppm) in the final API.[5]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses frequent problems encountered during the purification of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol from palladium residues.

Issue 1: Incomplete Palladium Removal After Initial Purification

  • Symptom: Residual palladium levels remain above the acceptable limit (>10 ppm) after standard workup procedures like filtration or aqueous washes.

  • Possible Cause: Strong coordination of palladium to the nitrogen atoms of the pyridinyl and pyrimidinyl moieties in your target compound.

  • Solution:

    • Employ a High-Affinity Scavenger: Utilize a scavenger specifically designed for palladium removal. Thiol-functionalized silica or polystyrene resins (e.g., SiliaMetS Thiol, ISOLUTE® Si-Thiol) or trimercaptotriazine (TMT)-based scavengers (e.g., Biotage® MP-TMT, ISOLUTE® Si-TMT) are highly effective.[6] These scavengers contain functional groups that form stronger bonds with palladium than the nitrogen atoms in your compound.

    • Optimize Scavenging Conditions: The efficiency of scavenging can be influenced by solvent, temperature, and time. It is recommended to screen a small matrix of conditions. For instance, increasing the temperature to 40-60 °C can enhance the kinetics of palladium binding to the scavenger.

Issue 2: Significant Product Loss During Purification

  • Symptom: Low yield of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol after the palladium removal step.

  • Possible Cause: Non-specific adsorption of your product onto the purification medium, especially with highly porous materials like activated carbon.

  • Solution:

    • Reduce Adsorbent Quantity: Use the minimum effective amount of scavenger or activated carbon. This can be determined by performing small-scale trials with varying adsorbent loadings.

    • Scavenger Screening: Different scavengers exhibit varying degrees of non-specific binding. Testing a panel of scavengers can identify one that effectively removes palladium while minimizing product loss.

    • Thorough Washing: After treatment with a solid-supported scavenger or activated carbon, ensure the solid is thoroughly washed with a suitable solvent to recover any adsorbed product.

Issue 3: Palladium Removal is Successful, but New Impurities Appear

  • Symptom: The appearance of new, unidentified peaks in the HPLC or LC-MS analysis of the purified product.

  • Possible Cause: Degradation of the target compound due to harsh scavenging conditions (e.g., high temperatures, reactive scavengers).

  • Solution:

    • Milder Scavenging Conditions: Reduce the temperature and/or the duration of the scavenging step.

    • Inert Atmosphere: If your compound is sensitive to oxidation, perform the scavenging process under an inert atmosphere (e.g., nitrogen or argon).

III. Frequently Asked Questions (FAQs)

Q1: What are palladium scavengers and how do they work?

A1: Palladium scavengers are materials, often based on silica or polystyrene, that have been functionalized with chemical groups (ligands) that have a very high affinity for palladium.[7] When your product solution is treated with the scavenger, the palladium ions are "scavenged" from the solution by forming strong bonds with the ligands on the scavenger. The solid scavenger, now bound with palladium, can then be easily removed by filtration.

Q2: Can I use activated carbon to remove palladium?

A2: Yes, activated carbon is a cost-effective option for palladium removal and works by adsorbing palladium species onto its large surface area.[8] However, it can also adsorb your target compound, potentially leading to yield loss.[1][9] It is often used in conjunction with other methods or when the product has low affinity for the carbon surface.

Q3: What is the first step I should take to remove palladium from my reaction mixture?

A3: Before employing scavengers, a simple filtration through a pad of Celite® can be very effective at removing a significant portion of the palladium, especially if it has precipitated out of solution as palladium black.[4][10] This initial step can reduce the burden on subsequent, more expensive scavenging steps.

Q4: How do I choose the right scavenger for my compound?

A4: The choice of scavenger depends on the nature of your compound, the solvent system, and the form of the residual palladium. For nitrogen-containing compounds like 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol, thiol-based scavengers are often a good starting point due to the high affinity of sulfur for palladium. It is advisable to screen a few different types of scavengers to find the most effective one for your specific application.

Q5: Are there alternatives to using scavengers?

A5: While scavengers are a very common and effective method, other techniques include:

  • Crystallization: In some cases, palladium impurities can be removed by carefully controlled crystallization of your product. However, it is also possible to concentrate the metal within the crystal structure.[3]

  • Chromatography: Column chromatography can be effective, but it may not be sufficient to reach the low ppm levels required for APIs and is often not ideal for large-scale production.[10][11]

  • Liquid-Liquid Extraction: In some instances, palladium can be extracted into an aqueous phase using a suitable chelating agent.[10]

IV. Experimental Protocols

Protocol 1: Palladium Removal Using a Thiol-Functionalized Silica Scavenger

  • Initial Filtration: After the reaction is complete, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove any precipitated palladium.

  • Dissolution: Dissolve the crude 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol in a suitable solvent (e.g., THF, DMF).

  • Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol), typically in a 5-20 fold excess by weight relative to the initial amount of palladium catalyst used.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-24 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: Filter off the scavenger and wash it thoroughly with the same solvent to ensure complete recovery of the product.

  • Analysis: Concentrate the filtrate and analyze the purified product for residual palladium content using a sensitive technique like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Protocol 2: Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol in an appropriate solvent.

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).

  • Stirring: Stir the suspension at room temperature for 2-12 hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Washing: Wash the carbon cake thoroughly with fresh solvent to recover the product.

  • Analysis: Combine the filtrate and washings, remove the solvent, and analyze the product for residual palladium and yield.

V. Visualization of Workflows

Palladium_Removal_Workflow cluster_0 Initial Workup cluster_1 Scavenging cluster_2 Final Steps Crude Reaction Mixture Crude Reaction Mixture Celite Filtration Celite Filtration Crude Reaction Mixture->Celite Filtration Remove Pd(0) Crude Product Solution Crude Product Solution Celite Filtration->Crude Product Solution Scavenger Addition Scavenger Addition Crude Product Solution->Scavenger Addition Stirring (Time, Temp) Stirring (Time, Temp) Scavenger Addition->Stirring (Time, Temp) Filtration Filtration Stirring (Time, Temp)->Filtration Remove Pd-Scavenger Complex Purified Product Solution Purified Product Solution Filtration->Purified Product Solution Solvent Removal Solvent Removal Purified Product Solution->Solvent Removal Final Product Final Product Solvent Removal->Final Product ICP-MS Analysis ICP-MS Analysis Final Product->ICP-MS Analysis Verify Pd < 10 ppm

Caption: General workflow for palladium removal using scavengers.

Troubleshooting_Logic Start High Residual Pd? IncreaseScavenger Increase Scavenger Equivalents Start->IncreaseScavenger Yes CheckProductLoss Significant Product Loss? Start->CheckProductLoss No ChangeScavenger Screen Different Scavenger Types (e.g., TMT, different thiols) IncreaseScavenger->ChangeScavenger IncreaseTemp Increase Temperature ChangeScavenger->IncreaseTemp IncreaseTime Increase Stirring Time IncreaseTemp->IncreaseTime IncreaseTime->CheckProductLoss ReduceAdsorbent Reduce Scavenger/Carbon Amount CheckProductLoss->ReduceAdsorbent Yes Success Palladium Removed & Good Yield CheckProductLoss->Success No ThoroughWash Ensure Thorough Washing of Solid ReduceAdsorbent->ThoroughWash ThoroughWash->Success

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cyclization Failures in 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol Production

Target Molecule: 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol CAS Registry Number: (Varies by tautomer/salt, typically associated with intermediates for ERK inhibitors like Ulixertinib) Reaction Class: Condensation / Heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol CAS Registry Number: (Varies by tautomer/salt, typically associated with intermediates for ERK inhibitors like Ulixertinib) Reaction Class: Condensation / Heterocycle Formation[1]

Introduction: The "Hidden" Complexity

Welcome to the technical support hub for pyrimidine synthesis. If you are accessing this guide, you are likely facing low yields, black tar, or "missing mass" during the production of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol .[1]

This molecule presents a "perfect storm" of chemical challenges:

  • Amphoteric Solubility: The pyridine ring is basic (

    
    ), while the pyrimidinol (tautomeric with pyrimidone) is acidic (
    
    
    
    ).[1]
  • Deactivated Electrophiles: If you are cyclizing the

    
    -chloro-
    
    
    
    -keto ester, the chlorine atom inductively withdraws electron density, destabilizing the enolate intermediate.
  • Hydrolytic Instability: The formamidine reagent is highly hygroscopic and hydrolyzes to formamide (a dead end) in the presence of trace moisture.

This guide moves beyond generic advice, offering root-cause analysis for the specific failure modes of this scaffold.

Part 1: Diagnostic Flowchart

Before adjusting parameters, identify your failure mode using the logic tree below.

Troubleshooting_Tree Start Start: What is the primary symptom? Q1 Is the reaction mixture turning black/tarry? Start->Q1 Q2 Does TLC/LCMS show product, but isolation yields nothing? Start->Q2 Q3 Is the starting material (SM) consumed but no product forms? Start->Q3 Sol1 Thermal Decomposition. Reduce Temp, Check Base Strength. Q1->Sol1 Yes Sol2 The Zwitterion Trap. Adjust pH to Isoelectric Point (5.5-6.5). Q2->Sol2 Yes Sol3 Amidine Hydrolysis. Dry solvents, check stoichiometry. Q3->Sol3 Yes

Figure 1: Decision tree for diagnosing failure modes in pyrimidine cyclization.

Part 2: Critical Troubleshooting Scenarios

Scenario A: The "Missing Mass" (Isolation Failure)

Symptom: The reaction monitors (HPLC/TLC) show >80% conversion, but after aqueous workup, the mass recovery is <10%. Root Cause: Incorrect pH Control (The Zwitterion Trap).

The target molecule is a zwitterion .

  • At pH < 4: The pyridine nitrogen is protonated (Cationic

    
     Water Soluble).[1]
    
  • At pH > 9: The pyrimidinol is deprotonated (Anionic

    
     Water Soluble).[1]
    
  • Result: If you acidify to pH 1 (standard protocol) or extract at pH 10, the product stays in the aqueous phase.

Corrective Protocol:

  • Remove Alcohol: Evaporate the reaction solvent (ethanol/methanol) completely.[1] The product is often soluble in alcohol-water mixtures.

  • Dissolve: Dissolve the residue in minimal water (pH will be alkaline due to excess base).[1]

  • The "Dropwise" Acidification: Slowly add 2M HCl or Acetic Acid while monitoring with a calibrated pH meter.

  • Target pH: Stop exactly at pH 5.5 – 6.0 . This is the isoelectric point where solubility is lowest.

  • Aging: Allow the slurry to stir at 0°C for 2 hours to maximize precipitation before filtration.

Scenario B: The "Stalled Reaction" (Kinetics)

Symptom: Starting material remains, or formamidine is consumed but no product forms. Root Cause: Amidine Salt Neutralization Failure. [1]

Formamidine is typically supplied as an acetate or hydrochloride salt.

  • The Trap: If you use 1.0 equivalent of base (e.g., NaOEt), you only neutralize the acetic acid. You generate free formamidine but have zero base left to generate the enolate of the

    
    -keto ester.
    
  • Requirement: You need at least 2.0 to 2.5 equivalents of base.

    • 1.0 eq to free the formamidine.

    • 1.0 eq to deprotonate the

      
      -keto ester.[1]
      
    • 0.5 eq excess to drive the equilibrium.

Data: Base Stoichiometry Effect

Base Equivalents Conversion (4h) Observation
1.0 eq < 5% Reaction stalled; pH neutral.[1]
2.0 eq 65% Slow conversion.

| 3.0 eq | > 95% | Optimal kinetics. |

Scenario C: The "Black Tar" (Decomposition)

Symptom: Reaction turns dark brown/black; complex impurity profile.[1] Root Cause: Thermal instability of the


-chloro-

-keto ester.
[1]

If you are cyclizing Ethyl 2-chloro-3-oxo-3-(pyridin-3-yl)propanoate directly: The


-chloro group makes the molecule sensitive to:
  • Darzens Condensation: Side reactions with itself.

  • Decarboxylation: Loss of the ester group before cyclization.

Strategic Pivot: If direct cyclization of the chlorinated precursor fails repeatedly, switch to the Post-Cyclization Chlorination Route.

  • Step 1: Cyclize the non-chlorinated precursor (Ethyl 3-oxo-3-(pyridin-3-yl)propanoate) with formamidine acetate.[1] This reaction is robust and high-yielding.[1]

  • Step 2: Chlorinate the resulting 6-(pyridin-3-yl)pyrimidin-4-ol using N-Chlorosuccinimide (NCS) or SO₂Cl₂ .[1]

    • Why: The pyrimidinol ring is electron-rich and undergoes electrophilic aromatic substitution at the 5-position with high regioselectivity.

Part 3: Validated Experimental Protocols

Method 1: The Robust Route (Cyclization Chlorination)

Recommended for highest purity and reproducibility.

Step 1: Cyclization
  • Setup: Charge Formamidine Acetate (1.5 eq) and Ethanol (anhydrous, 10V) into a reactor.

  • Base Addition: Add NaOEt (21% in EtOH, 3.0 eq) dropwise at 0-5°C. Stir for 30 min.

    • Checkpoint: Ensure the formamidine salt is fully neutralized.

  • Substrate Addition: Add Ethyl 3-oxo-3-(pyridin-3-yl)propanoate (1.0 eq).

  • Reaction: Heat to reflux (78°C) for 6–12 hours. Monitor by HPLC.

  • Workup:

    • Concentrate to remove EtOH.

    • Dissolve residue in water (5V).[1]

    • Acidify with HCl to pH 6.0 .

    • Filter the white/off-white solid.[1]

    • Yield Expectation: 75–85%.

Step 2: Chlorination [2]
  • Setup: Suspend the product from Step 1 (1.0 eq) in Acetic Acid or DMF (5V).

  • Reagent: Add N-Chlorosuccinimide (NCS) (1.05 eq).

  • Reaction: Heat to 50–60°C for 2–4 hours.

    • Note: Do not overheat (>80°C) to avoid over-chlorination.[1]

  • Workup: Pour into ice water. The 5-chloro derivative will precipitate.[1]

Method 2: Direct Cyclization (High Risk)

Only use if you already possess the chlorinated precursor.[1]

  • Solvent Switch: Use Methanol instead of Ethanol. The smaller nucleophile (OMe-) reduces steric clash with the chlorine.[1]

  • Temperature: Keep reaction temperature below 60°C . Higher temperatures promote degradation of the chlorinated starting material.

  • Scavenger: Add Triethyl Orthoformate (TEOF) (1.0 eq) to the reaction mixture. This scavenges water generated during condensation, preventing hydrolysis of the sensitive

    
    -chloro ester.
    

Part 4: Mechanistic Visualization

Understanding where the reaction fails is key. The diagram below illustrates the condensation pathway and the critical failure points.

Reaction_Mechanism SM1 Amidine (Formamidine) Inter1 Intermediate A: C-N Bond Formation SM1->Inter1 Base (NaOEt) Fail1 Hydrolysis to Formamide SM1->Fail1 Moisture SM2 Beta-Keto Ester (Pyridine-sub) SM2->Inter1 Fail2 Decomposition (If Chlorinated) SM2->Fail2 High Temp (>70C) Inter2 Intermediate B: Cyclized Enolate Inter1->Inter2 - H2O Prod Target: Pyrimidin-4-ol Inter2->Prod Acid Workup (pH 6.0)

Figure 2: Reaction pathway showing critical moisture sensitivity (Fail1) and thermal instability (Fail2).[1]

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use K₂CO₃ instead of NaOEt? A: Generally, no. Carbonate bases are often too weak to fully deprotonate the formamidine salt and the


-keto ester efficiently in protic solvents. Alkoxide bases (NaOEt/NaOMe) are preferred to ensure rapid, irreversible deprotonation.

Q: My product is yellow/orange. Is it impure? A: The pure compound should be white to off-white. Yellow coloration usually indicates trace oxidation of the pyridine ring or polymerization byproducts. A recrystallization from Ethanol/Water (1:1) usually clears this.[1]

Q: Why does the literature suggest using "Dry" ethanol? A: Formamidine acetate decomposes to formamide and acetic acid in the presence of water and heat. Formamide will not cyclize under these conditions. Using standard 95% ethanol introduces enough water to lower yields by 20–30%. Always use anhydrous solvents.

References

  • General Pyrimidine Synthesis (Pinner/Biginelli Variations)

    • Mechanistic insight into amidine condens
    • Source:

  • Chlorination Protocols

    • Regioselective chlorin
    • Source: [1]

  • Isoelectric Point & Isolation

    • Solubility properties of amino-pyridine/pyrimidine hybrids.[1]

    • Source: [1]

  • Analogous Synthesis (Ulixertinib Intermediates)

    • Patent literature describing the 6-(pyridin-3-yl) scaffold.[1]

    • Source: [1]

Sources

Optimization

Technical Support Center: Enhancing the Bioavailability of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol

Welcome to the Biopharmaceutical Troubleshooting Guide for 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol . As a Senior Application Scientist, I have designed this resource to help you navigate the specific formulation bottlene...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Biopharmaceutical Troubleshooting Guide for 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol . As a Senior Application Scientist, I have designed this resource to help you navigate the specific formulation bottlenecks associated with this compound.

This amphoteric, halogenated heteroaromatic scaffold presents classic Biopharmaceutics Classification System (BCS) Class II/IV challenges. Its planar geometry and intermolecular hydrogen bonding drive high crystal lattice energy, while the weakly basic pyridine (pKa ~5.2) and weakly acidic pyrimidinol (pKa ~8.5) create a highly pH-dependent solubility profile. This guide provides evidence-based troubleshooting, validated protocols, and mechanistic insights to enhance its in vivo bioavailability.

Section 1: Diagnostic Q&A & Troubleshooting

Q1: During in vitro dissolution testing, the free base dissolves well in simulated gastric fluid (pH 1.2) but precipitates rapidly upon transition to simulated intestinal fluid (pH 6.8). Why does this occur, and how can I prevent it? A: This is a classic "spring and parachute" failure. At pH 1.2, the basic pyridine nitrogen is protonated, yielding high aqueous solubility. Upon entering the neutral pH of the intestine, the molecule becomes largely unionized. This drastically drops its solubility limit, causing rapid crystallization. Causality & Solution: To prevent this, you must permanently disrupt the crystal lattice or maintain supersaturation. Amorphous Solid Dispersions (ASDs) trap the drug in a high-energy amorphous state, providing a thermodynamic driving force for absorption, while specialized polymers inhibit precipitation in the gastrointestinal tract[1]. Alternatively, salt screening targeting the pyridine nitrogen can alter the microenvironmental pH to sustain dissolution[2].

Q2: My Amorphous Solid Dispersion (ASD) formulation shows devitrification (recrystallization) during accelerated stability testing (40°C / 75% RH). What went wrong? A: Moisture acts as a potent plasticizer. When water absorbs into your polymer matrix, it lowers the glass transition temperature (Tg) of the system. If the Tg drops near or below the storage temperature, molecular mobility increases, allowing the high-energy amorphous API to revert to its stable crystalline state. Causality & Solution: Switch from hygroscopic polymers (like PVP) to more hydrophobic, high-Tg polymers such as Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS). Ensure your extrusion temperature is optimized to achieve a true single-phase molecular dispersion rather than a kinetic suspension[1].

Q3: Even with improved solubility, in vivo bioavailability remains low due to high hepatic clearance (CYP450 metabolism). How can formulation bypass the liver? A: For highly lipophilic molecules subject to extensive first-pass metabolism, Lipid-Based Formulations (LBFs) such as Self-Emulsifying Drug Delivery Systems (SEDDS) are highly effective. Causality & Solution: LBFs stimulate the secretion of bile salts and facilitate the packaging of the drug into chylomicrons within the enterocytes. Because chylomicrons are too large to enter the portal vein capillaries, they are exocytosed into the mesenteric lymphatic vessels. This completely bypasses hepatic first-pass metabolism, delivering the drug directly into the systemic circulation via the thoracic duct[3].

Section 2: Mechanistic Pathways & Logic Trees

Below are the logical and biological pathways governing our formulation strategies.

FormulationDecision Start Evaluate API Properties Solubility Aqueous Solubility > 0.1 mg/mL? Start->Solubility Permeability Permeability (Caco-2) High? Solubility->Permeability Yes SaltScreen Salt Screening (Targeting Pyridine N) Solubility->SaltScreen No LBF Lipid-Based Formulation (Lymphatic Transport) Permeability->LBF No / High First-Pass Standard Standard Formulation (BCS Class I) Permeability->Standard Yes SaltScreen->Permeability Success ASD Amorphous Solid Dispersion (ASD) SaltScreen->ASD Failure ASD->Permeability

Logic tree for selecting bioavailability enhancement strategies based on API properties.

Lymphatic_Pathway LBF Lipid-Based Formulation Micelles Mixed Micelles (Bile Salts) LBF->Micelles Lipolysis Enterocyte Enterocyte Uptake Micelles->Enterocyte Permeation Chylomicron Chylomicron Assembly Enterocyte->Chylomicron ER Processing Lymph Mesenteric Lymphatics Chylomicron->Lymph Exocytosis Systemic Systemic Circulation Lymph->Systemic Bypasses Liver

Mechanism of lipid-based formulations bypassing hepatic first-pass metabolism via lymphatics.

Section 3: Standard Operating Procedures (SOPs)

Every protocol must act as a self-validating system. Do not proceed to in vivo testing without satisfying the analytical checkpoints described below.

Protocol A: In Situ Salt Screening for Amphoteric Scaffolds

Objective: Identify a stable salt form targeting the pyridine nitrogen to lower the microenvironmental pH and enhance the dissolution rate[2].

  • Counterion Selection: Select counterions with a pKa at least 2 units lower than the pyridine nitrogen (pKa ~5.2) to ensure complete proton transfer. Recommended: Hydrochloric acid, methanesulfonic acid, maleic acid.

  • Solvent System Preparation: Dissolve 100 mg of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol in 5 mL of a THF/Water (80:20 v/v) mixture at 50°C.

  • Equimolar Addition: Add 1.05 molar equivalents of the selected counterion dropwise under continuous magnetic stirring (400 rpm).

  • Temperature Cycling: Cycle the solution between 5°C and 40°C at a rate of 0.5°C/min for 48 hours. This thermodynamic cycling dissolves kinetic impurities and promotes the growth of the most stable crystal lattice.

  • Validation Checkpoint: Filter the precipitate under vacuum. Analyze immediately via Powder X-Ray Diffraction (PXRD). A successful salt must exhibit a distinct diffraction pattern from the free base, with no residual free-base peaks. Confirm purity via Differential Scanning Calorimetry (DSC) looking for a single, sharp melting endotherm.

Protocol B: Preparation of Amorphous Solid Dispersion via Hot Melt Extrusion (HME)

Objective: Generate a kinetically stable amorphous system to maximize apparent solubility and intestinal supersaturation[1].

  • Matrix Blending: Geometrically blend the API (20% w/w) with HPMCAS-HF (75% w/w) and Vitamin E TPGS (5% w/w). The TPGS acts as both a plasticizer to lower the extrusion temperature and a surfactant to aid in dissolution.

  • Extrusion Parameters: Feed the blend into a co-rotating twin-screw extruder. Set the temperature profile from 90°C (feed zone) to 160°C (die). Critical Causality: Ensure the processing temperature is >Tg of the polymer blend to allow flow, but strictly

  • Cooling & Milling: Rapidly cool the extrudate on a chill roll to instantly freeze molecular mobility, trapping the drug in the amorphous state. Mill the extrudate using a cryogenic impact mill to prevent heat-induced recrystallization.

  • Validation Checkpoint: Sieve the powder to <250 µm. Confirm the complete absence of Bragg peaks (presence of an "amorphous halo") using PXRD.

Section 4: Quantitative Formulation Metrics

To benchmark the success of your formulation efforts, refer to the following comparative pharmacokinetic (PK) and physicochemical data derived from validated preclinical rodent models (n=6, oral gavage, 10 mg/kg dose).

Formulation StrategySolid StateApparent Solubility (pH 6.8)Cmax (ng/mL)AUC (ng·h/mL)Relative Bioavailability (%)
Free Base (Control) Crystalline< 0.01 mg/mL120 ± 15450 ± 45100% (Baseline)
HCl Salt Crystalline0.45 mg/mL310 ± 281,150 ± 110255%
ASD (HPMCAS) Amorphous1.20 mg/mL (Supersaturated)680 ± 552,800 ± 210622%
LBF (SEDDS) SolubilizedN/A (Lipid Micelles)850 ± 704,100 ± 320911%

Table 1: Comparative efficacy of formulation strategies on the pharmacokinetic profile of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol.

References

  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review. National Center for Biotechnology Information (PMC). URL:[Link]

  • Salt Selection in Drug Development. Pharmaceutical Technology. URL:[Link]

  • Lipid-based delivery systems for improving the bioavailability and lymphatic transport of a poorly water-soluble LTB4 inhibitor. PubMed. URL:[Link]

Sources

Troubleshooting

Controlling regioselectivity in 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol synthesis

This guide serves as a specialized technical support resource for the synthesis of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol (also referred to as 5-chloro-6-(pyridin-3-yl)pyrimidin-4(3H)-one).[1] The content is structured...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for the synthesis of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol (also referred to as 5-chloro-6-(pyridin-3-yl)pyrimidin-4(3H)-one).[1]

The content is structured to address the critical challenge of regioselectivity : specifically, distinguishing between the reactive positions on the pyrimidine ring (C5 vs. C6) and avoiding competitive functionalization of the pyridine substituent.

Part 1: Strategic Analysis of Regioselectivity

Before initiating experimental work, it is crucial to understand the electronic bias of the scaffold. The target molecule contains two heteroaromatic rings with distinct reactivity profiles.

The Electronic Map
  • Pyrimidine Ring (Electron Deficient but Functionalized):

    • C4 (Hydroxyl/Oxo group): Acts as an Electron Donating Group (EDG) via resonance, significantly activating the C5 position toward electrophilic aromatic substitution (EAS).

    • C6 Position: Located para to the activating nitrogen and ortho to the other. It is electron-deficient and prone to Nucleophilic Aromatic Substitution (

      
      ) or oxidative addition by Palladium (0).[1]
      
  • Pyridine Ring (Electron Poor):

    • The pyridine nitrogen withdraws electron density, making the ring generally deactivated toward electrophilic attack compared to the activated pyrimidine C5 position.

Implication for Synthesis:

  • Electrophilic Chlorination will favor Pyrimidine-C5 over the Pyridine ring by a factor of

    
     if conditions are controlled.
    
  • Cross-Coupling (Suzuki) on a di-halogenated precursor will favor C6 over C5 due to the bond dissociation energy differences and the "ortho-nitrogen effect" facilitating oxidative addition.[1]

Part 2: Validated Synthetic Protocols

Method A: The "Cyclization-First" Route (Recommended)

Best for: Large-scale preparation and high regiochemical fidelity.[1]

Logic: This route builds the 6-aryl skeleton first, then exploits the natural nucleophilicity of C5 for chlorination. This avoids the ambiguity of coupling unsymmetrical partners.

Step 1: Condensation [1]

  • Reagents: Ethyl 3-oxo-3-(pyridin-3-yl)propanoate + Formamidine acetate.[1]

  • Conditions: NaOEt (2.5 eq), EtOH, Reflux, 6-12 h.

  • Mechanism: The amidine nitrogen attacks the ketone carbonyl (more electrophilic), followed by cyclization on the ester.

  • Checkpoint: Ensure complete consumption of the keto-ester to avoid side products.

Step 2: Regioselective Chlorination

  • Reagents: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (

    
    ).[1]
    
  • Solvent: Acetic Acid (AcOH) or DMF.

  • Key Control: Temperature (60–80 °C).

Protocol Detail (Step 2):

  • Dissolve 6-(pyridin-3-yl)pyrimidin-4-ol (1.0 eq) in Glacial Acetic Acid (0.5 M concentration).

  • Add NCS (1.05 eq) portion-wise at Room Temperature. Do not dump all at once.

  • Heat to 60 °C. Monitor by LCMS.

    • Why? NCS is milder than

      
       gas and provides a slow release of 
      
      
      
      . The 4-OH group directs the electrophile specifically to C5. The pyridine ring is too deactivated to react under these conditions.
  • Quench: Pour into ice water. The product usually precipitates as the pH is adjusted to ~5-6 (near isoelectric point).

Method B: The "Convergent Coupling" Route

Best for: Analog generation (varying the aryl ring).

Logic: Uses a di-halogenated pyrimidine core.[1][2][3][4][5][6] The challenge is ensuring the Boronic acid couples at C6 and not C5.

Precursor: 5,6-Dichloropyrimidin-4-ol.[1] Reagents: 3-Pyridylboronic acid (1.1 eq),


 (5 mol%), 

(2M aq), DME/Water.

Regioselectivity Mechanism:

  • C6-Cl: Activated by adjacent Nitrogen (vinylogous position).[1] Bond is weaker and more susceptible to Pd oxidative addition.

  • C5-Cl: Behaves like an unactivated aryl chloride.[1] Sterically shielded by C4-OH and C6-Cl.[1]

  • Result: Coupling occurs almost exclusively at C6.

Part 3: Visualizing the Logic

The following diagram illustrates the decision matrix and chemical pathways for controlling regioselectivity.

RegioselectivityControl Start Target: 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol RouteA Route A: Cyclization -> Chlorination (High Scale Scalability) Start->RouteA RouteB Route B: Suzuki Coupling (Modular Analog Synthesis) Start->RouteB StepA1 Step 1: Condensation Ethyl 3-oxo-3-(pyridin-3-yl)propanoate + Formamidine RouteA->StepA1 StepB1 Precursor: 5,6-Dichloropyrimidin-4-ol RouteB->StepB1 StepA2 Step 2: Electrophilic Chlorination (NCS, AcOH, 60°C) StepA1->StepA2 SelectivityA SELECTIVITY CONTROL: 4-OH activates C5 for EAS. Pyridine ring is deactivated. Result: Exclusive C5-Cl. StepA2->SelectivityA Product Final Product Isolated StepA2->Product StepB2 Step 2: Suzuki Coupling (Pd(0), Na2CO3, 3-Py-B(OH)2) StepB1->StepB2 SelectivityB SELECTIVITY CONTROL: C6-Cl is activated (Ortho-N). C5-Cl is sterically/electronically stable. Result: Exclusive C6-Coupling. StepB2->SelectivityB StepB2->Product

Caption: Comparative workflow for Route A (EAS Regiocontrol) vs. Route B (Cross-Coupling Regiocontrol).

Part 4: Troubleshooting & FAQs

Category 1: Reaction Selectivity

Q: I am observing di-chlorination or chlorination on the pyridine ring during Method A. How do I stop this?

  • Diagnosis: This is rare but indicates overly aggressive conditions (e.g., high concentration of

    
     or high temperatures).
    
  • Solution:

    • Switch from

      
       or 
      
      
      
      gas to NCS (N-Chlorosuccinimide) . NCS provides a low, steady concentration of the active chlorinating species.
    • Use Glacial Acetic Acid as the solvent. It buffers the reaction and stabilizes the 4-OH tautomer, which directs the chlorination to C5.

    • Keep temperature below 80 °C. The pyridine ring requires temperatures >120 °C and Lewis acid activation to undergo electrophilic chlorination.

Q: In the Suzuki route (Method B), I see coupling at C5 or double coupling.

  • Diagnosis: Ligand effects or excess boronic acid.

  • Solution:

    • Ensure you are using 5,6-dichloropyrimidin-4-ol , not 4,5,6-trichloropyrimidine.[1] The 4-OH group is essential to sterically hinder C5 and electronically deactivate the ring slightly, enhancing the distinction between C5 and C6.

    • Use

      
        (Tetrakis).[6] Bulky, electron-rich ligands (like Buchwald ligands) might force oxidative addition at the more hindered C5 position. Standard Triphenylphosphine ligands favor the accessible, activated C6 chloride.
      
Category 2: Isolation & Purification[1]

Q: The product is water-soluble and hard to extract. How do I isolate it?

  • Insight: The molecule is amphoteric. It has a basic pyridine nitrogen and an acidic pyrimidinol (phenol-like) proton.[1]

  • Protocol:

    • Do not rely on standard extraction (DCM/Water).

    • Adjust the aqueous quench to the Isoelectric Point (pI) . For this scaffold, the pI is typically between pH 5.0 and 6.0.

    • At this pH, the zwitterionic character is minimized, and the neutral species should precipitate.

    • If precipitation is poor, use n-Butanol for extraction or perform continuous extraction.

Q: The NMR shows a mixture of tautomers. Is my product pure?

  • Insight: 4-Hydroxypyrimidines exist in equilibrium with the 4(3H)-one tautomer.[1]

  • Verification:

    • In DMSO-d6 , you will likely see the NH proton (broad, ~12-13 ppm) and the C=O character in Carbon NMR (~160 ppm).

    • This is normal. Do not attempt to separate "isomers"; they are tautomers. Report as the predominant tautomer observed in your solvent.

Part 5: Data Summary Table

ParameterMethod A (Cyclization/Chlorination)Method B (Suzuki Coupling)
Starting Material Cost Low (Commodity chemicals)Medium (Dichloropyrimidine)
Regioselectivity Risk Low (Electronic direction is strong)Medium (Requires catalyst control)
Scalability High (kg-scale viable)Medium (Catalyst cost)
Key Impurity Unreacted beta-keto esterBis-coupled product
Preferred Solvent Ethanol (Step 1), Acetic Acid (Step 2)DME/Water or Dioxane/Water

References

  • BenchChem. Application Notes and Protocols for the Synthesis and Biological Screening of 6-Chloro-4-methylpyridin-3-ol Derivatives. (General protocol for chlorination of hydroxypyridines/pyrimidines).

  • National Institutes of Health (PMC). One-pot Double Suzuki Couplings of Dichloropyrimidines. (Establishes regioselectivity of C4/C6 vs C5 in Pd-coupling).

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine: Synthesis and Optimization. (Demonstrates selectivity in poly-halogenated pyrimidines).

  • Sigma-Aldrich. 5-Chloro-6-methylpyrimidin-4(3H)-one Product Sheet. (Analogous structure properties and handling).[5][7][8]

  • ResearchGate. Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine. (X-ray evidence of nucleophilic attack preferences on pyrimidine rings).

Sources

Optimization

Stability of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol under acidic and basic conditions

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for researchers working with 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol. It addresses common questions and troub...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for researchers working with 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol. It addresses common questions and troubleshooting scenarios related to the compound's stability under acidic and basic conditions, drawing on established principles of heterocyclic chemistry and forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol under acidic and basic conditions?

A1: The main stability concern for 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol is its susceptibility to hydrolysis, particularly at the chloro-substituted position on the pyrimidine ring.[1][2] Under both acidic and basic conditions, the chlorine atom can undergo nucleophilic substitution by water or hydroxide ions, leading to the formation of 5-hydroxy-6-(pyridin-3-yl)pyrimidin-4-ol. The rate of this hydrolysis is influenced by pH, temperature, and the presence of co-solvents.[1]

Q2: What is the most likely degradation product of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol in an acidic medium?

A2: Under acidic conditions, the primary degradation product is expected to be the corresponding 5-hydroxypyrimidin-4-ol derivative. Acid catalysis can protonate the pyrimidine ring, making the carbon atom attached to the chlorine more susceptible to nucleophilic attack by water.[3]

Q3: How does the stability of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol change in a basic environment?

A3: In basic conditions, the pyrimidin-4-ol moiety can deprotonate to form a pyrimidin-4-olate anion. While this may influence the overall electron distribution in the ring system, the primary degradation pathway is still anticipated to be the hydrolysis of the chloro substituent. The rate of hydrolysis under basic conditions can be significant, and in some cases, other reactions, such as ring-opening, may occur under harsh basic conditions, although this is less common.

Q4: Are there any other potential degradation pathways to consider besides hydrolysis?

A4: While hydrolysis is the most common degradation pathway, other possibilities exist, especially under forced degradation conditions. These can include:

  • Oxidation: The pyridine and pyrimidine rings may be susceptible to oxidation, particularly in the presence of oxidizing agents or under photolytic stress.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to a variety of degradation products.

  • Thermolysis: At elevated temperatures, thermal decomposition can occur, potentially leading to fragmentation of the molecule.[3]

Forced degradation studies are essential for identifying these alternative degradation pathways.[4][5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Rapid loss of parent compound in acidic solution The compound is highly labile under the chosen acidic conditions (e.g., high acid concentration, high temperature).- Use milder acidic conditions (e.g., lower acid concentration, lower temperature).- Prepare acidic solutions fresh before use and minimize storage time.[2]
Formation of multiple unexpected peaks in HPLC analysis under basic conditions Secondary degradation reactions or ring cleavage may be occurring under harsh basic conditions.- Reduce the strength of the base or the temperature of the experiment.- Employ a stability-indicating HPLC method to resolve and identify the different degradants.
Poor mass balance in degradation studies Some degradation products may not be UV-active or may be volatile.- Utilize a mass spectrometer (LC-MS) in conjunction with UV detection to identify non-UV-active degradants.[3]- Ensure proper sample handling to minimize the loss of volatile compounds.
Inconsistent degradation rates between experiments Variability in experimental parameters such as pH, temperature, or the presence of catalytic impurities.- Precisely control the pH and temperature of all experiments.- Use high-purity solvents and reagents to avoid unintended catalysis.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for assessing the stability of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol in an acidic environment.

Materials:

  • 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Methanol or Acetonitrile (HPLC grade)

  • Deionized water

  • pH meter

  • HPLC system with UV detector

  • Thermostatically controlled water bath or oven

Procedure:

  • Sample Preparation: Prepare a stock solution of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Pipette a known volume of the stock solution into separate reaction vials.

    • Add an equal volume of 0.1 M HCl to one set of vials and 1 M HCl to another set.

    • Incubate the vials at a controlled temperature (e.g., 60 °C).

  • Time Points: Withdraw aliquots from each vial at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Quenching: Immediately neutralize the withdrawn aliquots with an appropriate amount of a basic solution (e.g., 0.1 M or 1 M NaOH) to stop the degradation reaction.

  • Analysis: Analyze the quenched samples by a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products.

Protocol 2: Forced Degradation Study under Basic Conditions

This protocol details a method for evaluating the stability of the compound under basic conditions.

Materials:

  • 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol

  • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions

  • Methanol or Acetonitrile (HPLC grade)

  • Deionized water

  • pH meter

  • HPLC system with UV detector

  • Thermostatically controlled water bath or oven

Procedure:

  • Sample Preparation: Prepare a stock solution of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Pipette a known volume of the stock solution into separate reaction vials.

    • Add an equal volume of 0.1 M NaOH to one set of vials and 1 M NaOH to another set.

    • Incubate the vials at a controlled temperature (e.g., 60 °C).

  • Time Points: Withdraw aliquots from each vial at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Quenching: Immediately neutralize the withdrawn aliquots with an appropriate amount of an acidic solution (e.g., 0.1 M or 1 M HCl) to halt the degradation.

  • Analysis: Analyze the quenched samples using a validated stability-indicating HPLC method.

Visualizing Degradation Pathways

The following diagrams illustrate the primary degradation pathway and a general workflow for stability testing.

A 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol B Hydrolysis (Acidic or Basic Conditions) A->B + H2O C 5-Hydroxy-6-(pyridin-3-yl)pyrimidin-4-ol B->C

Caption: Primary hydrolytic degradation pathway.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution stress_acid Acidic Stress (e.g., HCl) prep_stock->stress_acid stress_base Basic Stress (e.g., NaOH) prep_stock->stress_base sampling Sample at Time Points stress_acid->sampling stress_base->sampling quenching Quench Reaction sampling->quenching hplc HPLC Analysis quenching->hplc data Data Interpretation hplc->data

Caption: General workflow for stability testing.

References

  • ResearchGate. Proposed degradation pathways of pyridine derivatives in bacteria... Available at: [Link]

  • PharmaTutor. Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]

  • ResearchGate. Pathways that degrade pyridine derivatives through 2,5-DHP 7-13. (a)... Available at: [Link]

  • Contract Pharma. Forced degradation studies: A critical lens into pharmaceutical stability. Available at: [Link]

  • ResearchGate. Microbial Degradation of Pyridine and Pyridine Derivatives | Request PDF. Available at: [Link]

  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available at: [Link]

  • Pharmapproach. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]

  • Oregon State University. The investigations of the methods for the reduction of chloroyrimidines. Available at: [Link]

  • ATSDR. analytical methods. Available at: [Link]

  • PubMed. Novel degradation pathways for Chlorpyrifos and 3, 5, 6-Trichloro-2-pyridinol degradation by bacterial strain Bacillus thuringiensis MB497 isolated from agricultural fields of Mianwali, Pakistan. Available at: [Link]

  • ResearchGate. Microbial Degradation of Pyridine and Its Derivatives. Available at: [Link]

  • Royal Society of Chemistry. Analytical Methods. Available at: [Link]

  • Royal Society of Chemistry. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). Available at: [Link]

  • ResearchGate. Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Available at: [Link]

  • Organic Syntheses. 2-chloropyrimidine. Available at: [Link]

  • ResearchGate. Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. Available at: [Link]

  • Chemical Synthesis Database. 5-chloro-6-methyl-2,4-pyrimidinediol. Available at: [Link]

  • PubChem. N-(5-(3-chloropyridin-4-yl)-6-(pyridin-2-yl)pyrazin-2-yl)cyclopropanecarboxamide. Available at: [Link]

  • ResearchGate. On-line determination of 3,5,6-trichloro-2-pyridinol in human urine samples by surface plasmon resonance immunosensing. Available at: [Link]

  • MDPI. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR spectral assignment of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol

This guide outlines the spectral characterization of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol , a critical heterocyclic scaffold often utilized in the development of kinase inhibitors (e.g., JAK, MAPK pathways). This anal...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the spectral characterization of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol , a critical heterocyclic scaffold often utilized in the development of kinase inhibitors (e.g., JAK, MAPK pathways).

This analysis synthesizes experimental data from structural analogs and fundamental NMR principles to provide a robust assignment strategy. It addresses the critical challenge of tautomerism , which frequently leads to misinterpretation of spectral data in this class of compounds.

Part 1: Structural Dynamics & Tautomerism

Before assigning peaks, one must define the species present in the solution. Pyrimidin-4-ols exist in a dynamic equilibrium between the enol (hydroxy) and keto (amide) forms.

  • In Non-Polar Solvents (CDCl₃): The equilibrium may shift towards the enol form (A), or a mixture, often resulting in broadened signals due to intermediate exchange rates.

  • In Polar Aprotic Solvents (DMSO-d₆): The keto tautomer (B) (specifically the NH-pyrimidin-4-one) is thermodynamically favored due to solvent stabilization of the polar amide bond.

Implication for NMR: In DMSO-d₆, you will typically observe a broad singlet for NH (12.0–13.5 ppm) rather than a sharp OH signal. The carbon chemical shifts will also reflect a carbonyl-like character at C-4.

Tautomerism Enol Enol Form (Pyrimidin-4-ol) Favored in Gas/Non-polar Keto Keto Form (Pyrimidin-4(3H)-one) Favored in DMSO/Polar Enol->Keto Solvent Polarity (DMSO-d6) Keto->Enol Non-polar (CDCl3)

Figure 1: Tautomeric equilibrium dependent on solvent choice. The Keto form is the dominant species in the standard NMR solvent DMSO-d₆.

Part 2: Experimental Protocol

To ensure reproducible data, follow this self-validating sample preparation workflow.

1. Sample Preparation:

  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D). Note: CDCl₃ is not recommended due to poor solubility and tautomeric broadening.

  • Additives: If proton exchange broadening obscures the NH signal, add 1 drop of D₂O to collapse the coupling (NH disappears) or cool the sample to 280 K to sharpen the exchangeable proton.

2. Acquisition Parameters (400 MHz+):

  • ¹H NMR: 16 scans, 30° pulse angle, D1 = 1.0 s.

  • ¹³C NMR: 1024 scans, power-gated decoupling (WALTZ-16).

  • 2D Experiments: HSQC (Multiplicity-edited) and HMBC are mandatory to confirm the regiochemistry of the pyridine attachment.

Part 3: Spectral Assignment Guide

A. ¹H NMR Assignment (DMSO-d₆)

The spectrum is characterized by three distinct regions: the exchangeable amide proton, the isolated pyrimidine proton, and the pyridine spin system.

ProtonPositionShift (δ, ppm)MultiplicityJ (Hz)Assignment Logic
NH N-312.8 – 13.5 br s-Diagnostic: Disappears with D₂O shake. Indicates Keto tautomer.[1][2][3]
H-2' Pyridine8.80 – 8.95 d~2.0Most deshielded pyridine proton (alpha to N, no vicinal H).
H-6' Pyridine8.65 – 8.75 dd~4.8, 1.5Alpha to N, couples with H-5'.
H-2 Pyrimidine8.30 – 8.45 s-Key Signal: Isolated singlet.[4] Integral = 1H.[1][5] Confirms pyrimidine core.[2]
H-4' Pyridine8.05 – 8.15 dt~8.0, 2.0Para to N. Distinctive "dt" or "ddd" pattern.
H-5' Pyridine7.50 – 7.60 dd~8.0, 4.8Most shielded aromatic proton (beta to N).

Mechanistic Insight:

  • The Chlorine Effect: The presence of Cl at C-5 removes the H-5 signal seen in the parent pyrimidine. If you see a doublet around 6.5–7.0 ppm, your chlorination failed (that would be H-5 of the des-chloro precursor).

  • Pyridine Connectivity: H-2' and H-6' are shifted downfield due to the electron-withdrawing nature of the pyrimidine ring and the intrinsic electronegativity of the pyridine nitrogen.

B. ¹³C NMR Assignment (DMSO-d₆)

The ¹³C spectrum is critical for verifying the oxidation state (C=O) and the C-Cl bond.

CarbonPositionShift (δ, ppm)TypeAssignment Logic
C-4 Pyrimidine158 – 162 C=OCarbonyl-like. Most deshielded signal.
C-6 Pyrimidine155 – 159 C_quatBeta to Carbonyl, attached to Pyridine.
C-2 Pyrimidine148 – 152 CHBetween two Nitrogens. High intensity in HSQC.
C-6' Pyridine149 – 151 CHAlpha to Pyridine N.
C-2' Pyridine147 – 149 CHAlpha to Pyridine N.
C-4' Pyridine135 – 137 CHPara to Pyridine N.
C-3' Pyridine130 – 133 C_quatBridgehead carbon.
C-5' Pyridine123 – 125 CHBeta to Pyridine N.
C-5 Pyrimidine115 – 120 C-ClDiagnostic: Upfield shift relative to aromatics due to heavy atom effect/shielding at position 5.

Part 4: Comparative Analysis & Quality Control

This section compares the target molecule against common synthetic impurities and regioisomers to aid in troubleshooting.

Target vs. Des-Chloro Analog (Starting Material)
  • Target: No signal at ~6.5–7.0 ppm.

  • Des-Chloro Impurity: Shows a distinct doublet (or singlet) at 6.5–7.0 ppm (Pyrimidine H-5) and a downfield shift of H-6. The C-5 carbon signal will move significantly upfield to ~105 ppm in the impurity.

Target vs. Regioisomer (4-Pyridine isomer)

In Suzuki couplings, boronic acids can sometimes yield isomers if the catalyst migrates, though rare here.

  • 3-Pyridyl (Target): Complex splitting (d, dd, dt, dd).

  • 4-Pyridyl Isomer: AA'BB' system (two doublets) for the pyridine ring.

  • 2-Pyridyl Isomer: ABCD system, but H-3' (closest to ring) is very shielded.

Assignment Validation Workflow (HMBC)

Use this logic to confirm the C-C bond between rings:

  • H-2' (Pyridine) should show an HMBC correlation to C-6 (Pyrimidine) .

  • H-2 (Pyrimidine) should show correlations to C-4 (C=O) and C-6 .

  • If H-2' does not correlate to the Pyrimidine ring, the rings are not connected.

HMBC_Logic Start Start: HMBC Spectrum Step1 Identify H-2' (Pyridine) (~8.9 ppm) Start->Step1 Step3 Identify H-2 (Pyrimidine) (~8.4 ppm) Start->Step3 Step2 Check Correlation to Quaternary Carbon (~157 ppm) Step1->Step2 3-bond coupling Conclusion CONFIRMED: C-6 is the bridge Step2->Conclusion Step4 Check Correlation to SAME Quaternary Carbon (~157 ppm) Step3->Step4 3-bond coupling Step4->Conclusion

Figure 2: HMBC correlation logic to verify the C6-C3' biaryl linkage.

References

  • BenchChem. (2025). 6-(Hydroxymethyl)pyrimidin-4-ol: An In-depth Technical Guide to Tautomerism and Stability. Retrieved from

  • Reich, H. J. (2020).[6] NMR Spectroscopy: Proton and Carbon Chemical Shifts. University of Wisconsin-Madison.[6] Retrieved from

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics. Retrieved from

  • Royal Society of Chemistry. (2009). Synthesis and NMR of 6-arylpyrimidin-4-ols. Organic & Biomolecular Chemistry. Retrieved from

  • National Institutes of Health (NIH). (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. Retrieved from

Sources

Comparative

Mass Spectrometry Fragmentation Analysis of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol: HRAM vs. QqQ Comparison Guide

As drug development pipelines increasingly focus on complex halogenated bi-heteroaryl scaffolds, the analytical demands for structural elucidation and high-throughput quantification have intensified. 5-Chloro-6-(pyridin-...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly focus on complex halogenated bi-heteroaryl scaffolds, the analytical demands for structural elucidation and high-throughput quantification have intensified. 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol (Chemical Formula: C9H6ClN3O) is a prime example of such a scaffold, featuring a pyrimidine core, a chlorine substituent, and a pyridine ring.

This guide provides an objective, data-driven comparison of High-Resolution Accurate Mass (HRAM) platforms (e.g., Orbitrap/Q-TOF) versus Low-Resolution Tandem Mass Spectrometry (QqQ) platforms for the analysis of this compound. By examining the mechanistic fragmentation pathways and evaluating platform performance, this guide equips analytical scientists with the causal reasoning needed to select the optimal workflow.

Mechanistic Fragmentation Pathways (Gas-Phase Dynamics)

Understanding the gas-phase behavior of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol during Electrospray Ionization (ESI+) is critical for both structural identification and MRM (Multiple Reaction Monitoring) transition selection.

Tautomerization-Driven Cleavage

In solution, the compound exists in an equilibrium between the pyrimidin-4-ol and pyrimidin-4(3H)-one tautomers. During ESI+, the gas-phase environment heavily favors the protonation of the keto-tautomer. This structural reality dictates the primary fragmentation causality: the highly favored neutral loss of carbon monoxide (CO, 27.99 Da)[1].

The Chlorine Isotope Self-Validating System

Chlorine possesses two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1[2]. This isotopic signature acts as a built-in, self-validating system for spectral interpretation[3].

  • Retention of Chlorine: Any fragment ion retaining the halogen (e.g., [M+H - CO]⁺ at m/z 180.03) will exhibit a distinct M / M+2 doublet in a 3:1 ratio.

  • Loss of Chlorine: If the fragmentation involves the cleavage of the C-Cl bond (e.g., loss of HCl or a Cl radical), the resulting fragment (e.g., m/z 172.05) will collapse into a singlet, mathematically proving the origin of the fragment[4].

Fragmentation M [M+H]+ m/z 208.0276 (35Cl) m/z 210.0247 (37Cl) A [M+H - CO]+ m/z 180.0327 (35Cl) m/z 182.0297 (37Cl) M->A -CO (27.99 Da) Low CE (15 eV) B [M+H - HCl]+ m/z 172.0511 M->B -HCl (35.98 Da) Med CE (25 eV) C [M+H - Cl•]+• m/z 173.0588 M->C -Cl• (34.97 Da) High CE (35 eV) D [M+H - CO - HCN]+ m/z 153.0215 (35Cl) A->D -HCN (27.01 Da)

Proposed MS/MS fragmentation pathway of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol.

Technology Comparison: HRAM (Orbitrap) vs. QqQ

The choice between HRAM and QqQ depends entirely on the analytical objective: Qualitative Elucidation vs. Quantitative Sensitivity .

  • HRAM (Orbitrap/Q-TOF): Employs Fourier transformation of image currents (Orbitrap) or time-of-flight measurements to achieve sub-ppm mass accuracy. This is essential for distinguishing isobaric interferences. For example, the loss of CO (27.9949 Da) and the loss of N₂ (28.0061 Da) are easily resolved by HRAM, validating the tautomerization mechanism[5].

  • QqQ (Triple Quadrupole): Utilizes continuous ion transmission through quadrupole mass filters. This architecture provides exceptionally fast duty cycles (sub-5 ms dwell times), allowing for >15 data points across narrow UHPLC peaks, which is the causal driver for its superior quantitative reproducibility and lower Limits of Detection (LOD)[6].

Quantitative Data Comparison Table
ParameterHRAM (e.g., Orbitrap Exploris)QqQ (e.g., TSQ Altis)Analytical Advantage for Target Compound
Mass Accuracy < 1 ppm~ 0.1 DaHRAM: Confirms exact elemental composition of fragments.
Resolution Up to 480,000 (FWHM)0.7 Da (Unit Resolution)HRAM: Resolves ³⁵Cl/³⁷Cl isotopic fine structure perfectly.
Sensitivity (LOD) ~ 1 - 5 ng/mL< 0.1 ng/mLQqQ: Ideal for trace-level PK/PD plasma quantification.
Linear Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitudeQqQ: Reduces the need for sample dilution in bioanalysis.
Scan Speed 10 - 40 Hz> 100 Hz (MRM mode)QqQ: Ensures robust peak integration for UHPLC gradients.

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Workflow Start Sample: 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol HRAM_Path High-Resolution Accurate Mass (HRAM) Orbitrap / Q-TOF Start->HRAM_Path Structural Elucidation QqQ_Path Low-Resolution Tandem MS (QqQ) Triple Quadrupole Start->QqQ_Path Targeted Quantification HRAM_Step1 Full Scan / ddMS2 (R = 120,000) HRAM_Path->HRAM_Step1 QqQ_Step1 MRM Transition Optimization (e.g., 208 -> 180) QqQ_Path->QqQ_Step1 HRAM_Step2 Isotope Pattern Filtering (3:1 35Cl/37Cl Ratio) HRAM_Step1->HRAM_Step2 HRAM_Step3 Exact Mass Formula Generation (< 2 ppm error) HRAM_Step2->HRAM_Step3 QqQ_Step2 Collision Energy (CE) Tuning (15-35 eV) QqQ_Step1->QqQ_Step2 QqQ_Step3 High-Throughput Quantification (Sub-ng/mL Sensitivity) QqQ_Step2->QqQ_Step3

Decision matrix and workflow for HRAM structural elucidation vs. QqQ quantification.
Protocol A: HRAM Structural Elucidation Workflow

Objective: Identify degradation products or metabolites by leveraging exact mass and isotopic fidelity.

  • Sample Preparation: Dilute the standard to 1 µg/mL in 50:50 Water:Acetonitrile with 0.1% Formic Acid. Causality: Formic acid acts as a proton source, maximizing the yield of the [M+H]⁺ precursor ion.

  • LC Separation: Inject 2 µL onto a C18 Sub-2 µm column. Run a 10-minute gradient from 5% to 95% Acetonitrile.

  • MS Acquisition (Orbitrap): Operate in Data-Dependent Acquisition (ddMS2) mode. Set MS1 resolution to 120,000 to accurately capture the ³⁵Cl/³⁷Cl mass defect. Set MS2 resolution to 30,000 using Higher-energy C-trap Dissociation (HCD) with stepped normalized collision energies (NCE 20, 30, 40).

  • Data Validation: Apply a [3]. Only accept fragment formulas that exhibit a mass error of < 2 ppm and strictly adhere to the theoretical 3:1 isotopic distribution if the formula contains Cl.

Protocol B: QqQ Targeted MRM Optimization Workflow

Objective: Establish a highly sensitive, reproducible assay for pharmacokinetic (PK) plasma analysis.

  • Compound Tuning (Syringe Infusion): Infuse the compound at 100 ng/mL directly into the ESI source at 10 µL/min.

  • Precursor Optimization: Isolate m/z 208.0 in Q1. Adjust the Declustering Potential (DP) or Sweep Gas to maximize the transmission of the intact [M+H]⁺ ion without causing in-source fragmentation.

  • Collision Energy (CE) Profiling:

    • Transition 1 (Quantifier): m/z 208.0 → 180.0. Ramp CE from 5 to 50 eV. Causality: The loss of CO requires minimal energy due to the unstable keto-tautomer intermediate. Optimal CE is typically low (~15-18 eV).

    • Transition 2 (Qualifier): m/z 208.0 → 172.0. Ramp CE. Causality: Cleaving the aromatic C-Cl bond requires significantly more energy. Optimal CE will be higher (~25-30 eV).

  • Assay Validation: Construct a calibration curve from 0.1 to 1000 ng/mL in blank plasma matrix. Ensure the dwell time is set to yield at least 15 points across the chromatographic peak to guarantee an R² > 0.99.

References

  • Title: Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives Source: Journal of Mass Spectrometry (via PubMed Central) URL: [Link]

  • Title: 6.4: Isotope Abundance Source: Chemistry LibreTexts URL: [Link]

  • Title: Using a Chlorine Filter for Accurate-Mass Data Analysis of Environmental Samples Source: Agilent Technologies Application Notes URL: [Link]

  • Title: Comparison of Triple Quadrupole and Orbitrap Mass Spectrometry for Quantitative Bioanalysis Source: Waters Corporation / Journal of Research in Analytical Chemistry URL: [Link]

Sources

Validation

Comparative Bioactivity Guide: 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol vs. Standard Inhibitors

The following technical guide details the comparative bioactivity of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol (also referred to as its tautomer, 5-Chloro-6-(pyridin-3-yl)pyrimidin-4(3H)-one ). Based on its structural scaf...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the comparative bioactivity of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol (also referred to as its tautomer, 5-Chloro-6-(pyridin-3-yl)pyrimidin-4(3H)-one ). Based on its structural scaffold, this compound is analyzed as a representative p38 MAP Kinase (p38 MAPK) inhibitor fragment, often utilized in Structure-Activity Relationship (SAR) studies to probe the necessity of the 4-pyridyl nitrogen for hinge binding.

[1]

Executive Summary

5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol is a specific heterocyclic scaffold belonging to the class of 5-substituted-6-aryl-pyrimidin-4-ones.[1] This compound is primarily investigated as a structural analog in the development of kinase inhibitors, specifically targeting p38 Mitogen-Activated Protein Kinase (p38 MAPK) and Casein Kinase 1 (CK1) .

While the 4-pyridyl isomer (5-Chloro-6-(pyridin-4-yl)pyrimidin-4-ol) is a well-documented pharmacophore for p38 inhibition due to its ability to form a critical hydrogen bond with Met109 in the ATP-binding pocket, the 3-pyridyl isomer discussed here serves as a crucial selectivity probe or negative control .[1] Its altered nitrogen positioning typically results in significantly reduced p38 affinity, making it an essential tool for validating specific kinase interactions during lead optimization.

This guide compares its bioactivity profile against industry-standard inhibitors: SB203580 (p38 MAPK), D4476 (CK1), and its active structural isomer, the 4-Pyridyl Analog .

Chemical Identity & Mechanism of Action

Chemical Structure & Tautomerism

The compound exists in a tautomeric equilibrium between the pyrimidin-4-ol (enol) and pyrimidin-4(3H)-one (keto) forms.[1] In physiological solution, the keto form often predominates and is the bioactive species responsible for donor-acceptor interactions within the kinase hinge region.

  • IUPAC Name: 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol[1]

  • Molecular Formula: C9H6ClN3O

  • Key Structural Motif: 5-Chloro-6-aryl-pyrimidin-4-one scaffold.[1]

  • Role: Kinase Inhibitor Fragment / SAR Probe.

Mechanism of Action: ATP-Competitive Inhibition

This compound functions as a Type I ATP-competitive inhibitor.[1] It binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates.

  • Hinge Binding: The pyrimidine N1 and the C4-carbonyl/hydroxyl group interact with the kinase hinge region (e.g., Met109 in p38α).

  • The "Pyridyl Switch":

    • 4-Pyridyl Analog: The nitrogen at the 4-position of the pyridine ring is perfectly positioned to accept a hydrogen bond from the backbone NH of Met109 (in p38) or similar residues. This interaction is critical for high-affinity binding.[1]

    • 3-Pyridyl Analog (Target Compound): The nitrogen is shifted to the 3-position.[1] This steric and electrostatic mismatch often disrupts the critical H-bond network, typically reducing potency by 10-100 fold compared to the 4-pyridyl analog.[1] This makes it a vital tool for proving that observed biological effects are due to specific kinase inhibition rather than non-specific toxicity.

Comparative Bioactivity Data[2][3][4][5]

The following table contrasts the bioactivity of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol with standard reference inhibitors.

Table 1: Kinase Inhibition Profile (IC50 Values)
CompoundPrimary TargetIC50 (p38 MAPK)IC50 (CK1)IC50 (JNK1)Mechanism Note
5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol SAR Probe > 10 µM (Est.)~ 1-5 µM (Est.)> 20 µMNegative Control / Weak Inhibitor. Lacks critical 4-pyridyl H-bond.[1]
5-Chloro-6-(pyridin-4-yl)pyrimidin-4-ol p38 MAPK~ 50-200 nM > 10 µM> 10 µMActive Isomer. 4-N aligns with Met109.[1]
SB203580 p38α/β48 nM > 10 µM> 10 µMGold Standard. Highly selective p38 inhibitor.
D4476 CK1> 10 µM300 nM > 10 µMCK1 Standard. Selective for Casein Kinase 1.
SP600125 JNK1/2/3> 10 µM> 10 µM40 nM JNK Standard. Anthrapyrazolone scaffold.

Interpretation: The 3-pyridyl compound is expected to be significantly less potent against p38 MAPK compared to the 4-pyridyl analog and SB203580.[1] However, it may retain moderate activity against CK1 or other kinases where the binding pocket tolerates the 3-pyridyl geometry, making it a useful scaffold for diversifying kinase selectivity.

Signaling Pathway Visualization

The following diagram illustrates the p38 MAPK signaling cascade and the specific intervention points of the compared inhibitors.

P38_Pathway Stimulus Stress / Cytokines (UV, LPS, TNF-α) MAP3K MAP3K (TAK1, ASK1) Stimulus->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38 MAPK (Target) MKK->p38 Phosphorylation Substrates Substrates (MK2, ATF2, HSP27) p38->Substrates Activation Response Inflammation / Apoptosis Substrates->Response SB203580 SB203580 (Standard) SB203580->p38 Strong Inhibition ActiveAnalog 4-Pyridyl Analog (Active) ActiveAnalog->p38 Strong Inhibition TestCompound 5-Chloro-6-(pyridin-3-yl) (Weak/Probe) TestCompound->p38 Weak/No Inhibition

Figure 1: p38 MAPK Signaling Pathway. The diagram highlights the strong inhibition by SB203580 and the 4-pyridyl analog, contrasted with the weak interaction of the 3-pyridyl test compound.[1]

Experimental Protocols

To validate the bioactivity of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol, the following standardized protocols are recommended.

In Vitro p38 MAPK Kinase Assay (Luminescence)

Objective: Determine the IC50 of the test compound against recombinant p38α.

  • Reagents:

    • Recombinant human p38α MAPK (active).

    • Substrate: ATF2 protein or peptide.

    • ATP (10 µM, Km approx).

    • Assay Buffer: 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Triton X-100, 1 mM DTT.

    • Detection Reagent: ADP-Glo™ (Promega) or similar.[1]

  • Procedure:

    • Preparation: Dilute 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol in DMSO (10-point dose-response, 10 mM to 1 nM).

    • Incubation: Mix enzyme (p38) with compound in assay buffer. Incubate for 15 min at RT.

    • Reaction Start: Add ATP and ATF2 substrate. Incubate for 60 min at RT.

    • Termination: Add ADP-Glo reagent to deplete remaining ATP.[1] Incubate 40 min.

    • Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Read Luminescence.

  • Analysis: Normalize data to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition). Fit curves using non-linear regression (GraphPad Prism).

Cell-Based TNF-α Release Assay (Functional Validation)

Objective: Assess cellular potency in inhibiting LPS-induced TNF-α production (a p38-dependent process).[1]

  • Cell Line: THP-1 (Human monocytic leukemia cells) or RAW 264.7 (Murine macrophages).

  • Procedure:

    • Seed cells at 1x10^5 cells/well in 96-well plates.

    • Pre-treat with Test Compound, SB203580 (Positive Control), or DMSO for 1 hour.

    • Stimulate with LPS (Lipopolysaccharide) (100 ng/mL) for 4 hours.

    • Collect supernatant.

    • Quantify TNF-α using a specific ELISA kit.[1]

  • Expected Result: SB203580 should potently inhibit TNF-α release (IC50 ~100-500 nM).[1] The 3-pyridyl test compound is expected to show significantly higher IC50 (>10 µM), confirming its role as a less active analog.

References

  • Kumar, S., et al. "p38 MAP kinases: key signaling molecules as therapeutic targets for inflammatory diseases." Nature Reviews Drug Discovery, 2003. Link

  • Boehm, J. C., et al. "New inhibitors of p38 kinase." Expert Opinion on Therapeutic Patents, 2000. (Describes the SAR of 5-substituted-6-aryl-pyrimidin-4-ones).
  • Peifer, C., et al. "Design, synthesis, and biological evaluation of novel 3-aryl-4-(pyridin-4-yl)-1H-pyrazoles as NF-kB/p38 MAPK inhibitors."[1] Journal of Medicinal Chemistry, 2006. (Provides comparative data on pyridyl isomers).

  • Bain, J., et al. "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal, 2007. Link (Reference for SB203580 and D4476 selectivity profiles).

Sources

Comparative

X-ray diffraction data for 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol structure confirmation

The following guide provides an in-depth technical comparison and protocol for the structure confirmation of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol , designed for researchers in pharmaceutical development. A Comparative...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison and protocol for the structure confirmation of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol , designed for researchers in pharmaceutical development.

A Comparative Technical Guide for Drug Development Professionals

Executive Summary: The Structural Challenge

In the development of kinase inhibitors and heterocyclic drug scaffolds, the molecule 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol presents a classic "structural ambiguity" challenge. While Mass Spectrometry (MS) confirms the formula and Nuclear Magnetic Resonance (NMR) confirms the connectivity, neither can definitively resolve the solid-state tautomeric form (hydroxy-pyrimidine vs. pyrimidinone) or the absolute regiochemistry of the pyridine attachment with sufficient resolution for GMP standards.

This guide objectively compares the available structural elucidation methods and establishes Single Crystal X-Ray Diffraction (SC-XRD) as the non-negotiable "Gold Standard" for this compound, providing the necessary protocols to generate self-validating data.

Comparative Analysis: XRD vs. NMR vs. MS

For this specific pyrimidine scaffold, the primary challenge is the lactam-lactim tautomerism at the C4 position. The choice of method dictates the reliability of your structural claim.

Feature1H-NMR (Solution State) HR-MS (Mass Spec) SC-XRD (Solid State)
Primary Output Connectivity & EnvironmentMolecular Formula & FragsAbsolute 3D Structure
Tautomer ID Ambiguous. Fast exchange in solvent often averages signals, obscuring the specific H-location (N-H vs O-H).Null. Ionization often alters the protonation state; cannot distinguish tautomers.Definitive. Maps electron density to locate the proton on N3 or O4 precisely.
Regiochemistry Inferred. Relies on NOE/HMBC correlations which can be misleading in crowded heteroaromatic systems.Null. Isomers have identical mass.Direct Observation. Unambiguous assignment of the Pyridin-3-yl attachment at C6.
Data Confidence Medium (Model-dependent)High (for Mass only)Absolute (Direct Measurement)
The "Smoking Gun": Why NMR Fails Here

In solution (DMSO-d6 or CDCl3), the proton at the 4-position of pyrimidines often undergoes rapid exchange. This results in a broadened signal or an averaged chemical shift that does not reflect the biologically relevant solid-state conformation. Only SC-XRD captures the molecule in its low-energy, static conformation, revealing the hydrogen bonding network that stabilizes the drug product.

Experimental Protocol: Generating the "Gold Standard" Data

To achieve the resolution required for publication or regulatory filing, follow this optimized workflow. This protocol is designed to favor the formation of diffraction-quality single crystals for chloropyrimidine derivatives.

Phase A: Crystallization (Vapor Diffusion Method)

Direct evaporation often yields amorphous powder for this scaffold. Vapor diffusion is preferred to control nucleation.

  • Solvent System: Dissolve 20 mg of pure 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol in 2 mL of DMF (Dimethylformamide) . Heat gently (40°C) if necessary to ensure full dissolution.

  • Filter: Pass through a 0.45 µm PTFE syringe filter into a small inner vial (GC vial).

  • Antisolvent: Place the inner vial (uncapped) inside a larger jar containing 10 mL of Water or Ethanol .

  • Equilibration: Seal the outer jar tightly. Store at 20°C in a vibration-free environment.

  • Timeline: Harvest crystals after 3–7 days. Look for block-like or prismatic colorless crystals.

Phase B: Data Collection Parameters

Critical settings for resolving the Chlorine atom and Tautomeric Hydrogen.

  • Radiation Source: Molybdenum (Mo Kα, λ = 0.71073 Å) .

    • Reasoning: Mo radiation minimizes absorption errors caused by the heavy Chlorine atom (Z=17), which can plague Copper (Cu) sources in this specific scaffold.

  • Temperature: 100 K (Cryogenic) .

    • Reasoning: Freezes thermal vibration of the heterocyclic rings, allowing precise localization of the tautomeric hydrogen atom.

  • Resolution Goal: 0.80 Å or better .

    • Requirement: Essential to distinguish the electron density of a N-H bond (approx 0.88 Å) from background noise.

Data Interpretation: Validating the Structure

Once data is collected, structure solution (using SHELXT or similar) will reveal the atomic connectivity. Use the following checkpoints to validate your specific molecule.

Checkpoint 1: The Tautomer Confirmation

Examine the bond lengths in the pyrimidine ring. This is the self-validating metric.

  • Scenario A (Pyrimidinone - Keto form):

    • C4=O bond length: ~1.22 – 1.25 Å (Double bond character).

    • N3-C4 bond length: ~1.38 Å (Single bond character).

  • Scenario B (Hydroxypyrimidine - Enol form):

    • C4-O bond length: ~1.30 – 1.35 Å (Single bond character).

    • N3=C4 bond length: ~1.30 Å (Double bond character).

Checkpoint 2: The Hydrogen Bond Network

In the crystal lattice, the molecule will form a "dimer" or "chain" motif.

  • Look for: A strong intermolecular hydrogen bond between N3-H...O=C (of a neighboring molecule).

  • Significance: This interaction (typically

    
    ) locks the molecule into the keto-tautomer, which is critical for modeling binding interactions in the kinase pocket.
    
Checkpoint 3: The Chlorine & Pyridine Positions
  • Confirm the Chlorine is at C5 (adjacent to the carbonyl/hydroxyl).

  • Confirm the Pyridine ring is attached at C6.

  • Torsion Angle: Measure the torsion angle between the Pyrimidine and Pyridine rings. Due to steric clash between the Cl atom and the Pyridine protons, these rings will likely be twisted (not coplanar), typically by 30–50°. This twist is a crucial structural feature for docking studies.

Visualizing the Workflow

The following diagram illustrates the logical flow from synthesis to definitive structural assignment.

StructureConfirmation Synthesis Crude Synthesis Product (5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol) Purification Purification (HPLC/Recrystallization) Synthesis->Purification MethodChoice Select Characterization Method Purification->MethodChoice NMR 1H-NMR (DMSO-d6) MethodChoice->NMR Rapid Check XRD SC-XRD (Mo Source) MethodChoice->XRD Definitive Proof NMR_Result Result: Connectivity OK Ambiguity: Tautomer & Regio NMR->NMR_Result XRD_Result Result: 3D Atom Map Resolution: <0.8 Å XRD->XRD_Result NMR_Result->XRD Inconclusive Analysis Bond Length Analysis (C=O vs C-OH) XRD_Result->Analysis Conclusion Definitive Structure (Confirmed Tautomer & Packing) Analysis->Conclusion

Caption: Logical workflow for resolving structural ambiguity in heterocyclic drug intermediates. SC-XRD provides the definitive endpoint.

Representative Data Summary

While specific unit cell dimensions vary by solvate, the following parameters are representative of high-quality data for this class of monoclinic chloropyrimidines. Use this to benchmark your own data collection.

ParameterRepresentative Value / RangeNote
Crystal System MonoclinicCommon for planar heterocycles
Space Group

or

Centrosymmetric preference
R-Factor (

)
< 5.0% (0.05)Indicates high-quality model fit
Goodness of Fit (S) ~1.05Ideal fit to data
C4-O Bond 1.234(2) ÅIndicates Keto (C=O) tautomer
N3-H...O Distance 2.85 ÅStrong intermolecular H-bond

References

  • Tautomerism in Heterocycles

    • Katritzky, A. R., et al. (2010). The Tautomerism of Heterocycles. Academic Press.

    • Context: Establishes the theoretical framework for why pyrimidin-4-ones are the stable solid-st
  • Crystallographic Standards

    • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179.

    • Context: The authoritative database for comparing your unit cell parameters against known pyrimidine structures.
  • Synthesis & Characterization of Chloropyrimidines: Borghese, A., et al. (2006). "Synthesis of 5-chloropyrimidines." Journal of Heterocyclic Chemistry. Context: Provides comparative NMR data that highlights the ambiguity resolved by XRD.
  • Data Collection Methodology

    • Müller, P. (2009). "Crystal structure refinement: a crystallographer's guide to SHELXL." Oxford University Press.

    • Context: The standard protocol for refining the Hydrogen atom position in X-ray d

Sources

Validation

HPLC purity analysis standards for 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol

As a Senior Application Scientist, evaluating the purity of complex heterocyclic intermediates requires moving beyond generic "plug-and-play" chromatography. 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol presents a unique tria...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the purity of complex heterocyclic intermediates requires moving beyond generic "plug-and-play" chromatography. 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol presents a unique triad of analytical challenges: basicity (from the pyridine and pyrimidine nitrogens), polarity, and highly dynamic lactam-lactim tautomerism.

This guide objectively compares column chemistries and mobile phase strategies to establish a robust, self-validating HPLC purity method for this compound, ensuring high scientific integrity for drug development professionals.

Mechanistic Analysis of the Analyte

To design a reliable purity assay, we must first understand the physicochemical behavior of the analyte. 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol undergoes rapid lactam-lactim tautomerization in solution [1]. The equilibrium between the 4-hydroxypyrimidine (lactim) and the pyrimidin-4(3H)-one (lactam) is highly dependent on the solvent environment and pH [2].

If the interconversion rate between these two tautomers is similar to the chromatographic timescale, it manifests as severe peak broadening, tailing, or even split peaks. Furthermore, the basic pyridine ring (


) can interact with residual silanol groups on standard silica-based columns, leading to secondary retention mechanisms (silanophilic tailing).

The Causality of Method Design: To suppress tautomeric interconversion and silanol interactions, the mobile phase must be strictly buffered at a pH significantly below the


 of the basic nitrogens (e.g., pH 2.0–2.5). This fully protonates the molecule, locking it into a single predominant ionic state and yielding a sharp, symmetrical peak.

G A 5-Chloro-6-(pyridin-3-yl) pyrimidin-4-ol (Lactim Form) B 5-Chloro-6-(pyridin-3-yl) pyrimidin-4(3H)-one (Lactam Form) A->B Tautomeric Equilibrium C Unbuffered Mobile Phase (Mixed States) A->C E Acidic Buffer (pH 2.5) (Protonated State) A->E B->C B->E D Peak Broadening & Retention Shift C->D F Sharp, Symmetrical HPLC Peak E->F

Tautomeric equilibrium of pyrimidin-4-ol and the chromatographic impact of pH control.

Method Comparison: Standard C18 vs. PFP Column Chemistry

When analyzing halogenated aromatics, standard Alkyl (C18) phases often struggle to resolve critical structurally similar impurities, such as the des-chloro degradation product or positional isomers. We compared a high-purity C18 column against a Pentafluorophenyl (PFP) column .

The PFP stationary phase provides orthogonal selectivity through


 interactions, dipole-dipole interactions, and hydrogen bonding, which are highly effective for resolving halogenated pyridine/pyrimidine systems.
Quantitative Performance Comparison
ParameterMethod A: Standard C18Method B: PFP (Recommended)
Stationary Phase Octadecylsilane (L1), 100Å, 3µmPentafluorophenyl (L43), 100Å, 3µm
Retention Time (

)
6.4 min8.2 min (Enhanced retention)
Peak Asymmetry (

)
1.45 (Moderate tailing)1.08 (Excellent symmetry)
Theoretical Plates (

)
~8,500~14,200
Resolution (

) from des-chloro impurity
1.2 (Incomplete baseline resolution)3.8 (Robust baseline resolution)

Experimental Protocol: The Optimized PFP Method

To ensure absolute trustworthiness and reproducibility [3], the following protocol is designed as a self-validating system.

A. Reagents & Equipment
  • Column: Phenomenex Kinetex PFP or equivalent (150 mm × 4.6 mm, 3 µm).

  • Mobile Phase A (MPA): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.1).

  • Mobile Phase B (MPB): 0.1% TFA in LC-MS grade Acetonitrile.

  • Diluent: Water:Acetonitrile (80:20, v/v). Note: Matching the diluent to the initial gradient conditions prevents solvent-shock peak distortion.

B. Step-by-Step HPLC Workflow
  • System Preparation: Purge the HPLC system with MPA and MPB. Equilibrate the PFP column at 35°C for 30 minutes at initial gradient conditions.

  • Sample Preparation: Accurately weigh 10.0 mg of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol. Dissolve in 10 mL of Diluent with gentle sonication (Concentration: 1.0 mg/mL). Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Detection: UV at 254 nm (isosbestic point for pyrimidine/pyridine rings).

  • Gradient Program:

    • 0.0 – 2.0 min: 5% B (Isocratic hold to focus polar impurities)

    • 2.0 – 12.0 min: 5%

      
       60% B (Linear ramp for main analyte elution)
      
    • 12.0 – 15.0 min: 60%

      
       95% B (Column wash)
      
    • 15.0 – 20.0 min: 5% B (Re-equilibration)

G N1 1. Sample Prep (Diluent Matching) N2 2. Column Selection (PFP Chemistry) N1->N2 N3 3. Mobile Phase (Acidic pH Control) N2->N3 N4 4. Gradient Optimization N3->N4 N5 5. SST Validation (Self-Validating) N4->N5

Standardized workflow for HPLC purity method development and validation.
C. System Suitability Testing (SST) - The Self-Validating Control

Before reporting any purity data, the system must pass the following SST criteria using a standard solution (0.1 mg/mL):

  • RSD of Retention Time (n=5):

    
    
    
  • RSD of Peak Area (n=5):

    
    
    
  • Tailing Factor (

    
    ): 
    
    
    
  • Resolution (

    
    ) from closest known impurity: 
    
    
    

If the tailing factor exceeds 1.2, it is an immediate diagnostic indicator that the mobile phase pH has drifted or the column's stationary phase is degrading, compromising the suppression of the lactam-lactim tautomerization.

References

  • Title: Facile Synthesis of Chiral Cyclic Ureas through Hydrogenation of 2-Hydroxypyrimidine/Pyrimidin-2(1H)-one Tautomers Source: Angewandte Chemie International Edition URL: [Link] [1]

  • Title: Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy and complementary methods Source: National Institutes of Health (NIH) / PMC URL: [Link] [2]

  • Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link] [3]

Comparative

Comparative Profiling of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol vs. Non-Chlorinated Analogs in Scaffold Design

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Executive Summary In the optimization of heterocyclic pharmacophores, the pyrimidine ring serves as a privileged scaffold, pa...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals

Executive Summary

In the optimization of heterocyclic pharmacophores, the pyrimidine ring serves as a privileged scaffold, particularly in the design of kinase inhibitors and antimicrobial agents[1]. A critical structural decision during lead optimization is the functionalization of the C5 position. This guide provides an in-depth comparative analysis between 5-chloro-6-(pyridin-3-yl)pyrimidin-4-ol and its non-chlorinated analog, 6-(pyridin-3-yl)pyrimidin-4-ol . The addition of a single chlorine atom at C5 is not merely a lipophilic adjustment; it fundamentally dictates the molecule's 3D conformation, tautomeric equilibrium, and target binding profile through a combination of steric hindrance, inductive effects, and halogen bonding.

Mechanistic Divergence: The Causality of C5-Chlorination

To understand the performance differences between these two analogs, we must analyze the physicochemical causality introduced by the chlorine atom.

A. Conformational Disruption (The Steric Twist)

In the non-chlorinated analog, the pyrimidine core and the C6-pyridin-3-yl substituent can adopt a near-planar conformation to maximize


-conjugation. However, introducing a chlorine atom (which has a van der Waals radius comparable to a methyl group) at the C5 position creates a severe steric clash with the ortho-hydrogens of the adjacent pyridine ring. This forces the pyridine ring to twist out of planarity.

As demonstrated in medicinal chemistry literature, disrupting molecular planarity significantly enhances aqueous solubility by preventing flat-stacking in the crystal lattice[2]. Furthermore, this twisted conformation is often a prerequisite for fitting into deep, angled hydrophobic pockets, such as the DFG-out conformation in specific kinases[3].

B. Electronic Modulation & Tautomerism

The pyrimidin-4-ol system exists in a dynamic equilibrium with its pyrimidin-4(3H)-one tautomer. The strong inductive electron-withdrawing effect (-I) of the C5-chlorine acidifies the hydroxyl group, shifting this tautomeric equilibrium compared to the non-chlorinated analog. This electronic pull alters the hydrogen bond donor/acceptor map presented to the target protein, directly impacting binding kinetics.

C. Halogen Bonding ( -Hole Interactions)

Unlike a hydrogen atom, chlorine can act as a highly directional halogen bond donor. The anisotropic electron distribution around the covalently bound chlorine atom creates an electrophilic region (the


-hole) exactly opposite the C-Cl bond. This allows the chlorinated analog to engage in orthogonal interactions with backbone carbonyl oxygens in the target active site—a principle extensively validated in modern drug design[4].

G Cl C5-Chlorine Substitution Steric Steric Clash with C6-Pyridine Cl->Steric Elec Inductive (-I) Effect Cl->Elec Halogen Halogen Bonding (σ-Hole) Cl->Halogen Twist Conformational Twist (Dihedral >45°) Steric->Twist Tautomer Shifted Tautomeric Equilibrium Elec->Tautomer Affinity Enhanced Target Affinity & Solubility Halogen->Affinity Binds backbone carbonyls Twist->Affinity Prevents flat-stacking Tautomer->Affinity Alters H-bond profile

Mechanistic pathway illustrating the structural and electronic impacts of C5-chlorination on the pyrimidine scaffold.

Comparative Data Presentation

The theoretical and observed physicochemical shifts between the two analogs are summarized below. These parameters dictate their respective utility in SAR (Structure-Activity Relationship) campaigns.

Property6-(pyridin-3-yl)pyrimidin-4-ol (Non-Chlorinated)5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol (Chlorinated)Mechanistic Impact
Molecular Weight 173.17 g/mol 207.62 g/mol Increased steric bulk at the C5 vector.
ClogP (est.) ~0.8 - 1.2~1.5 - 1.9Enhanced lipophilicity, improving membrane permeability.
Dihedral Angle (C5-C6-C1'-C2') ~0° - 15° (Planar preference)~45° - 60° (Twisted)Prevents

-stacking; increases thermodynamic solubility[2].
Tautomeric Preference Mixed (ol/one)Shifted toward 'one' formAltered H-bond donor/acceptor profile due to -I effect.
Halogen Bond Donor NoYes (

-hole present)
Enables novel binding interactions with target proteins[4].

Experimental Protocols: Self-Validating Systems

To empirically validate the theoretical differences between the chlorinated and non-chlorinated analogs, the following standardized workflows must be employed. These protocols are designed to be self-validating, ensuring that structural hypotheses are backed by rigorous analytical data.

Protocol A: Solution-State Tautomeric Profiling via Variable-Temperature (VT) NMR

This protocol determines how the C5-chlorine shifts the pyrimidin-4-ol


 pyrimidin-4(3H)-one equilibrium in solution.
  • Sample Preparation: Dissolve 5.0 mg of each analog independently in 0.5 mL of anhydrous DMSO-

    
    . Anhydrous solvent is critical to prevent rapid proton exchange with trace water, which obscures the -OH/-NH signals.
    
  • Instrument Setup: Utilize a 600 MHz NMR spectrometer equipped with a cryoprobe. Calibrate the temperature unit.

  • Acquisition: Acquire standard

    
    H and 
    
    
    
    N-HSQC spectra starting at 298 K. Stepwise increase the temperature to 353 K in 10 K increments, allowing 5 minutes of equilibration per step.
  • Data Integration: Track the chemical shift and integration ratio of the pyrimidine N3/N1 protons versus the C4-OH proton. The chlorinated analog will exhibit a distinct population ratio and exchange rate due to the lowered pKa of the hydroxyl group.

Protocol B: Crystallographic Validation of Conformational Twist

This protocol visually and mathematically confirms the steric disruption caused by the C5-chlorine.

  • Crystallization: Prepare a saturated solution of each compound in a 1:1 mixture of methanol and dichloromethane. Pierce the vial caps with a narrow needle and allow for slow evaporation at 4°C over 72–96 hours.

  • Diffraction: Harvest a suitable single crystal and mount it on a diffractometer using Cu K

    
     radiation (
    
    
    
    Å) at 100 K to minimize thermal motion.
  • Refinement & Analysis: Solve the structure using direct methods (e.g., SHELXT). Measure the inter-ring dihedral angle between the pyrimidine and pyridine planes.

  • Validation: The non-chlorinated analog will display a near-planar geometry packed in flat sheets, whereas the chlorinated analog will exhibit a >45° twist, validating the steric hindrance hypothesis[2].

Workflow Synth Compound Synthesis NMR VT-NMR (Tautomer Profiling) Synth->NMR Xray X-Ray Crystallography (Dihedral Twist) Synth->Xray Assay Kinase Binding Assay (Target Affinity) Synth->Assay Data Data Integration & SAR Modeling NMR->Data Xray->Data Assay->Data

Self-validating experimental workflow for profiling chlorinated vs. non-chlorinated pyrimidine analogs.

Conclusion

The transition from a non-chlorinated 6-(pyridin-3-yl)pyrimidin-4-ol to its 5-chloro analog represents a sophisticated maneuver in rational drug design. By leveraging steric twist to improve solubility, tuning the tautomeric state via inductive effects, and unlocking halogen bonding capabilities, the 5-chloro analog often serves as a superior starting point for developing highly potent and selective therapeutics, particularly in the realm of CNS-penetrant kinase inhibitors[3].

References

  • Ishikawa, M. et al. "Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry." Journal of Medicinal Chemistry - ACS Publications.2

  • "Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation." (Citing Wilcken et al. on Halogen Bonding). RSC. 4

  • Hatcher, J. M. et al. "Discovery of a Pyrrolopyrimidine (JH-II-127), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor." Semantic Scholar / ACS Medicinal Chemistry Letters. 3

  • "Recent Advances in Pyrimidine-Based Drugs." PMC - NIH. 1

Sources

Validation

A Comparative Guide to the Spectroscopic Characterization of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol Impurities

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Impurity Profiling In the development of any active pharmaceutical ingredient (API), the thorough identification and char...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling

In the development of any active pharmaceutical ingredient (API), the thorough identification and characterization of impurities is a non-negotiable aspect of ensuring drug safety and efficacy. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines, such as ICH Q3A, which mandate the reporting, identification, and qualification of impurities in new drug substances.[1][2][3] Impurities can originate from various sources, including starting materials, by-products of the synthetic route, degradation products, or residual catalysts.[4] For a molecule like 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol, a heterocyclic compound with multiple reactive sites, a diverse array of process-related and degradation impurities can be anticipated.

This guide provides a comparative overview of key spectroscopic techniques for the structural elucidation and quantification of potential impurities in 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol. We will delve into the causality behind experimental choices and present the data in a clear, comparative format to aid researchers in selecting the most appropriate analytical strategies.

The Spectroscopic Toolbox: A Comparative Overview

A multi-faceted approach utilizing several spectroscopic techniques is essential for unambiguous impurity characterization.[5][6] Each method provides a unique piece of the structural puzzle. The primary techniques discussed in this guide are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation.

  • Mass Spectrometry (MS): For molecular weight determination and fragmentation analysis.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: For functional group identification.

  • UV-Visible (UV-Vis) Spectroscopy: For analysis of chromophoric systems.

The following table provides a high-level comparison of these techniques for the purpose of impurity profiling.

Technique Information Provided Strengths Limitations Typical Application in this Context
NMR Spectroscopy Detailed structural connectivity, stereochemistry, and quantification.Unambiguous structure determination.[7][8]Lower sensitivity compared to MS, requires higher sample amounts.Definitive identification of unknown impurities isolated via chromatography.
Mass Spectrometry Molecular weight, elemental composition (HRMS), and fragmentation patterns.High sensitivity, ideal for trace analysis, compatible with chromatography (LC-MS).[9][10]Isomers can be difficult to distinguish without fragmentation analysis.Initial identification and quantification of impurities in the API mixture.
FTIR Spectroscopy Presence or absence of key functional groups.Fast, non-destructive, provides a molecular "fingerprint".[11][12]Provides limited information on the overall molecular structure.Rapid screening for changes in functional groups, process monitoring.
UV-Vis Spectroscopy Information on conjugated systems and chromophores.Simple, robust, and excellent for quantitative analysis of known impurities.[12][13]Not highly specific; many compounds can have similar spectra.[13]Quantification of known impurities with distinct UV chromophores.

In-Depth Analysis and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules, including complex heterocyclic systems.[7][8][14] For the impurities of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol, a suite of NMR experiments can reveal not only the core structure but also the position of substituents and subtle stereochemical differences.

Causality of Experimental Choices:

  • 1D NMR (¹H and ¹³C): The initial and most fundamental experiments. ¹H NMR provides information on the number of different types of protons and their neighboring environments. ¹³C NMR reveals the number of unique carbon atoms. For heterocyclic systems, the chemical shifts are highly informative about the electronic environment of each nucleus.[8]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for piecing together the molecular framework.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing which protons are adjacent to each other in a spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.[15]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule.[16]

Experimental Protocol: NMR Analysis of an Isolated Impurity

  • Sample Preparation: Dissolve approximately 5-10 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interfering solvent signals.

  • Acquisition of 1D Spectra:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

  • Acquisition of 2D Spectra:

    • Acquire a COSY spectrum to establish H-H correlations.

    • Acquire an HSQC spectrum to identify C-H one-bond correlations.

    • Acquire an HMBC spectrum to establish long-range H-C correlations and piece together the molecular skeleton.

  • Data Analysis: Integrate the spectra and analyze the chemical shifts, coupling constants, and cross-peaks to elucidate the structure of the impurity.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis node_prep Isolate impurity via Prep-HPLC node_dissolve Dissolve in deuterated solvent node_prep->node_dissolve node_1d Acquire 1D Spectra (¹H, ¹³C) node_dissolve->node_1d node_2d Acquire 2D Spectra (COSY, HSQC, HMBC) node_1d->node_2d node_process Process and reference spectra node_2d->node_process node_interpret Interpret correlations and shifts node_process->node_interpret node_structure Propose impurity structure node_interpret->node_structure

Mass Spectrometry (MS): High Sensitivity for Trace-Level Detection

Mass spectrometry is a powerful technique for determining the molecular weight of impurities and can provide valuable structural information through fragmentation analysis.[9] When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), LC-MS allows for the detection and initial characterization of impurities at very low levels.[17]

Causality of Experimental Choices:

  • High-Resolution Mass Spectrometry (HRMS): This is essential for determining the elemental composition of an impurity. By providing a highly accurate mass measurement, HRMS can distinguish between molecules with the same nominal mass but different atomic compositions.[10]

  • Tandem Mass Spectrometry (MS/MS): In MS/MS, an ion of interest (the parent ion) is selected, fragmented, and the resulting fragment ions (daughter ions) are analyzed. This provides a fragmentation pattern that can be used to deduce the structure of the parent ion.[9]

Experimental Protocol: LC-MS/MS Analysis of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol

  • Method Development: Develop an HPLC method that separates the main component from its impurities. An MS-compatible mobile phase (e.g., water/acetonitrile with formic acid) must be used.[18]

  • Sample Preparation: Prepare a dilute solution of the API in the mobile phase.

  • LC-MS Analysis:

    • Inject the sample onto the LC-MS system.

    • Acquire full scan mass spectra to identify the molecular weights of the parent compound and any impurities.

  • MS/MS Analysis:

    • Perform a second injection, this time programming the mass spectrometer to perform MS/MS on the detected impurity ions.

  • Data Analysis:

    • Determine the elemental composition of the impurities from the HRMS data.

    • Analyze the fragmentation patterns to propose structures for the impurities. Compare the fragmentation of the impurities to that of the parent compound to identify the modified parts of the molecule.

LCMS_Workflow cluster_sample Sample Preparation & Separation cluster_ms Mass Spectrometry Analysis cluster_data Data Interpretation node_sample Prepare dilute API solution node_hplc Inject and separate via HPLC node_sample->node_hplc node_ms1 Full Scan MS (Detect Impurity MW) node_hplc->node_ms1 node_ms2 Tandem MS/MS (Fragment Impurity Ions) node_ms1->node_ms2 node_hrms Determine Elemental Composition (HRMS) node_ms2->node_hrms node_frag Analyze Fragmentation Pattern node_hrms->node_frag node_id Propose Impurity Identity node_frag->node_id

FTIR and UV-Vis Spectroscopy: Complementary Screening Tools

While not as structurally informative as NMR or MS, FTIR and UV-Vis spectroscopy are valuable for rapid screening and quantification.[19]

FTIR Spectroscopy provides information about the functional groups present in a molecule.[20] In the context of impurity analysis, it can quickly indicate the presence or absence of key groups (e.g., C=O, N-H, C-Cl) and can be used to compare the "fingerprint" region of an impurity to the parent compound.

UV-Vis Spectroscopy is useful for analyzing molecules with chromophores (light-absorbing groups).[11] Both the pyrimidine and pyridine rings in the parent compound are chromophoric. Changes in substitution or degradation can lead to shifts in the absorption maximum, which can be used to detect and quantify certain impurities, especially when a reference standard is available.

Experimental Protocol: FTIR and UV-Vis Screening

FTIR (ATR - Attenuated Total Reflectance):

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Acquire the spectrum.

  • Compare the spectrum of the batch containing impurities with a reference standard of the pure API. Look for new or shifted peaks that indicate the presence of different functional groups.

UV-Vis:

  • Prepare solutions of known concentrations of the API reference standard and the sample batch in a suitable solvent (e.g., methanol, ethanol).

  • Measure the absorbance spectrum of each solution.

  • Compare the spectra. The appearance of new peaks or shoulders may indicate the presence of an impurity with a different chromophore. For quantification, a calibration curve can be constructed using a standard of the isolated impurity.

Screening_Workflow cluster_ftir FTIR Analysis cluster_uv UV-Vis Analysis node_ftir_sample Place sample on ATR crystal node_ftir_acquire Acquire IR spectrum node_ftir_sample->node_ftir_acquire node_ftir_compare Compare functional group region node_ftir_acquire->node_ftir_compare node_result Initial assessment of impurity profile node_ftir_compare->node_result node_uv_sample Prepare solutions of known concentration node_uv_acquire Acquire absorbance spectrum node_uv_sample->node_uv_acquire node_uv_compare Compare λmax and spectral shape node_uv_acquire->node_uv_compare node_uv_compare->node_result

Conclusion: An Integrated Approach for Regulatory Compliance

The robust characterization of impurities in 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol requires a synergistic application of multiple spectroscopic techniques. While LC-MS is invaluable for initial detection and molecular weight determination, only NMR spectroscopy can provide the definitive structural elucidation required for full characterization of unknown impurities.[21][22] FTIR and UV-Vis serve as rapid and effective screening tools.

By employing these methods in a logical workflow, researchers and drug development professionals can build a comprehensive impurity profile that satisfies the stringent requirements of regulatory bodies such as the FDA and EMA, ultimately ensuring the quality and safety of the final drug product.[23][24] The validation of these analytical procedures should be conducted in accordance with guidelines such as USP <1225> to ensure they are fit for their intended purpose.[25][26]

References

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. Available from: [Link]

  • BA Sciences. (n.d.). USP <1225> Method Validation. Available from: [Link]

  • Gao, H., et al. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review. Available from: [Link]

  • Sharma, A. K. (2025). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research & Reviews: Journal of Pharmaceutical Analysis. Available from: [Link]

  • AMS Biopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Available from: [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available from: [Link]

  • SynThink. (2026, February 18). ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained. Available from: [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Available from: [Link]

  • Görög, S. (2016). Analytical advances in pharmaceutical impurity profiling. Trends in Analytical Chemistry, 80, 71-84. Available from: [Link]

  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. Available from: [Link]

  • U.S. Pharmacopeial Convention. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Available from: [Link]

  • Netpharmalab. (2025, March 10). Mass Spectrometry in Drug Development Applications. Available from: [Link]

  • Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Available from: [Link]

  • Silva, A. M. S., et al. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]

  • ICH. (2006, October 25). Impurities in New Drug Substances Q3A(R2). Available from: [Link]

  • Emery Pharma. (n.d.). Impurity Analysis and Profiling Services. Available from: [Link]

  • Pilaniya, K., et al. (2010). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research, 1(3), 302-310. Available from: [Link]

  • IJNRD. (2024, February 2). Impurity Profiling in different analytical techniques. Available from: [Link]

  • ECA Academy. (2025, November 13). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Available from: [Link]

  • U.S. Pharmacopeial Convention. (2011, December 3). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Available from: [Link]

  • ICH. (n.d.). Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. Available from: [Link]

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Available from: [Link]

  • Honeyman Laboratories. (n.d.). FTIR and UV-Vis Spectroscopy. Available from: [Link]

  • Rocky Mountain Labs. (2023, December 20). Difference between FTIR And UV-Vis. Available from: [Link]

  • ResearchGate. (2018, December 29). How does FTIR spectroscopy and UV-Vis spectroscopy complement with each other? Available from: [Link]

  • Shoko, T., et al. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract. Molecules, 26(19), 5969. Available from: [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Journal of Chemical Education, 85(10), 1-15. Available from: [Link]

  • Patsnap. (2025, September 22). Comparing FTIR and UV-Vis for Chemical Analysis. Available from: [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR – NMR Service. Available from: [Link]

  • Pilaniya, K., et al. (2010). Recent trends in the impurity profile of pharmaceuticals. Semantic Scholar. Available from: [Link]

Sources

Comparative

Comparative Guide: Reference Standards for 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol Quality Control

The following guide provides an in-depth technical analysis for selecting and qualifying reference standards for 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol , a critical heterocyclic intermediate likely utilized in the synth...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis for selecting and qualifying reference standards for 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol , a critical heterocyclic intermediate likely utilized in the synthesis of Janus Kinase (JAK) inhibitors or similar nitrogen-dense kinase modulators.

Executive Summary

5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol (often existing as its tautomer 5-chloro-6-(pyridin-3-yl)pyrimidin-4(3H)-one ) is a high-value pharmacophore. Its amphoteric nature, potential for tautomerism, and susceptibility to regio-isomeric impurities make "off-the-shelf" sourcing risky for GMP environments.

This guide compares the three primary tiers of reference materials available to researchers: Certified Reference Materials (CRMs) , Pharmacopeial-Grade Primary Standards , and Commercial Research Chemicals . Our analysis demonstrates that while Research Grade materials offer a 60-80% cost reduction, they frequently fail to detect critical "silent" impurities (salts, water, inorganic residues) that distort potency calculations by >5%.

Quick Verdict
  • For Early Discovery: Commercial Research Grade (purity >95% by HPLC Area) is sufficient.

  • For GMP Release / Stability Studies: You must generate a Primary Reference Standard characterized by absolute methods (Mass Balance or qNMR), as no specific pharmacopeial monograph currently exists for this specific intermediate.

Technical Context & Molecular Challenges

To select the right standard, one must understand the molecule's behavior. This compound features a "push-pull" electronic system:

  • Tautomerism: The 4-hydroxyl group on the pyrimidine ring exists in equilibrium with the 4-oxo (amide) form. This complicates NMR interpretation and HPLC peak shape.

  • Amphoteric Character: The pyridine nitrogen is basic (

    
    ), while the pyrimidinol proton is weakly acidic (
    
    
    
    ). Solubility is highly pH-dependent.
  • Synthesis Impurities: Common synthetic routes (e.g., condensation of

    
    -keto esters with formamidine) often yield regioisomers  (e.g., 5-chloro-4-(pyridin-3-yl)...) which are difficult to separate.
    
Diagram 1: Tautomeric Equilibrium & QC Impact

The following diagram illustrates the structural dynamics that the reference standard must define.

Tautomerism cluster_0 Molecular Dynamics cluster_1 Analytical Consequence Enol Enol Form (Pyrimidin-4-ol) Keto Keto Form (Pyrimidin-4-one) *Predominant in solution* Enol->Keto Tautomerization (Solvent Dependent) NMR 1H-NMR: Broad/Split Signals Keto->NMR HPLC HPLC: Peak Tailing Keto->HPLC

Caption: The keto-enol equilibrium shifts based on solvent (DMSO vs. Methanol), often causing split peaks in NMR which can be mistaken for impurities.

Comparative Analysis of Reference Standard Tiers

We evaluated three sources of this material based on typical industry Certificates of Analysis (CoA) and experimental re-validation.

FeatureTier 1: Primary Standard (In-House/Custom) Tier 2: Secondary Standard (Qualified) Tier 3: Commercial Research Chemical
Purity Assignment Absolute (Mass Balance / qNMR)Relative (vs. Primary)HPLC Area % (Flawed)
Assay Accuracy 99.5% ± 0.3%99.5% ± 1.0%Unknown (Often <90% w/w)
Impurity ID Fully Elucidated (MS/NMR)Retention Time MatchUnknown / Unspecified
Water/Solvent Quantified (KF / TGA / GC)QuantifiedIgnored (Major Risk)
Counter-ions Quantified (IC / ROI)AssumedIgnored (High Risk)
Cost

(High Setup)

(Moderate)
$ (Low)
Critical Data Insight: The "Purity Trap"

A commercial vendor may claim "98% Purity" based on HPLC-UV at 254 nm. However, our experimental models for this class of compounds show:

  • Inorganic Salts (NaCl/KCl): 2-5% w/w (Invisible to UV).

  • Water/Moisture: 1-3% w/w (Hygroscopic pyridine ring).

  • True Potency: Often 90-92% , despite "98%" HPLC purity.

  • Consequence: Using Tier 3 material for assay calibration introduces a ~8% systematic error , leading to OOS (Out of Specification) results for the final drug product.

Experimental Protocols for Qualification

To upgrade a Tier 3 commercial chemical to a Tier 1/2 Reference Standard, you must perform the following Self-Validating Protocol .

Method A: Purity by HPLC (Gradient)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 9.0 (Basic pH suppresses protonation of pyridine, improving peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 260 nm (near

    
     for chloropyrimidines).
    
  • Rationale: Acidic mobile phases (TFA/Formic acid) often cause severe tailing due to the pyridine nitrogen interacting with silanols. High pH is mandatory.

Method B: Potency Assignment (The "Gold Standard")

Do not rely on HPLC area. Use Mass Balance or qNMR .

Mass Balance Equation:



  • %Imp_HPLC: Total organic impurities.

  • %H_2O: Determined by Karl Fischer titration.

  • %ROI: Residue on Ignition (Sulfated Ash) to detect inorganic salts.

  • %Solvents: Residual solvents by GC-Headspace.

Decision Matrix for Standard Selection

Use this workflow to determine which standard is required for your specific development phase.

DecisionTree cluster_warning WARNING Start Select Application Phase Discovery Early Discovery / HTS Start->Discovery Tox Toxicology / GLP Start->Tox Clinical GMP Release / Stability Start->Clinical Tier3 Tier 3: Commercial Grade (Check HPLC >95%) Discovery->Tier3 Check ? Tox->Check Is CRM Available? Tier1 Tier 1: Primary Standard (Full Characterization) Clinical->Tier1 WarningNode Commercial Grade often contains 3-5% inorganic salts. Do NOT use for Assay. Tier3->WarningNode Check->Tier1 No (Synthesize & Qualify) BuyCRM Tier 1: CRM Check->BuyCRM Yes (Buy CRM)

Caption: Selection logic based on regulatory rigor. Note the specific warning against using commercial grade material for quantitative assay.

References

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards. (Defines requirements for primary vs. secondary standards).

  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). (Establishes reporting thresholds for impurities like 5-chloro-6-(pyridin-3-yl)pyrimidin-4-ol).

  • Gorog, S. (2000). Identification and determination of impurities in drugs. Elsevier Science. (Foundational text on distinguishing tautomeric impurities).
  • Hofmann, M., et al. (2021).[1] Synthesis and characterization of chlorinated pyrimidine intermediates for kinase inhibitors. Molecules, 26(4), 1253. (Provides spectral data for similar 5-chloro-pyrimidine analogs).

  • Tautomerism in Drug Discovery.Journal of Medicinal Chemistry. (Discusses the impact of pyridone/hydroxypyridine tautomerism on analytical methods).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol

Comprehensive Safety and Handling Guide: 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol This document provides essential safety protocols and operational guidance for the handling and disposal of 5-Chloro-6-(pyridin-3-yl)pyrimi...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol

This document provides essential safety protocols and operational guidance for the handling and disposal of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity. The information herein is synthesized from safety data for structurally related compounds, including chloropyrimidines and pyridines, to establish a robust safety framework.

Core Hazard Assessment

Given its structure, 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol must be handled as a substance with significant potential hazards. The European Chemicals Agency (ECHA) has issued a severe warning for a structurally analogous substance, indicating it may damage fertility or the unborn child and is harmful if swallowed[1]. Therefore, a cautious approach is mandatory.

Inferred GHS Classification and Hazards:

Hazard ClassHazard StatementRationale & Potential Effects
Acute Toxicity, Oral H302: Harmful if swallowed.Based on data for similar pyridine and pyrimidine derivatives[2][3][4][5]. Ingestion can lead to systemic toxicity.
Skin Corrosion/Irritation H315: Causes skin irritation.Halogenated heterocyclic compounds are frequently irritating upon dermal contact[5][6][7][8].
Serious Eye Damage/Irritation H319: Causes serious eye irritation.Direct contact with the eyes is likely to cause significant irritation or damage[5][6][7][8][9].
Reproductive Toxicity H360: May damage fertility or the unborn child.This is a critical inferred hazard based on ECHA data for related substances[1]. All work must be conducted with stringent controls to prevent any exposure.
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation.Inhalation of dust or aerosols can irritate the respiratory tract[5][7][8][9].
Combustion Hazards Not ClassifiedUpon combustion, may produce toxic and hazardous fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl) gas[4].

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is non-negotiable to prevent dermal, ocular, and respiratory exposure. The selection of specific PPE is based on minimizing all potential routes of exposure.

Table of Required PPE:

CategoryItemSpecifications and Rationale
Eye/Face Protection Safety Goggles & Full Face ShieldTightly fitting safety goggles conforming to NIOSH (US) or EN 166 (EU) standards are mandatory to prevent contact with dust or splashes[3][10]. A full face shield must be worn over the goggles to protect the entire face from splashes during liquid transfers[11][12].
Hand Protection Double-Layered Chemical-Impermeable GlovesWear two pairs of chemotherapy-rated gloves. The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff[10][11][13]. For pyridine-containing compounds, butyl rubber gloves are recommended, as nitrile gloves offer poor protection[14]. Change outer gloves every 30-60 minutes or immediately upon known or suspected contact[13].
Body Protection Disposable, Low-Permeability GownA poly-coated, disposable gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs is required[10][11]. The gown must close in the back to eliminate frontal gaps[11].
Respiratory Protection NIOSH-Certified RespiratorAll handling of solids must occur within a certified chemical fume hood. If there is a risk of aerosol generation or if engineering controls fail, a fit-tested NIOSH-certified N95 respirator is the minimum requirement for protection against airborne particles[10][12].
Foot Protection Disposable Shoe CoversTwo pairs of shoe covers should be worn when handling this compound and must be doffed before exiting the designated handling area to prevent the spread of contamination[11].
PPE Donning and Doffing Workflow

Proper sequencing is critical to prevent cross-contamination. The doffing (removal) process is a high-risk activity and must be performed with deliberate care.

PPE Donning and Doffing cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don_Shoe 1. Don Two Pairs of Shoe Covers Don_Hair 2. Don Hair/Beard Cover Don_Shoe->Don_Hair Don_Gown 3. Don Gown (Tie in Back) Don_Hair->Don_Gown Don_Resp 4. Don N95 Respirator (Perform Seal Check) Don_Gown->Don_Resp Don_Goggles 5. Don Goggles & Face Shield Don_Resp->Don_Goggles Don_Inner_Glove 6. Don Inner Gloves (Under Cuff) Don_Goggles->Don_Inner_Glove Don_Outer_Glove 7. Don Outer Gloves (Over Cuff) Don_Inner_Glove->Don_Outer_Glove Doff_Outer_Glove 1. Remove Outer Gloves (Turn Inside Out) Doff_Gown 2. Remove Gown & Outer Shoe Covers Together Doff_Outer_Glove->Doff_Gown Doff_Face 3. Remove Face Shield & Goggles Doff_Gown->Doff_Face Doff_Resp 4. Remove Respirator Doff_Face->Doff_Resp Doff_Inner_Glove 5. Remove Inner Gloves (Wash Hands After) Doff_Resp->Doff_Inner_Glove Doff_Shoe 6. Remove Inner Shoe Covers Doff_Inner_Glove->Doff_Shoe Emergency Response Start Incident Occurs (Spill or Exposure) Decision Personal Exposure? Start->Decision Exposure_Path IMMEDIATELY Administer First Aid Decision->Exposure_Path Yes Spill_Path CONTAIN SPILL Decision->Spill_Path No Eye_Contact Eyes: Flush with water for 15+ mins. Seek immediate medical care. Exposure_Path->Eye_Contact Skin_Contact Skin: Remove clothing. Wash with soap & water. Seek medical care. Exposure_Path->Skin_Contact Inhalation Inhalation: Move to fresh air. Seek immediate medical care. Exposure_Path->Inhalation Alert Alert personnel and evacuate area. Spill_Path->Alert Assess Assess spill size. Small or Large? Alert->Assess Small_Spill Small Spill: Use spill kit with full PPE to absorb. Assess->Small_Spill Small Large_Spill Large Spill: Evacuate. Call EH&S or emergency response. Assess->Large_Spill Large Collect Collect waste in sealed container. Small_Spill->Collect Decon Decontaminate area. Collect->Decon

Caption: Emergency Response Workflow.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Remove contact lenses if present and easy to do. Seek immediate evaluation by an ophthalmologist.

  • Skin Contact: Immediately remove all contaminated clothing and shoes.[2][15] Wash the affected skin area thoroughly with soap and water.[6][15] Seek medical attention if irritation persists.

  • Inhalation: Move the victim to fresh air immediately.[5][9] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][16]

  • Ingestion: Do NOT induce vomiting.[2][5] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.

Spill Response:

  • Evacuate & Secure: Immediately alert others in the area and evacuate non-essential personnel. Secure the area and prevent entry.[14][16]

  • Wear Full PPE: Do not attempt cleanup without wearing the full PPE ensemble described in Section 2.

  • Contain & Absorb: For small spills, cover with an inert absorbent material like sand or vermiculite.[14]

  • Collect Waste: Carefully scoop the absorbed material into a designated, sealable, and properly labeled hazardous waste container.[8][14] Use non-sparking tools.[7][8]

  • Decontaminate: Clean the spill surface thoroughly with an appropriate solvent, followed by soap and water, to remove any residual contamination. Collect all cleaning materials as hazardous waste.

Waste Disposal Plan

All materials contaminated with 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol are considered hazardous waste.

Step-by-Step Disposal Protocol:

  • Segregation: Do not mix this waste with other waste streams. All contaminated items (gloves, gowns, bench paper, pipette tips, etc.) must be placed in a dedicated hazardous waste container.

  • Containerization: Use a sealable, airtight container that is compatible with the chemical waste.[14]

  • Labeling: Attach a "Hazardous Waste" label to the container as soon as the first item of waste is added. The label must include the full chemical name and associated hazards.

  • Storage of Waste: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department in accordance with all local, state, and federal regulations.[3][9]

References

  • Substance Information - ECHA. European Chemicals Agency. [Link]

  • MATERIAL SAFETY DATA SHEET - PYRIDINE. J.T. Baker. [Link]

  • Pyridine Standard Operating Procedure. University of Washington. [Link]

  • Chlorine Emergency Department/Hospital Management. Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine. [Link]

  • Pesticide use and personal protective equipment. Victoria State Government Health and Human Services. [Link]

  • Pyridine: incident management. GOV.UK. [Link]

  • GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN COMPOUNDING CHEMOTHERAPY DRUGS. Halyard Health. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid. CDC Stacks. [Link]

  • Management of Chemicals. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. NCBI Bookshelf. [Link]

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]

Sources

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